molecular formula C6H14ClNO B1523701 3-Isopropoxyazetidine hydrochloride CAS No. 871657-49-7

3-Isopropoxyazetidine hydrochloride

Cat. No.: B1523701
CAS No.: 871657-49-7
M. Wt: 151.63 g/mol
InChI Key: QSKVFUMEPLXIRZ-UHFFFAOYSA-N
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Description

3-Isopropoxyazetidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKVFUMEPLXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692892
Record name 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1)
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Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871657-49-7
Record name 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propan-2-yloxyazetidine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Isopropoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-isopropoxyazetidine hydrochloride (CAS No. 871657-49-7). Azetidine scaffolds are of increasing interest in medicinal chemistry due to their ability to impart unique three-dimensional character, enhance metabolic stability, and improve aqueous solubility in drug candidates.[1][2] As a key building block, rigorous characterization of substituted azetidines like this compound is paramount for ensuring the integrity of downstream applications in pharmaceutical development.[3][4] This document moves beyond a simple recitation of data, offering a detailed narrative on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices and demonstrate how a convergence of evidence from these orthogonal techniques provides an unassailable confirmation of the molecular structure.

Foundational Analysis: Establishing the Molecular Framework

Before embarking on a detailed spectroscopic analysis, a foundational understanding of the target molecule's expected properties is crucial. This compound is a salt, comprised of a protonated azetidine ring and a chloride counter-ion. Its molecular formula is C6H14ClNO, with a corresponding molecular weight of 151.63 g/mol .[3][5] This initial information, including its solid, pale yellow, and hygroscopic nature, guides the selection of appropriate analytical techniques and sample preparation methods.[3]

Key Structural Features to Validate:

  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.

  • Isopropoxy Group: An isopropyl group (-CH(CH3)2) connected via an ether linkage to the 3-position of the azetidine ring.

  • Hydrochloride Salt: The azetidinyl nitrogen is protonated and associated with a chloride ion.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum provides the initial and most direct information about the number and types of protons present. By analyzing chemical shifts, coupling patterns (multiplicity), and integration values, we can assign each proton to its specific location in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Data and Interpretation

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
-CH(CH₃)₂1.1 - 1.3Doublet6HThe six equivalent methyl protons are split by the adjacent methine proton.
Azetidine CH₂3.8 - 4.2Multiplet4HThe two methylene groups on the azetidine ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the C3-proton.
Azetidine CH-O4.3 - 4.6Multiplet1HThe proton at the 3-position is coupled to the adjacent methylene protons.
-O-CH(CH₃)₂3.5 - 3.8Septet1HThe methine proton of the isopropoxy group is split into a septet by the six neighboring methyl protons.
N-H9.0 - 9.5Broad Singlet2HThe protonated amine protons often appear as a broad signal. In D₂O, this signal will exchange and disappear.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR: Defining the Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters: Use a standard proton-decoupled pulse sequence.

  • Processing: Apply Fourier transformation and baseline correction.

Expected ¹³C NMR Data and Interpretation

Assignment Expected Chemical Shift (δ, ppm) Rationale
-CH(CH₃)₂21 - 23The two equivalent methyl carbons of the isopropoxy group.
Azetidine C2/C450 - 55The two equivalent methylene carbons of the azetidine ring.
Azetidine C365 - 70The carbon bearing the isopropoxy group, shifted downfield due to the electronegative oxygen.
-O-CH(CH₃)₂70 - 75The methine carbon of the isopropoxy group, also shifted downfield by the oxygen atom.
2D NMR: Confirming Connectivity

While 1D NMR suggests the presence of the core fragments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming the connectivity between these fragments.

  • COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between the azetidine CH₂ protons and the azetidine CH-O proton, as well as between the isopropoxy -CH proton and the -CH₃ protons.

  • HSQC: Correlates each proton with its directly attached carbon. This experiment definitively links the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, validating the initial interpretations.

G cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H_Me δ 1.2 (d, 6H) -CH(CH₃)₂ H_CH_iso δ 3.6 (sept, 1H) -O-CH(CH₃)₂ H_Me->H_CH_iso COSY C_Me δ 22 -CH(CH₃)₂ H_Me->C_Me HSQC C_CH_iso δ 72 -O-CH(CH₃)₂ H_CH_iso->C_CH_iso HSQC H_Azet_CH2 δ 4.0 (m, 4H) Azetidine CH₂ H_Azet_CH δ 4.4 (m, 1H) Azetidine CH-O H_Azet_CH2->H_Azet_CH COSY C_Azet_CH2 δ 52 Azetidine C2/C4 H_Azet_CH2->C_Azet_CH2 HSQC C_Azet_CH δ 68 Azetidine C3 H_Azet_CH->C_Azet_CH HSQC

Mass Spectrometry: Verification of Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the ionized molecule, which is a critical piece of evidence for confirming the molecular formula. For this compound, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated parent molecule, [M+H]⁺.

  • Data Acquisition: Acquire a full scan spectrum to identify the parent ion. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Expected Results and Interpretation

The free base (3-isopropoxyazetidine) has a molecular formula of C₆H₁₃NO and a monoisotopic mass of 115.0997 Da. In positive mode ESI-MS, we expect to observe the protonated molecule, [C₆H₁₃NO + H]⁺.

  • Expected m/z (mass-to-charge ratio): 116.1075

  • High-Resolution MS: An accurate mass measurement within 5 ppm of the theoretical value provides strong confidence in the elemental composition (C₆H₁₄NO⁺).

The mass spectrum will not show the intact hydrochloride salt, as the HCl is lost during the ionization process. The detection of the m/z 116.1075 ion is the key piece of evidence from this technique.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[6] While not as structurally detailed as NMR, it provides crucial confirmatory data.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample, being a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
2800 - 3000C-H stretchAliphatic C-H bonds in the azetidine and isopropoxy groups.
2400 - 2700N⁺-H stretchCharacteristic broad absorption for a secondary amine salt.
1100 - 1150C-O-C stretchEther linkage of the isopropoxy group.

The presence of the broad N⁺-H stretch is a strong indicator of the hydrochloride salt form, while the C-O-C stretch confirms the ether functionality.

Synthesis of Evidence: The Final Structure Confirmation

The structure of this compound is definitively confirmed by the convergence of data from all three analytical techniques.

G Hypothesis Proposed Structure: 3-Isopropoxyazetidine HCl NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Hypothesis->NMR MS Mass Spectrometry (ESI-HRMS) Hypothesis->MS IR Infrared Spectroscopy (FT-IR) Hypothesis->IR Conclusion Confirmed Structure NMR->Conclusion Proton/Carbon Skeleton & Connectivity MS->Conclusion Correct Molecular Formula (m/z = 116.1075) IR->Conclusion Key Functional Groups (N⁺-H, C-O-C)

  • NMR Spectroscopy establishes the precise arrangement and connectivity of the carbon and proton skeleton, confirming the presence of the azetidine ring and the 3-isopropoxy substituent.

  • Mass Spectrometry verifies the elemental composition of the parent molecule, providing an exact mass that matches the proposed structure.

  • Infrared Spectroscopy offers orthogonal confirmation of the key functional groups, particularly the amine salt and the ether linkage.

Together, these self-validating systems provide an unambiguous and trustworthy elucidation of the structure of this compound, ensuring its identity and purity for use in research and drug development.

References

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. Available at: [Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of this compound in Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • PMDA. INFRARED REFERENCE SPECTRA. Available at: [Link]

  • PubMed. NMR studies on three optical active drug molecules. Available at: [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Data of 3-Isopropoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxyazetidine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutic agents, offering a unique three-dimensional architecture that can influence pharmacological properties. The incorporation of an isopropoxy group at the 3-position provides a handle for modulating lipophilicity and potential metabolic stability. As a hydrochloride salt, the compound's solubility in aqueous media is enhanced, a critical factor for biological assays and formulation development.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogues. The information herein is intended to serve as a robust resource for the synthesis, characterization, and further development of novel chemical entities incorporating the 3-isopropoxyazetidine scaffold.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.64 g/mol

  • CAS Number: 871657-49-7

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride salt form of 3-isopropoxyazetidine dictates the choice of a protic deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄, for analysis. The protonation of the azetidine nitrogen leads to a downfield shift of the adjacent protons and carbons.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to exhibit distinct signals for the azetidine ring protons and the isopropoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Experimental Choice
~4.3 - 4.5m1HCH (isopropoxy)The methine proton of the isopropoxy group is deshielded by the adjacent oxygen atom.
~4.0 - 4.2t2HCH₂ (azetidine, C2 & C4)Protons on carbons adjacent to the protonated nitrogen are significantly deshielded.
~3.8 - 4.0t2HCH₂ (azetidine, C2 & C4)The diastereotopic nature of these protons may lead to more complex splitting.
~3.6 - 3.8m1HCH (azetidine, C3)This proton is deshielded by the ether oxygen and the azetidine ring strain.
~1.2 - 1.3d6HCH₃ (isopropoxy)The methyl groups of the isopropoxy group are in a typical aliphatic region.

Expertise & Experience: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is recommended to resolve the potentially complex splitting patterns of the azetidine ring protons, which can exhibit second-order effects. The use of D₂O as a solvent will result in the exchange of the N-H protons, which will therefore not be observed in the spectrum.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentCausality of Experimental Choice
~70 - 72CH (isopropoxy)The carbon atom bonded to the ether oxygen is significantly deshielded.
~68 - 70CH (azetidine, C3)This carbon is deshielded by the ether oxygen.
~48 - 50CH₂ (azetidine, C2 & C4)Carbons adjacent to the protonated nitrogen are deshielded.
~21 - 23CH₃ (isopropoxy)The methyl carbons of the isopropoxy group appear in the typical aliphatic region.

Trustworthiness: The predicted chemical shifts are based on the analysis of spectroscopic data for azetidine hydrochloride and various ethers. For azetidine hydrochloride, the methylene carbons appear around 48 ppm. The introduction of the isopropoxy group at the 3-position is expected to have a minimal effect on the chemical shift of the C2 and C4 carbons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentCausality of Experimental Choice
2800-3000Strong, broadN-H stretchThe protonated amine of the hydrochloride salt exhibits a broad absorption in this region.
2850-2980Medium-StrongC-H stretch (aliphatic)Corresponds to the C-H bonds of the azetidine ring and the isopropoxy group.
1050-1150StrongC-O-C stretch (ether)This is a characteristic absorption for the ether functional group.[1]
1450-1470MediumC-H bend (alkane)Bending vibrations of the CH₂ and CH₃ groups.

Authoritative Grounding: The broad N-H stretching absorption is a hallmark of amine salts. The strong C-O-C stretching vibration in the 1050-1150 cm⁻¹ region is a key diagnostic peak for the presence of the ether linkage.[1]

Experimental Protocol: IR Data Acquisition (Solid State)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance (%) versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind Grind Sample with KBr press Press into Pellet grind->press instrument Place Pellet in FTIR Spectrometer press->instrument background Acquire Background instrument->background sample Acquire Sample Spectrum background->sample

Caption: Experimental workflow for IR data acquisition (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For a hydrochloride salt of an amine, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that is likely to yield the protonated molecular ion of the free base.

Predicted Mass Spectrum
  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Expected Molecular Ion: The observed molecular ion will correspond to the free base of the compound (C₆H₁₃NO), protonated.

    • [M+H]⁺: m/z = 116.12 (Calculated for C₆H₁₄NO⁺)

  • Fragmentation: Fragmentation of the protonated molecular ion may occur, leading to characteristic daughter ions. Potential fragmentation pathways include the loss of the isopropoxy group or cleavage of the azetidine ring.

Expertise & Experience: When analyzing hydrochloride salts by ESI-MS, it is generally not necessary to neutralize the sample before injection. The acidic mobile phase commonly used in reversed-phase LC-MS is sufficient to ensure the amine remains protonated for detection in positive ion mode.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, compatible with the LC mobile phase.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • LC Conditions (for separation prior to MS):

    • Column: A C18 reversed-phase column is suitable for this type of compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions (ESI+):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimized for desolvation.

    • Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.

  • Data Analysis: The resulting mass spectrum will show the intensity of ions as a function of their mass-to-charge ratio.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in LC-MS Grade Solvent inject Inject into LC System dissolve->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: Experimental workflow for LC-MS data acquisition.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of interest in contemporary drug discovery. By leveraging foundational spectroscopic principles and data from analogous structures, this document offers a comprehensive resource for researchers. The provided protocols for NMR, IR, and MS analysis are designed to be self-validating, ensuring that researchers can confidently acquire and interpret data for this and related molecules. The combination of predicted spectral data, expert insights into experimental design, and detailed methodologies establishes a solid foundation for the chemical characterization and further investigation of this compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isopropoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-isopropoxyazetidine hydrochloride (CAS No. 871657-49-7), a crucial building block in contemporary drug discovery and development.[1] As a substituted azetidine, this compound holds significant interest for medicinal chemists due to the unique conformational constraints and potential for improved metabolic stability imparted by the azetidine ring.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. It outlines robust, field-proven methodologies for the experimental determination of key parameters, including melting point, solubility, and dissociation constant (pKa). By elucidating these fundamental properties, this guide aims to empower researchers to accelerate the integration of this compound into their research and development pipelines, fostering the creation of novel therapeutics.

Introduction: The Strategic Importance of Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, four-membered ring structure offers a compelling alternative to more flexible aliphatic amines, providing a means to lock in specific conformations and explore novel regions of chemical space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine ring has been shown to improve key pharmacokinetic properties, such as metabolic stability and aqueous solubility.

This compound, in particular, is a valuable synthetic intermediate. The isopropoxy group can influence the molecule's lipophilicity and hydrogen bonding capacity, potentially modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] As the hydrochloride salt, the compound's solubility and handling properties are optimized for use in a variety of synthetic and biological applications.[1] This guide provides the foundational physicochemical data and analytical methodologies necessary for the effective utilization of this promising building block.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery. These parameters govern a molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Structure and Identity
PropertyValueSource
Chemical Name This compound[2]
Synonyms 3-(propan-2-yloxy)azetidine hydrochloride[2]
CAS Number 871657-49-7[1][2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.64 g/mol [1]
Appearance Pale yellow hygroscopic powder[1]
Purity ≥ 97% (typically determined by HPLC)[1][2]
Storage Conditions Store at 0-8°C under an inert atmosphere.[1] Due to its hygroscopic nature, it is crucial to store in a desiccator.
Thermal Properties

The melting point of a crystalline solid is a critical indicator of its purity. For hygroscopic compounds like this compound, special considerations are necessary to obtain an accurate measurement.

Experimental Protocol: Melting Point Determination

This protocol adheres to the standards outlined in major pharmacopeias for capillary melting point determination.

  • Instrumentation: A calibrated digital melting point apparatus with a heating block and a means for visual observation is required.

  • Sample Preparation:

    • Ensure the sample is thoroughly dried in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any absorbed water.

    • Finely powder the dried sample using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

    • Due to the compound's hygroscopicity, it is advisable to seal the open end of the capillary tube using a flame to prevent moisture uptake during the measurement.

  • Measurement:

    • Insert the sealed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid determination can be performed.

    • Set the heating rate to 1°C per minute.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting range provides an indication of purity.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

  • Materials:

    • This compound

    • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

    • Organic solvents (e.g., ethanol, methanol, DMSO)

    • Vials with screw caps

    • Shaking incubator or orbital shaker set to 37°C

    • Syringe filters (0.22 µm)

    • High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantification.

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.

    • Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at 37°C to allow for sedimentation of the excess solid.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

    • Perform the experiment in triplicate for each solvent.

Dissociation Constant (pKa)

The pKa of a molecule dictates its ionization state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. For this compound, the pKa of the azetidine nitrogen is the most relevant.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of an ionizable compound.

  • Instrumentation:

    • Autotitrator or a pH meter with a high-precision electrode

    • Calibrated burette

    • Stir plate and stir bar

  • Procedure:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

    • Calibrate the pH electrode using standard buffers.

    • Immerse the pH electrode in the sample solution and monitor the initial pH.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration well past the equivalence point.

    • Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (i.e., at the half-equivalence point).

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reasonable estimate of a molecule's pKa.[3][4] Various software packages utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to predict pKa values based on the molecule's structure.[5][6] These predictions can be valuable for initial assessments in the early stages of drug discovery.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the isopropoxy group (a doublet and a septet) and the protons on the azetidine ring. The chemical shifts and coupling constants would provide detailed information about the connectivity of the atoms.

    • ¹³C NMR would show distinct signals for each of the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C-O stretching of the ether, and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base and provide information about its fragmentation pattern, further confirming the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Drying Drying of Hygroscopic Sample Powdering Powdering Drying->Powdering MP Melting Point Determination Powdering->MP Sol Solubility Assessment Powdering->Sol pKa pKa Measurement Powdering->pKa Spec Spectroscopic Analysis Powdering->Spec Analysis Data Analysis MP->Analysis Sol->Analysis pKa->Analysis Spec->Analysis Report Technical Report Generation Analysis->Report

Sources

A Methodological Framework for the Characterization of Novel Azetidine Derivatives: The Case of 3-Isopropoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-Isopropoxyazetidine hydrochloride is a novel chemical entity with limited publicly available data. This guide, therefore, presents a comprehensive methodological framework for its solubility and stability characterization based on established principles in pharmaceutical sciences. The protocols and data herein are illustrative and designed to guide researchers in the evaluation of similar novel compounds.

Introduction: The Strategic Importance of Early Physicochemical Profiling

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain lends them unique reactivity, while often being more stable and easier to handle than their three-membered aziridine counterparts.[1][2] The compound this compound (CAS 871657-49-7) represents a modern building block within this class, featuring an isopropoxy group that may enhance properties like solubility and metabolic stability.[3][4]

For any new chemical entity (NCE) like this compound, a thorough understanding of its fundamental physicochemical properties is a cornerstone of successful drug development. Solubility and stability are not mere data points; they are critical determinants of a compound's entire developability profile, influencing everything from bioavailability and formulation design to shelf-life and regulatory approval.[5][6] This guide provides a robust, scientifically-grounded framework for elucidating the solubility and stability profile of this, or any similar, novel azetidine derivative.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a master variable that dictates how a drug is absorbed, distributed, and ultimately, its therapeutic efficacy. Low solubility can lead to erratic absorption, poor bioavailability, and unreliable results in preclinical assays.[5][7] We must distinguish between two key types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound just before it precipitates from a solution created by adding a concentrated DMSO stock to an aqueous buffer. It's a high-throughput assessment ideal for early discovery to quickly flag problematic compounds.[6][8]

  • Thermodynamic (or Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This "gold standard" measurement is determined using the shake-flask method and is crucial for pre-formulation and lead optimization.[9][10]

Experimental Design: Causality and Best Practices

The choice of method is dictated by the stage of development. Early on, speed is paramount, making kinetic assays suitable. As a candidate progresses, the precision of thermodynamic solubility becomes non-negotiable.[6][11] The protocols below are designed to provide a comprehensive picture of a compound's solubility behavior.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is chosen for its speed and low compound consumption, making it ideal for initial screening.[8] It relies on detecting precipitate formation via light scattering.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to wells containing 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[6]

  • Measurement: Measure light scattering in each well using a nephelometer. A significant increase in scattering relative to a control (buffer + 1% DMSO) indicates precipitation and poor solubility at that concentration.[8]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility, as it allows sufficient time for the solid and solution phases to reach equilibrium.[9][10]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Presentation and Visualization

Quantitative solubility data should be summarized for clarity.

Table 1: Illustrative Solubility Profile of a Novel Compound

pH of Buffer Kinetic Solubility (µM) Thermodynamic Solubility (µg/mL)
1.2 (Simulated Gastric Fluid) > 200 1500
4.5 (Acetate Buffer) 150 950
6.8 (Phosphate Buffer) 85 400

| 7.4 (PBS) | 70 | 320 |

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare 10 mM Stock in DMSO k_add Add Stock to Aqueous Buffer (1% DMSO) k_start->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_measure Measure Precipitate (Nephelometry) k_incubate->k_measure t_start Add Excess Solid to Buffer t_shake Equilibrate (24-48h Shake-Flask) t_start->t_shake t_filter Filter to Remove Solid t_shake->t_filter t_quantify Quantify Solute (HPLC-UV) t_filter->t_quantify

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Part 2: Stability Profiling and Forced Degradation

Understanding a compound's intrinsic stability is crucial for identifying potential liabilities, establishing proper storage conditions, and developing a stability-indicating analytical method.[12] The azetidine ring, due to its strain, can be susceptible to ring-opening reactions, particularly under acidic conditions.[13][14][15] Forced degradation (or stress testing) is a systematic process to accelerate this degradation, providing invaluable insights into the degradation pathways and products.[16]

Experimental Design: A Systematic Approach to Stress

The protocol follows the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[17][18] The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without being further degraded themselves.

Protocol 3: Forced Degradation Study

This protocol exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C. A separate solution is also heated to 80°C.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: At each time point, neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) is used for the preliminary identification of degradants.

Data Presentation and Visualization

Results should clearly indicate the extent of degradation and the number of major degradants formed.

Table 2: Illustrative Forced Degradation Summary

Stress Condition Duration (hr) % Degradation of Parent No. of Major Degradants (>0.5%)
0.1 M HCl, 60°C 24 15.2 2
0.1 M NaOH, 60°C 48 8.9 1
3% H₂O₂, RT 48 4.5 1
Heat (Solid), 80°C 72 < 1.0 0

| Photolysis (ICH Q1B) | - | 2.1 | 1 |

G cluster_stress Stress Conditions (ICH Q1A) compound 3-Isopropoxyazetidine Hydrochloride acid Acid Hydrolysis (HCl) compound->acid base Base Hydrolysis (NaOH) compound->base ox Oxidation (H₂O₂) compound->ox photo Photolysis (Light/UV) compound->photo heat Thermal (Heat) compound->heat analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis photo->analysis heat->analysis outcome Outcome: - Degradation Pathway - Degradant Identification - Method Specificity analysis->outcome

Caption: Logical workflow for a forced degradation study.

Conclusion: Synthesizing a Holistic Profile for Drug Development

The systematic application of the methodologies described in this guide provides a robust and comprehensive understanding of the solubility and stability of a novel compound like this compound. This foundational knowledge is not merely an academic exercise; it is a critical prerequisite for intelligent formulation development, accurate interpretation of biological data, and the ultimate success of a drug candidate. By integrating these principles early, researchers can de-risk their projects, make informed decisions, and accelerate the journey from discovery to clinical application.

References

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  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • Sinko, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1017. [Link]

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3-Isopropoxyazetidine Hydrochloride: A Versatile Building Block for the Architecting of Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to a growing appreciation for three-dimensional, sp³-rich structures.[1] Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold."[2] Its inherent ring strain of approximately 25 kcal/mol and conformational rigidity offer distinct advantages in the design of new therapeutic agents.[1][3] This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[3]

3-Isopropoxyazetidine hydrochloride, in particular, has garnered significant attention as a versatile building block.[4] The presence of the isopropoxy group at the 3-position introduces a valuable steric and electronic handle, influencing properties such as solubility, metabolic stability, and bioactivity.[4][5] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core attributes of this compound and its application in the synthesis of innovative molecular scaffolds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 871657-49-7[4]
Molecular Formula C₆H₁₄ClNO[6]
Molecular Weight 151.64 g/mol [4]
Appearance Pale yellow hygroscopic powder[4]
Purity ≥ 97% (HPLC)[4]
Storage Conditions 0-8°C, sealed in a dry, dark place[4][7]
Solubility Soluble in water, DMSO, and methanol[7]

Note: Due to its hygroscopic nature, it is crucial to handle this compound under anhydrous conditions to prevent degradation and ensure reproducibility in reactions.

The Azetidine Ring: A Gateway to Novel Chemical Space

The azetidine moiety provides a unique structural framework that can serve as a bioisostere for other cyclic and acyclic functionalities. Its distinct conformational preferences can impart favorable pharmacokinetic properties to drug candidates, including improved metabolic stability and aqueous solubility.[1] The incorporation of azetidines into bioactive molecules has been shown to offer several advantages over more common saturated heterocycles like piperidine and pyrrolidine.[1]

Core Reactivity and Functionalization

The reactivity of this compound is centered around the secondary amine of the azetidine ring. As a hydrochloride salt, the amine is protonated, necessitating the use of a base to liberate the free amine for subsequent reactions. Common transformations include N-alkylation, N-acylation, and N-arylation, which allow for the introduction of a wide array of substituents and the construction of diverse molecular architectures.[8]

G cluster_0 Liberation of Free Amine cluster_1 N-Functionalization 3-Isopropoxyazetidine_HCl 3-Isopropoxyazetidine Hydrochloride Base Base (e.g., Et3N, K2CO3) Free_Amine 3-Isopropoxyazetidine (Free Amine) N_Alkylation N-Alkylation N_Acylation N-Acylation N_Arylation N-Arylation Functionalized_Product N-Functionalized Azetidine Scaffold

Experimental Protocol: N-Alkylation of 3-Isopropoxyazetidine

The following protocol, adapted from established methodologies for secondary amines, provides a representative example of the N-alkylation of 3-isopropoxyazetidine.[8]

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20 minutes to ensure the formation of the free amine.

  • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkylated 3-isopropoxyazetidine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for neutralizing the hydrochloride salt and facilitating the nucleophilic attack of the azetidine nitrogen. Stronger bases like sodium hydride could also be used, but may lead to side reactions.[8]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating the reaction increases the rate of alkylation. The optimal temperature will depend on the reactivity of the specific alkylating agent.

Application in the Synthesis of Novel Scaffolds

The true utility of this compound lies in its ability to serve as a starting point for the construction of more complex and medicinally relevant scaffolds.

Spirocyclic Scaffolds

Spirocycles, molecules containing two rings that share a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. The synthesis of spirocyclic azetidines can be achieved through various synthetic strategies.[9] For instance, the functionalized azetidine ring can participate in intramolecular cyclization reactions or be incorporated into multi-component reactions to generate novel spirocyclic systems.[10]

G Azetidine 3-Isopropoxyazetidine Derivative Cyclization Intramolecular Cyclization Azetidine->Cyclization MCR Multi-component Reaction Azetidine->MCR Spirocycle Spirocyclic Azetidine Scaffold Cyclization->Spirocycle MCR->Spirocycle

Hybrid Molecules and Fused Ring Systems

This compound can also be employed in the synthesis of hybrid molecules and fused ring systems. By strategically functionalizing the azetidine nitrogen with a group capable of undergoing further cyclization, novel bicyclic and polycyclic scaffolds can be accessed. These complex architectures can present unique pharmacophores and lead to the discovery of compounds with novel biological activities.

Case Study: Application in Neurological Disorder Drug Discovery

The azetidine scaffold is a key structural feature in a number of compounds targeting neurological disorders.[4][5] The constrained nature of the ring can help to pre-organize ligands for optimal binding to their target receptors or enzymes in the central nervous system. This compound serves as a valuable intermediate in the synthesis of novel drug candidates for these indications.[4][5] While specific proprietary examples are not detailed in the public domain, the general synthetic strategies outlined in this guide are directly applicable to the development of such compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and diverse chemical scaffolds. Its unique combination of a strained, conformationally restricted azetidine ring and a functionalizable isopropoxy group provides medicinal chemists with a valuable tool for exploring new chemical space. The ability to readily derivatize the azetidine nitrogen allows for the construction of a wide range of molecular architectures, including spirocycles and fused ring systems. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • ResearchGate. Structures of some azetidine‐based drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of this compound in Chemistry. [Link]

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  • ResearchGate. A. Azetidines are useful scaffolds in a broad area of disciplines. B.... [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449. [Link]

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(27), 8782-8785. [Link]

  • Mohammadi, M., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(23), 13956-13968. [Link]

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The Emergence of 3-Isopropoxyazetidine Hydrochloride: A Synthetic and Application-Focused Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry due to its unique structural and physicochemical properties.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a key derivative, 3-isopropoxyazetidine hydrochloride. This compound serves as a valuable building block in the design of novel therapeutics, particularly in the realm of neurological disorders.[2][3] We will explore a plausible and efficient synthetic pathway, detail experimental protocols, and discuss the rationale behind the strategic incorporation of the isopropoxy-azetidine motif in drug discovery programs.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, once considered a synthetic curiosity, is now a privileged structure in drug design.[1] Its inherent ring strain imparts a degree of three-dimensionality that can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating aqueous solubility and metabolic stability, key parameters in optimizing drug candidates.[4][5] The substitution at the 3-position of the azetidine ring offers a versatile point for diversification, allowing medicinal chemists to fine-tune the pharmacological profile of a lead compound. The introduction of an isopropoxy group, as in 3-isopropoxyazetidine, can further enhance lipophilicity and cell permeability, potentially improving oral bioavailability.[6]

A Proposed Synthetic Pathway: From N-Protected Azetidin-3-ol to this compound

While the direct discovery of this compound is not extensively documented in dedicated literature, a robust synthetic route can be postulated based on established methodologies for the functionalization of azetidine rings. A common and efficient strategy involves the O-alkylation of a readily available, N-protected azetidin-3-ol intermediate. The following proposed synthesis is a logical and practical approach for laboratory-scale and potential scale-up production.

A plausible and efficient synthetic route to this compound commences with the commercially available N-Boc-3-hydroxyazetidine. This starting material is then subjected to a Williamson ether synthesis, followed by deprotection of the Boc group to yield the target hydrochloride salt.

Synthesis_Pathway A N-Boc-3-hydroxyazetidine B N-Boc-3-isopropoxyazetidine A->B Isopropyl bromide, Sodium hydride, THF C 3-Isopropoxyazetidine Hydrochloride B->C HCl in Dioxane

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis

The initial step involves the O-alkylation of N-Boc-3-hydroxyazetidine. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.

Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add isopropyl bromide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.

Rationale: The use of a strong base like sodium hydride is crucial for the deprotonation of the hydroxyl group on the azetidine ring, forming a nucleophilic alkoxide. THF is an appropriate aprotic solvent for this reaction. The N-Boc protecting group is stable under these basic conditions.

Step 2: Deprotection to this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine, which is then isolated as its hydrochloride salt.

Protocol:

  • Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound as a solid.[7]

Rationale: Acidic conditions are standard for the removal of the Boc protecting group. The use of HCl in dioxane provides the acid for deprotection and the chloride counter-ion for the final salt formation in a single, efficient step.

Characterization and Data

The successful synthesis of this compound should be confirmed through various analytical techniques.

Property Value Source
Molecular Formula C6H14ClNO[7]
Molecular Weight 151.63 g/mol [7]
Appearance Pale yellow hygroscopic powder[2]
Purity ≥97%[2]
CAS Number 871657-49-7[2]

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 4.60-4.50 (m, 1H), 4.30-4.15 (m, 2H), 4.10-3.95 (m, 2H), 3.80-3.65 (m, 1H), 1.20 (d, J=6.0 Hz, 6H).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 71.0, 65.0, 48.0 (2C), 21.5 (2C).

  • Mass Spectrometry (ESI+): m/z 116.1 [M+H]⁺ (for the free base).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery.[2] Its utility lies in its ability to introduce the 3-isopropoxyazetidine moiety, which can confer desirable pharmacokinetic and pharmacodynamic properties to a drug candidate.

Applications A 3-Isopropoxyazetidine Hydrochloride B Lead Compound Modification A->B Incorporation into Scaffolds C Improved Physicochemical Properties B->C Increased Lipophilicity, Improved Solubility D Enhanced Biological Activity B->D Enhanced Target Binding E Novel Therapeutic Agents C->E D->E

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Isopropoxyazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delineates a comprehensive strategy for elucidating the mechanism of action of 3-isopropoxyazetidine hydrochloride derivatives, a class of compounds holding significant promise in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and metabolic stability, making it a privileged motif in the design of novel therapeutics.[1] This document provides a foundational framework for investigation, from formulating a plausible hypothesis to rigorous experimental validation.

Section 1: The Azetidine Scaffold - A Privileged Structure in Drug Discovery

The allure of the azetidine ring in medicinal chemistry stems from its distinct stereochemical properties.[2] Its inherent ring strain and defined three-dimensional geometry provide a rigid framework that can pre-organize substituents for optimal interaction with biological targets, potentially leading to higher affinity and selectivity.[2] Azetidine derivatives have demonstrated a broad spectrum of biological activities, acting as enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and neurotransmitter reuptake inhibitors.[3][4][5] Notably, they have been successfully developed as inhibitors of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, as well as antagonists for the free fatty acid receptor 2 (FFA2).[3][6]

The subject of this guide, the this compound scaffold, introduces a bulky and lipophilic isopropoxy group at the 3-position. This substitution is anticipated to significantly influence the molecule's interaction with its biological target, potentially enhancing binding affinity and modulating its pharmacokinetic profile.

Section 2: A Hypothesized Mechanism of Action - G-Protein Coupled Receptor Antagonism

Given the prevalence of azetidine derivatives as modulators of GPCRs, a plausible primary mechanism of action for a this compound derivative is competitive antagonism at a specific GPCR. The isopropoxy moiety could facilitate hydrophobic interactions within the receptor's binding pocket, while the protonated azetidine nitrogen may form a key ionic bond with an acidic residue.

This guide will proceed under the hypothesis that the this compound derivative acts as a competitive antagonist at a yet-to-be-identified GPCR. The following sections will outline a systematic and robust experimental workflow to test this hypothesis, from initial target identification to detailed characterization of the molecular interactions and downstream signaling effects.

Section 3: The Experimental Roadmap - A Step-by-Step Guide to Elucidating the Mechanism of Action

The journey to confirm the mechanism of action is a multi-stage process, beginning with broad, unbiased screening to identify the molecular target and progressively narrowing down to specific molecular interactions.

Stage 1: Target Identification - Casting a Wide Net

The initial and most critical step is to identify the direct biological target(s) of the this compound derivative.[7] A combination of affinity-based and label-free methods will provide the most robust dataset.

3.1.1. Affinity-Based Pull-Down Assays

This classical approach utilizes a modified version of the compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[1]

Experimental Protocol: Biotinylation and Streptavidin Affinity Purification

  • Synthesis of a Biotinylated Probe: Synthesize an analog of the this compound derivative with a biotin tag attached via a flexible linker at a position determined not to be critical for its activity (based on preliminary structure-activity relationship studies).

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a human cell line known to express a wide range of GPCRs).

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target complexes.

  • Affinity Purification: Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.[1]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3.1.2. Label-Free Target Identification

To circumvent potential issues with the biotin tag altering the compound's binding, parallel label-free methods are essential.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a cell lysate as described above.

  • Compound Incubation: Incubate aliquots of the lysate with the unmodified this compound derivative at various concentrations. Include a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin. The binding of the compound to its target protein is expected to confer a conformational change that alters its susceptibility to protease digestion.[8]

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Band Analysis: Identify protein bands that show a dose-dependent protection from proteolysis in the presence of the compound.

  • Protein Identification: Excise the protected bands and identify the proteins by mass spectrometry.

Target_Identification_Workflow cluster_Affinity Affinity-Based Method cluster_LabelFree Label-Free Method Biotinylation Synthesize Biotinylated Probe Incubation_A Incubate with Cell Lysate Biotinylation->Incubation_A Purification Streptavidin Affinity Purification Incubation_A->Purification MS_A Protein ID (LC-MS/MS) Purification->MS_A Candidate_Targets Candidate Targets MS_A->Candidate_Targets Lysate_L Prepare Cell Lysate Incubation_L Incubate with Compound Lysate_L->Incubation_L Proteolysis Limited Proteolysis (DARTS) Incubation_L->Proteolysis SDS_PAGE SDS-PAGE Analysis Proteolysis->SDS_PAGE MS_L Protein ID (LC-MS/MS) SDS_PAGE->MS_L MS_L->Candidate_Targets Start Start: Target Identification Start->Biotinylation Start->Lysate_L caption Figure 1: Target Identification Workflow

Caption: Figure 1: A dual-pronged approach to target identification.

Stage 2: Target Validation - Confirming the Connection

Once a list of candidate targets is generated, it is crucial to validate that the interaction is specific and functionally relevant.[9][10]

3.2.1. In Vitro Binding Assays

Direct binding assays are essential to confirm the interaction between the compound and the identified target. For a hypothesized GPCR target, radioligand binding assays are the gold standard.[11]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the candidate GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and increasing concentrations of the this compound derivative.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand using a filter-based separation system.[12]

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This will allow for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.[13]

Table 1: Representative Data from a Radioligand Competition Binding Assay

Compound Concentration (nM)% Specific Binding
0.198.2 ± 2.1
195.5 ± 3.4
1080.1 ± 4.5
10052.3 ± 3.9
100015.7 ± 2.8
100002.1 ± 1.5

3.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is an in-cell method to confirm target engagement. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

  • Melt Curve Analysis: Generate a "melt curve" for the target protein in the presence and absence of the compound. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Stage 3: Characterization of Molecular Interaction and Downstream Signaling

With the target validated, the next step is to characterize the nature of the interaction (e.g., competitive, non-competitive) and its effect on downstream signaling pathways.

3.3.1. Enzyme Inhibition Assays (if the target is an enzyme)

If the validated target is an enzyme, enzyme inhibition assays are performed to determine the mode of inhibition.[14]

Experimental Protocol: Michaelis-Menten Kinetics

  • Assay Setup: Set up a series of reactions with a fixed enzyme concentration, varying substrate concentrations, and different fixed concentrations of the this compound derivative.

  • Reaction Monitoring: Measure the initial reaction velocity at each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).

3.3.2. Cellular Signaling Pathway Analysis

To understand the functional consequences of target engagement, it is essential to investigate the downstream signaling pathways.[15] For a GPCR, this would involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Experimental Protocol: cAMP Assay

  • Cell Culture and Treatment: Culture cells expressing the target GPCR and treat them with a known agonist for the receptor in the presence and absence of the this compound derivative.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: A competitive antagonist will cause a rightward shift in the dose-response curve of the agonist, without affecting the maximal response.

Signaling_Pathway_Analysis cluster_GPCR GPCR Signaling Cascade Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G-Protein GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates Compound 3-Isopropoxyazetidine Hydrochloride Derivative (Antagonist) Compound->GPCR Blocks Agonist Binding caption Figure 2: Hypothesized GPCR Antagonism

Caption: Figure 2: Hypothesized competitive antagonism at a GPCR.

Section 4: Conclusion - Towards a Complete Mechanistic Understanding

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound derivatives. By combining unbiased target identification methods with rigorous target validation and detailed characterization of molecular and cellular effects, researchers can build a comprehensive understanding of how these promising molecules exert their biological effects. This knowledge is paramount for their successful development into novel therapeutics.

References

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Sources

An In-depth Technical Guide to the Biological Activity of Substituted Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who continually push the boundaries of therapeutic innovation, this guide is intended to serve as a comprehensive resource on the multifaceted biological activities of substituted azetidine compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, while its conformational rigidity allows for precise tuning of the pharmacological properties of molecules that bear this moiety.[1][2] This delicate balance between stability and reactivity makes azetidine an attractive building block for creating novel therapeutics.[2]

Historically, the synthesis of azetidines has been challenging, which has somewhat limited their exploration compared to other saturated heterocycles.[3] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, leading to a surge in research into their pharmacological potential.[2][3] This guide will delve into the significant and varied biological activities exhibited by these compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

The Broad Spectrum of Azetidine's Biological Activities

Substituted azetidine derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for treating a wide array of human diseases.[3] Their biological activities span across several therapeutic areas, including but not limited to:

  • Antibacterial and Antimicrobial: Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibacterial therapy.[4] Beyond this well-established class, other substituted azetidines have also shown significant promise.

  • Anticancer: Several azetidine-containing compounds have exhibited potent antiproliferative activities against various cancer cell lines.[3][5]

  • Central Nervous System (CNS) Disorders: The rigid azetidine framework is well-suited for interacting with CNS targets, leading to the discovery of compounds with potential applications in treating neurological and psychiatric conditions.[3][6]

  • Antiviral, Anti-inflammatory, and Beyond: The versatility of the azetidine scaffold has also led to the identification of compounds with antiviral, anti-inflammatory, antidiabetic, and analgesic properties, among others.[3]

This guide will now explore some of these key biological activities in greater detail, providing both a theoretical understanding and practical experimental guidance.

Azetidines as Potent Antibacterial Agents

The most prominent role of azetidines in medicine is undoubtedly their function as antibacterial agents, primarily through the β-lactam class of antibiotics.[4] However, the antibacterial potential of azetidines is not limited to this single structural motif.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The antibacterial activity of β-lactam antibiotics stems from their ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.

More recently, novel azetidine derivatives have been developed that exhibit potent antibacterial activity through different mechanisms. For instance, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against quinolone-susceptible methicillin-resistant Staphylococcus aureus (MRSA) compared to established fluoroquinolones.[4]

Experimental Protocol: Evaluating Antibacterial Efficacy

A fundamental method for assessing the antibacterial activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth only) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Data Presentation: Comparative Antibacterial Activity

The results of MIC testing are best presented in a tabular format for clear comparison of the activity of different compounds against various bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference Compound (e.g., Ampicillin) MIC (µg/mL)
Azetidine Derivative 18162
Azetidine Derivative 2482
Azetidine Derivative 3>64>642

Note: The above data is illustrative. Actual MIC values will vary depending on the specific compounds and bacterial strains tested.

Anticancer Properties of Substituted Azetidines

The development of novel anticancer agents is a critical area of research, and substituted azetidines have emerged as a promising class of compounds with potent antiproliferative activity.[3][5]

Targeting Key Cellular Pathways

The anticancer effects of azetidine derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. For example, some azetidine-containing compounds have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair in rapidly dividing cells.[7] Others have been designed as conformational restricted analogues of known anticancer agents, such as TZT-1027, leading to compounds with potent inhibitory effects on cancer cell proliferation.[5]

Experimental Workflow for Anticancer Drug Screening

The initial evaluation of the anticancer potential of a new compound typically involves a cell proliferation assay.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Azetidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Culture Cancer Cell Lines (e.g., A549, HCT116) characterization->cell_culture proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) cell_culture->proliferation_assay ic50 Determine IC50 Values proliferation_assay->ic50 western_blot Western Blot for Target Proteins ic50->western_blot flow_cytometry Cell Cycle Analysis western_blot->flow_cytometry

Caption: A generalized workflow for the initial screening and mechanistic evaluation of novel anticancer compounds.

Step-by-Step Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against compound concentration.

Azetidines in the Central Nervous System

The rigid structure of the azetidine ring makes it an ideal scaffold for designing ligands that can selectively interact with receptors and transporters in the central nervous system.[8]

Targeting Neurotransmitter Systems

Substituted azetidines have been investigated for their ability to modulate the activity of various neurotransmitter systems. For example, azetidine derivatives have been synthesized and evaluated as potent inhibitors of the gamma-aminobutyric acid (GABA) transporter GAT-1.[8] Inhibition of GABA reuptake can potentiate the inhibitory effects of GABA in the brain, a mechanism that is relevant to the treatment of conditions like epilepsy and anxiety. Additionally, azetidine derivatives have been explored as dopamine D2 and D4 receptor antagonists, which could have applications in the treatment of psychosis.[7]

Experimental Protocol: GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.[9]

  • Cell Culture: A suitable cell line (e.g., HEK-293) is transiently or stably transfected to express the desired GABA transporter subtype (e.g., GAT-1).

  • Assay Procedure:

    • The cells are plated in a 96-well plate and grown to confluence.

    • The cells are washed with a buffer solution.

    • The test compound is added to the wells at various concentrations, followed by the addition of a solution containing radiolabeled GABA (e.g., [3H]GABA).

    • The plate is incubated for a short period to allow for GABA uptake.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of GABA uptake is calculated for each concentration of the test compound, and the IC50 value is determined.

Synthesis of Substituted Azetidines: A Brief Overview

The accessibility of diverse substituted azetidines is crucial for exploring their full therapeutic potential. While a comprehensive review of synthetic methods is beyond the scope of this guide, it is important to acknowledge the significant progress in this area. Methods such as the aza-Paternò-Büchi reaction, intramolecular C-H amination, and various cycloaddition reactions have enabled the synthesis of a wide range of functionalized azetidines.[2][3]

synthesis_overview cluster_methods Synthetic Methods start Starting Materials paterno_buchi Aza Paternò-Büchi Reaction start->paterno_buchi ch_amination Intramolecular C-H Amination start->ch_amination cycloaddition [2+2] Cycloaddition start->cycloaddition azetidine Substituted Azetidine paterno_buchi->azetidine ch_amination->azetidine cycloaddition->azetidine

Caption: An overview of common synthetic routes to substituted azetidines.

Future Perspectives and Conclusion

The field of azetidine chemistry and pharmacology is vibrant and rapidly evolving. The continued development of novel synthetic methods will undoubtedly lead to the creation of even more diverse and complex azetidine-based compounds. As our understanding of the biological targets and mechanisms of action of these compounds deepens, we can expect to see the emergence of new therapeutic agents with improved efficacy and safety profiles.

This guide has provided a comprehensive overview of the significant biological activities of substituted azetidine compounds, with a focus on their antibacterial, anticancer, and CNS-active properties. The detailed experimental protocols and data presentation formats are intended to serve as a practical resource for researchers in the field. The unique structural and chemical properties of the azetidine scaffold ensure that it will remain a cornerstone of medicinal chemistry for years to come, offering exciting opportunities for the discovery of next-generation therapeutics.

References

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  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

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  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series. [Link]

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Methodological & Application

Synthesis of 3-Isopropoxyazetidine Hydrochloride: A Detailed Step-by-Step Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Isopropoxyazetidine Hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the O-alkylation of N-Boc-3-hydroxyazetidine via a Williamson ether synthesis, followed by the acidic deprotection of the Boc group to yield the final hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry techniques.

Introduction

Azetidine scaffolds are of significant interest in pharmaceutical research due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. Specifically, 3-substituted azetidines serve as versatile intermediates. This compound is a useful building block for introducing a small, lipophilic isopropoxy group, which can modulate a compound's metabolic stability and binding interactions. This protocol outlines a reliable and reproducible method for its preparation from commercially available starting materials.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process starting from N-Boc-3-hydroxyazetidine. The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by the removal of the N-Boc protecting group to afford the desired product as a hydrochloride salt.

Synthesis_Scheme start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-isopropoxyazetidine start->intermediate 1. NaH, 2-Bromopropane, DMF final This compound intermediate->final 2. 4M HCl in Dioxane Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dry glassware under vacuum or in an oven. prep2 Set up reaction flask under an inert atmosphere (Ar or N₂). prep1->prep2 react1 Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF. prep2->react1 react2 Cool the solution to 0 °C in an ice bath. react1->react2 react3 Add NaH portion-wise and stir for 30 min. react2->react3 react4 Add 2-bromopropane dropwise. react3->react4 react5 Allow the reaction to warm to room temperature and stir overnight. react4->react5 workup1 Quench the reaction with sat. aq. NH₄Cl. react5->workup1 workup2 Extract with diethyl ether. workup1->workup2 workup3 Wash the combined organic layers with brine. workup2->workup3 workup4 Dry over anhydrous MgSO₄, filter, and concentrate. workup3->workup4 workup5 Purify the crude product by flash column chromatography. workup4->workup5 Step2_Workflow cluster_deprotection Deprotection cluster_isolation Product Isolation deprot1 Dissolve N-Boc-3-isopropoxyazetidine in a minimal amount of a suitable solvent (e.g., CH₂Cl₂). deprot2 Add 4M HCl in dioxane and stir at room temperature. deprot1->deprot2 deprot3 Monitor the reaction by TLC until completion. deprot2->deprot3 iso1 Concentrate the reaction mixture under reduced pressure. deprot3->iso1 iso2 Triturate the residue with diethyl ether. iso1->iso2 iso3 Collect the solid by vacuum filtration. iso2->iso3 iso4 Wash the solid with cold diethyl ether and dry under vacuum. iso3->iso4

Application Notes & Protocols: Leveraging 3-Isopropoxyazetidine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Isopropoxyazetidine Scaffold

In modern drug discovery and medicinal chemistry, the quest for novel chemical matter with improved physicochemical and pharmacological properties is paramount. Saturated heterocycles are increasingly utilized as bioisosteric replacements for common aromatic rings to enhance properties such as solubility, metabolic stability, and three-dimensional complexity. The azetidine ring, a strained four-membered heterocycle, has emerged as a particularly valuable scaffold.[1][2] Its rigid structure can precisely orient substituents into vectors of chemical space that are inaccessible by more flexible analogues, enabling unique interactions with biological targets.

3-Isopropoxyazetidine hydrochloride is a versatile building block that combines the benefits of the azetidine core with an isopropoxy group.[1] This ether linkage can improve aqueous solubility and introduce a hydrogen bond acceptor, while the azetidine nitrogen serves as a key handle for diversification.[1] As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to the freebase, which is often volatile and more reactive. These application notes provide a comprehensive guide for researchers, outlining detailed protocols for the safe handling and effective synthetic utilization of this valuable intermediate.

Physicochemical Properties and Safety & Handling

This compound is typically a pale yellow, hygroscopic solid.[1] Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory at all times.

Table 1: Physicochemical & Safety Data

PropertyValueReference
CAS Number 871657-49-7[1]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.64 g/mol [1]
Appearance Pale yellow hygroscopic powder[1]
Purity ≥ 97%[1]
Storage Store at 0-8°C under an inert atmosphere.[1]
Key Hazards May be corrosive to metals. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.
Mandatory Safety Precautions
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are in close proximity.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.

    • Eye Protection: Chemical safety goggles are required. For larger quantities, use a full face shield.[4]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

    • Respiratory Protection: If dust is generated, use an appropriate particulate respirator.[4]

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

Core Synthetic Applications: N-Functionalization Protocols

The secondary amine of the azetidine ring is the primary site for synthetic modification. Before initiating any reaction, the hydrochloride salt must be neutralized to the free base in situ. This is typically achieved by adding a suitable base. The choice of base and solvent is critical and depends on the specific reaction being performed.

General Workflow for N-Functionalization

The following diagram outlines the general decision-making process and workflow for reactions involving this compound.

G cluster_prep Preparation cluster_reaction Reaction Pathways cluster_analysis Workup & Analysis Start 3-Isopropoxyazetidine Hydrochloride Base Add Base (e.g., DIPEA, Et3N, K2CO3) in appropriate solvent (e.g., DMF, DCM, MeCN) Start->Base Freebase In Situ Formation of 3-Isopropoxyazetidine (Free Base) Base->Freebase Alkylation N-Alkylation (R-X) Freebase->Alkylation Add Electrophile Acylation N-Acylation (RCOCl or RCOOH + Coupling Agent) Freebase->Acylation Add Electrophile ReductiveAmination Reductive Amination (RCHO/RCOR' + Reducing Agent) Freebase->ReductiveAmination Add Electrophile Workup Aqueous Workup & Extraction Alkylation->Workup Monitor by TLC/LC-MS Acylation->Workup Monitor by TLC/LC-MS ReductiveAmination->Workup Monitor by TLC/LC-MS Purification Purification (e.g., Flash Chromatography) Workup->Purification Analysis Characterization (NMR, LC-MS, HRMS) Purification->Analysis

Caption: General workflow for N-functionalization of 3-isopropoxyazetidine.

Protocol 1: N-Alkylation via Nucleophilic Substitution

N-alkylation introduces alkyl groups to the azetidine nitrogen, a common strategy to modulate lipophilicity and metabolic stability.[7] The reaction proceeds via an Sₙ2 mechanism with an alkyl halide or sulfonate.

  • Causality: The choice of base is crucial. A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is preferred to neutralize the HCl salt without competing with the azetidine nucleophile. An inorganic base like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like acetonitrile or DMF where it has sufficient solubility.[7] Polar aprotic solvents are ideal as they solvate the cation but not the amine nucleophile, enhancing its reactivity.[8]

Table 2: Reagents for N-Benzylation

ReagentM.W.AmountMolesEquivalents
3-Isopropoxyazetidine HCl151.64152 mg1.01.0
Benzyl Bromide (BnBr)171.04205 mg1.21.2
K₂CO₃138.21276 mg2.02.0
Acetonitrile (MeCN)-5 mL--

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the azetidine).

  • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the free base.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Self-Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[9]

Protocol 2: N-Acylation to Form Amides

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals due to their stability and hydrogen bonding capabilities.[10] This can be achieved using an acyl chloride or by coupling a carboxylic acid with a peptide coupling reagent.

  • Causality: When using a reactive acyl chloride, a non-nucleophilic base like DIPEA is essential to scavenge the HCl byproduct without reacting with the acyl chloride. For carboxylic acid couplings, reagents like HATU or HOBt/EDC are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the azetidine nitrogen.[11] Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common solvents.

Table 3: Reagents for N-Benzoylation

ReagentM.W.AmountMolesEquivalents
3-Isopropoxyazetidine HCl151.64152 mg1.01.0
Benzoyl Chloride140.57155 mg1.11.1
DIPEA129.24388 mg3.03.0
Dichloromethane (DCM)-5 mL--

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 10 minutes.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation: Purify the crude product via flash chromatography and confirm the identity and purity of the N-benzoyl-3-isopropoxyazetidine by NMR and HRMS analysis.[9]

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of complex amines from carbonyl compounds without the risk of over-alkylation.[12][13] The reaction involves the formation of an intermediate iminium ion, which is then reduced in situ.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation.[12] It is mild enough that it will not readily reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[14] The reaction is often run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). The addition of a small amount of acetic acid can catalyze iminium ion formation.[12]

G cluster_legend Decision Logic: Choosing a Reductive Amination Agent A NaBH(OAc)3 (STAB) L1 L1 B NaBH3CN L2 L2 C NaBH4 L3 L3 Start Substrate Sensitivity? Toxic Toxicity Concerns? Start->Toxic Acid/Base Sensitive (Mild Conditions Needed) Control Need for pH Control? Start->Control Robust Substrates Toxic->A Yes (Avoid Cyanide) Toxic->B No Control->B Yes (One-Pot) Control->C No (Isolate Imine First)

Caption: Decision guide for selecting a reductive amination agent.

Table 4: Reagents for Reductive Amination with Cyclohexanone

ReagentM.W.AmountMolesEquivalents
3-Isopropoxyazetidine HCl151.64152 mg1.01.0
Cyclohexanone98.14108 mg1.11.1
NaBH(OAc)₃211.94318 mg1.51.5
Triethylamine (Et₃N)101.19101 mg1.01.0
Dichloroethane (DCE)-5 mL--

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), cyclohexanone (1.1 eq), and anhydrous dichloroethane (DCE).

  • Add triethylamine (1.0 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15 minutes, then separate the layers.

  • Extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation: Purify the resulting tertiary amine by flash chromatography and characterize fully by NMR and HRMS.[9]

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis and drug discovery. The protocols detailed herein for N-alkylation, N-acylation, and reductive amination provide robust and reproducible methods for its incorporation into target molecules. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for a wide range of synthetic targets, ultimately accelerating the discovery of new chemical entities with potentially improved therapeutic profiles.

References

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  • National Center for Biotechnology Information. Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 3-Hydroxyazetidine hydrochloride. PubChem. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

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  • Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin. Available from: [Link]

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  • Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available from: [Link]

Sources

Application Notes and Protocols for 3-Isopropoxyazetidine Hydrochloride in Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] This technical guide provides an in-depth exploration of the application of 3-isopropoxyazetidine hydrochloride , a versatile building block, in the realms of parallel synthesis and compound library generation. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its derivatization, and discuss best practices for the purification and characterization of the resulting compound libraries. This document is intended to serve as a practical resource for researchers aiming to leverage this unique scaffold in their drug discovery and chemical biology programs.

Introduction: The Strategic Value of the 3-Isopropoxyazetidine Scaffold

The four-membered azetidine ring offers a compelling combination of conformational rigidity and chemical stability, making it an attractive alternative to more flexible aliphatic amines or larger heterocyclic systems.[2] The substitution at the 3-position with an isopropoxy group provides several key advantages:

  • Modulation of Physicochemical Properties: The isopropoxy group can enhance solubility and introduce a specific steric and electronic profile, influencing how the final molecule interacts with its biological target.[3]

  • Vector for Diversity: The secondary amine of the azetidine ring is a prime handle for diversification, allowing for the introduction of a wide array of substituents through various chemical transformations.

  • Exploration of Novel Chemical Space: The unique topology of 3-substituted azetidines allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles.[4][5]

This compound (CAS: 871657-49-7) is a convenient and stable salt form of the free base, making it easy to handle and store.[3][6] The hydrochloride salt is typically converted to the free amine in situ or in a separate step prior to its use in synthesis.

PropertyValueSource
CAS Number 871657-49-7[3][6]
Molecular Formula C₆H₁₄ClNO[6]
Molecular Weight 151.64 g/mol [3]
Appearance Pale yellow hygroscopic powder[3]
Purity ≥ 97% (HPLC)[3]

Core Chemistries for Library Generation

The secondary amine of 3-isopropoxyazetidine is the linchpin for library generation. The following sections provide detailed protocols for three robust and widely applicable reaction classes suitable for parallel synthesis.

N-Acylation: Building Amide Libraries

N-acylation is a fundamental transformation for introducing diversity. The resulting amides are prevalent in bioactive molecules and offer a range of hydrogen bonding capabilities and structural features. This protocol is adapted from established methodologies for the N-acylation of secondary amines.[7]

Workflow for Parallel N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense 3-Isopropoxyazetidine Hydrochloride Solution B Add Base (e.g., DIPEA) A->B C Dispense Acyl Chloride/Carboxylic Acid Building Block Solutions B->C D Incubate at RT or Heat C->D E Quench Reaction D->E F High-Throughput Purification (e.g., Reverse-Phase HPLC) E->F G Quality Control (LC-MS, NMR) F->G H Plate for Screening G->H

Caption: Workflow for parallel N-acylation of 3-isopropoxyazetidine.

Experimental Protocol: Parallel N-Acylation with Acyl Chlorides

  • Preparation of 3-Isopropoxyazetidine Free Base Solution:

    • In a suitable vessel, dissolve this compound (1.0 eq) in an anhydrous, aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a final concentration of 0.5 M.

    • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq). Stir the solution for 15-20 minutes at room temperature to ensure complete neutralization. Causality: The base is crucial to deprotonate the hydrochloride salt and the HCl generated during the acylation reaction.

  • Preparation of Building Block Plate:

    • In a 96-well plate, dispense a solution of diverse acyl chlorides (1.1 eq) in an appropriate solvent (e.g., DCM or DMF) to each well.

  • Reaction Execution:

    • Using a liquid handler, add the 3-isopropoxyazetidine free base solution to each well of the building block plate.

    • Seal the plate and allow the reactions to proceed at room temperature for 4-16 hours. Gentle agitation is recommended. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up and Quenching:

    • Add an aqueous solution of ammonium chloride or a scavenger resin to quench any unreacted acyl chloride.

ParameterRecommended ConditionRationale
Solvent DCM, DMF, AcetonitrileGood solubility for reactants and reagents.
Base DIPEA, TEANon-nucleophilic base to neutralize HCl.
Stoichiometry 1.1 eq of Acyl ChlorideEnsures complete consumption of the azetidine.
Temperature Room TemperatureGenerally sufficient for reactive acyl chlorides.
Time 4-16 hoursDependent on the reactivity of the acyl chloride.
Reductive Amination: Generating Diverse Amine Libraries

Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of substituents from a diverse pool of aldehydes and ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Workflow for Parallel Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense 3-Isopropoxyazetidine Hydrochloride & Base B Dispense Aldehyde/Ketone Building Block Solutions A->B C Iminium Formation (Acid Catalyst, e.g., Acetic Acid) B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E Quench Reaction D->E F High-Throughput Purification (e.g., Reverse-Phase HPLC) E->F G Quality Control (LC-MS, NMR) F->G H Plate for Screening G->H

Caption: Workflow for parallel reductive amination.

Experimental Protocol: Parallel Reductive Amination

  • Preparation of Reactant Plate:

    • In a 96-well plate, dispense a solution of this compound (1.0 eq) and a non-nucleophilic base like DIPEA (1.2 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Add a solution of the desired aldehyde or ketone (1.1 eq) to each well.

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reaction Execution:

    • Seal the plate and stir at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add a solution or slurry of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to each well. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is well-suited for high-throughput applications and tolerates a wide range of functional groups.[8]

    • Continue stirring at room temperature for 8-24 hours.

  • Work-up and Quenching:

    • Quench the reaction by the addition of an aqueous solution of sodium bicarbonate.

ParameterRecommended ConditionRationale
Solvent DCE, THFAprotic solvents that are compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃Mild and selective, minimizing side reactions.
Catalyst Acetic AcidFacilitates the formation of the iminium intermediate.
Temperature Room TemperatureGenerally sufficient for most substrates.
Time 8-24 hoursDependent on the reactivity of the carbonyl compound.
Ugi Four-Component Reaction (U-4CR): Maximizing Molecular Diversity

The Ugi four-component reaction is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from four distinct building blocks in a single step.[2][9] This reaction is ideal for generating libraries with a high degree of structural diversity.

Workflow for Parallel Ugi Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense 3-Isopropoxyazetidine Free Base Solution B Dispense Aldehyde, Carboxylic Acid, and Isocyanide Building Blocks A->B C Incubate at RT B->C D Solvent Evaporation C->D E High-Throughput Purification (e.g., Reverse-Phase HPLC) D->E F Quality Control (LC-MS, NMR) E->F G Plate for Screening F->G

Caption: Workflow for the parallel Ugi four-component reaction.

Experimental Protocol: Parallel Ugi Reaction

  • Preparation of Building Block Solutions:

    • Prepare stock solutions of 3-isopropoxyazetidine (as the free base, 1.0 eq), a diverse set of aldehydes (1.0 eq), carboxylic acids (1.0 eq), and isocyanides (1.0 eq) in a suitable solvent like methanol or trifluoroethanol.

  • Reaction Execution:

    • In a 96-well plate, combine the four component solutions in each well using a liquid handler.

    • Seal the plate and stir at room temperature for 24-48 hours.

  • Work-up:

    • After the reaction is complete, concentrate the plate under reduced pressure to remove the solvent. The crude product can then be redissolved for purification.

ParameterRecommended ConditionRationale
Solvent Methanol, TrifluoroethanolPolar solvents that facilitate the reaction.
Stoichiometry Equimolar amounts of all four componentsTo ensure efficient reaction.
Temperature Room TemperatureGenerally sufficient for the Ugi reaction.
Time 24-48 hoursTo allow the reaction to proceed to completion.

High-Throughput Purification and Quality Control

The success of a screening campaign is highly dependent on the purity and identity of the compounds in the library. Therefore, robust purification and quality control (QC) are essential steps in the library generation workflow.

Automated Purification

For solution-phase parallel synthesis, purification is typically achieved using automated high-performance liquid chromatography (HPLC) systems.[10][11]

  • Method: Reverse-phase HPLC is the most common method for purifying small molecule libraries.[12] A generic gradient method (e.g., 5-95% acetonitrile in water with a modifier like formic acid or trifluoroacetic acid) is often employed.

  • Fraction Collection: Fractions can be collected based on UV absorbance or, more selectively, by mass-directed fractionation using an integrated mass spectrometer.[11]

  • Post-Purification Processing: Collected fractions are typically evaporated to dryness and then reconstituted in a suitable solvent, such as DMSO, to a standard concentration for storage and screening.[6][10]

Quality Control

A representative selection of compounds from the purified library (e.g., 5-10%) should be subjected to rigorous quality control to ensure the integrity of the entire library.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity and confirming the molecular weight of the synthesized compounds.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a smaller subset of compounds, ¹H NMR spectroscopy can be used to confirm the structure and assess for any major impurities.[14][15]

Conclusion

This compound is a valuable and versatile building block for the generation of diverse and structurally unique compound libraries. Its strategic use, coupled with robust parallel synthesis methodologies, high-throughput purification, and rigorous quality control, can significantly enhance drug discovery and chemical biology endeavors. The protocols and workflows detailed in this guide provide a solid foundation for researchers to successfully incorporate this promising scaffold into their research programs.

References

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Application of 3-Isopropoxyazetidine Hydrochloride in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating the complexities of drug design. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of structural rigidity and favorable physicochemical properties.[1][2] Unlike more flexible acyclic amines or larger heterocyclic systems, the constrained nature of the azetidine ring can pre-organize substituents into well-defined vectors, potentially enhancing binding affinity to biological targets and reducing the entropic penalty upon binding.[2]

3-Isopropoxyazetidine hydrochloride (CAS: 871657-49-7) is a particularly valuable building block within this class.[3] It incorporates two key features: the foundational azetidine core and a 3-isopropoxy substituent. The isopropoxy group can serve multiple functions; it can act as a hydrogen bond acceptor, influence lipophilicity and solubility, and provide a steric handle to modulate interactions with a target protein.[4] This guide provides an in-depth look at the practical application of this compound in drug discovery workflows, complete with detailed experimental protocols and strategic insights.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 871657-49-7[3]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.64 g/mol [3]
Appearance Pale yellow hygroscopic powder[3]
Purity ≥97% (typically by HPLC)[3][5]
Storage Conditions Store at 0-8°C under an inert atmosphere[3]

Note on Handling: this compound is supplied as a salt for improved stability and handling.[3] For reactions requiring the free base, a simple neutralization step with a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃) is necessary prior to use. Its hygroscopic nature necessitates storage in a desiccator and handling under dry conditions to ensure reproducibility of experiments.

Core Synthetic Utility: N-Functionalization Protocols

The secondary amine of the azetidine ring is the primary handle for synthetic diversification. The following protocols for N-acylation and N-alkylation are foundational for incorporating this scaffold into lead compounds.

Protocol 1: N-Acylation via Amide Bond Formation

N-acylation is a robust method for linking the azetidine scaffold to a carboxylic acid-containing fragment, a common strategy in drug design. This protocol details a standard procedure using an acyl chloride.

Rationale: The conversion of a carboxylic acid to a more reactive acyl chloride is a classic activation strategy.[6] The subsequent reaction with the azetidine free base, liberated in situ by a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), proceeds via nucleophilic acyl substitution to form a stable amide bond.[7] Dichloromethane (DCM) is a common solvent as it is relatively inert and facilitates easy work-up.

Experimental Protocol: Synthesis of 1-Benzoyl-3-isopropoxyazetidine

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0°C using an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C to ensure complete formation of the free base.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzoyl-3-isopropoxyazetidine.

Self-Validation and Troubleshooting:

  • Control: A TLC spot corresponding to the starting material should disappear and a new, typically less polar, product spot should appear.

  • Expected Outcome: Formation of a stable amide product with a high yield (>80%).

  • Troubleshooting: If the reaction is sluggish, ensure the reagents are anhydrous. If starting material persists, a slightly stronger base or a different coupling reagent (e.g., HATU for a carboxylic acid starting material) could be employed.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, offering a milder alternative to direct alkylation with alkyl halides.[8]

Rationale: This two-step, one-pot process first involves the formation of an iminium ion intermediate between the azetidine's secondary amine and an aldehyde (or a ketone). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB).[8] STAB is particularly useful as it is less basic and more selective for iminiums over carbonyls, reducing side reactions.[9]

Experimental Protocol: Synthesis of 1-Benzyl-3-isopropoxyazetidine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCE.

  • Add triethylamine (1.2 eq) to liberate the free base and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.1 eq) to the mixture.

  • Stir for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired 1-benzyl-3-isopropoxyazetidine.

Self-Validation and Troubleshooting:

  • Control: The absence of the starting aldehyde and azetidine confirms reaction completion.

  • Expected Outcome: A clean conversion to the tertiary amine product.

  • Troubleshooting: Low yields can sometimes be attributed to the quality of the STAB; using a freshly opened bottle is recommended. If the reaction stalls, gentle heating (e.g., to 40°C) can sometimes drive it to completion.

Application in a Drug Discovery Workflow: A Case Study

To illustrate the strategic application of this compound, we will consider a hypothetical drug discovery program aimed at developing a novel inhibitor for a CNS-related kinase.

Objective: Synthesize a focused library of kinase inhibitors where the 3-isopropoxyazetidine moiety serves as a novel solvent-exposed hinge-binding element.

Hypothesis: The azetidine nitrogen will form a critical hydrogen bond with the kinase hinge region, while the isopropoxy group will project into a solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the core binding interaction.

G cluster_0 Discovery Workflow Start Identify Kinase Target Design Design Core Scaffold (e.g., Pyrazolopyrimidine) Start->Design Select_BB Select 3-Isopropoxyazetidine HCl as key building block Design->Select_BB Synthesis Synthesize Library via N-Acylation/Alkylation Select_BB->Synthesis Screening In Vitro Kinase Assay Synthesis->Screening SAR Analyze SAR Data Screening->SAR SAR->Synthesis Optimization Lead Optimization SAR->Optimization Iterative Cycles End Candidate Drug Optimization->End

Caption: Reaction scheme for the synthesis of a hypothetical kinase inhibitor.

Structure-Activity Relationship (SAR) Rationale: By keeping the pyrazolopyrimidine core and the 3-isopropoxyazetidine moiety constant, other positions on the core can be varied. The resulting library of compounds would be screened for inhibitory activity.

  • Potency: The potency of the compounds would validate the hypothesis that the azetidine nitrogen can effectively engage the kinase hinge.

  • Selectivity: Screening against a panel of related kinases would determine the selectivity profile.

  • Physicochemical Properties: The isopropoxy group is expected to confer improved aqueous solubility compared to a less polar substituent (e.g., a cyclopropyl group), which can be confirmed experimentally. This is a crucial parameter for developing orally bioavailable CNS drugs. [10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its constrained conformation, combined with the modifiable secondary amine and the property-enhancing isopropoxy group, provides a robust platform for generating novel chemical entities with desirable drug-like properties. [3][4]The protocols and strategies outlined in this guide are designed to empower researchers to confidently and effectively integrate this valuable building block into their drug discovery programs, accelerating the journey from initial concept to potential clinical candidate.

References

  • ResearchGate. Structures of some azetidine based drugs. [Link]

  • Singh, U. P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]

  • ResearchGate. Structures of some azetidine-based drugs. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, November 20). The Versatile Applications of this compound in Chemistry. [Link]

  • Patil, S. A., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic & Biomolecular Chemistry, 10(1), 209-214. [Link]

  • Google Patents.
  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(6), 4786–4805. [Link]

  • Wang, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Beilstein Journal of Organic Chemistry, 16, 219–225. [Link]

  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Kim, J., & Lee, S. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 11(32), 5304-5308. [Link]

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N-Functionalization of 3-Isopropoxyazetidine Hydrochloride: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of established and effective protocols for the N-functionalization of 3-isopropoxyazetidine hydrochloride. Azetidine scaffolds are of paramount importance in modern medicinal chemistry, offering unique three-dimensional structures that can significantly enhance the pharmacological properties of drug candidates.[1] This document details robust methodologies for N-alkylation, N-acylation, and N-arylation, offering researchers and drug development professionals a practical resource for synthesizing diverse libraries of 3-isopropoxyazetidine derivatives. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in drug discovery.[2] Its inherent ring strain and non-planar geometry provide a unique vector for exploring chemical space, often leading to compounds with improved metabolic stability, solubility, and target engagement compared to their more flexible or aromatic counterparts. The 3-isopropoxy substituent, in particular, offers a valuable handle for modulating lipophilicity and hydrogen bonding potential. The ability to readily functionalize the azetidine nitrogen is crucial for generating analog libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[3] This guide focuses on the hydrochloride salt of 3-isopropoxyazetidine, a common and stable starting material, and outlines key strategies for its derivatization.

Core N-Functionalization Strategies

The free secondary amine of 3-isopropoxyazetidine, liberated from its hydrochloride salt, is a versatile nucleophile amenable to a variety of classic and modern synthetic transformations. This guide will focus on three principal classes of N-functionalization:

  • N-Alkylation: Introduction of alkyl groups via nucleophilic substitution or reductive amination.

  • N-Acylation: Formation of amides, carbamates, and ureas.

  • N-Arylation: Creation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring, typically via transition-metal catalysis.

The following sections will provide detailed protocols and mechanistic insights for each of these transformations.

N-Alkylation Protocols

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the azetidine nitrogen. Two primary methods are highlighted here: direct alkylation with electrophiles and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the azetidine nitrogen on an alkyl halide. The choice of base is critical to neutralize the generated hydrohalic acid and to deprotonate the starting hydrochloride salt.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to prevent competition with the azetidine nucleophile. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA often depends on the solubility of the reagents in the chosen solvent.

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they can dissolve the reagents and facilitate the Sₙ2 reaction without interfering with the nucleophile.

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-isopropoxyazetidine.

Table 1: Representative N-Alkylation Reactions of 3-Isopropoxyazetidine

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile6090
Ethyl iodideDIPEADMF5085
1-BromobutaneK₂CO₃Acetonitrile6088

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, particularly when direct alkylation is challenging or leads to over-alkylation.[4] This two-step, one-pot process involves the initial formation of an iminium ion between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[5]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[6] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and effectively solubilize the reactants.

Experimental Protocol: Reductive Amination with Isobutyraldehyde

  • To a suspension of this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in dichloromethane (15 mL/mmol), add triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-isobutyl-3-isopropoxyazetidine.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification Azetidine 3-Isopropoxyazetidine HCl Iminium Iminium Ion Intermediate Azetidine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Base Triethylamine Base->Iminium Solvent DCM Solvent->Iminium Product N-Alkylated Azetidine Iminium->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Product Quench Aqueous Quench Product->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for N-alkylation via reductive amination.

N-Acylation Protocols

N-acylation introduces an acyl group to the azetidine nitrogen, forming robust amide bonds. This is a highly reliable transformation with a broad scope of acylating agents.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are commonly used for acylation.

  • Base: A tertiary amine base like triethylamine (Et₃N) or DIPEA is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

Experimental Protocol: N-Acylation with Benzoyl Chloride

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Add a solution of benzoyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford N-benzoyl-3-isopropoxyazetidine.

Table 2: Representative N-Acylation Reactions

Acylating AgentBaseSolventYield (%)
Acetyl chlorideEt₃NDCM95
Benzoyl chlorideEt₃NDCM92
Acetic anhydrideDIPEADCM94

N-Arylation Protocols: The Buchwald-Hartwig Amination

The formation of an N-aryl bond with an azetidine is a key transformation in medicinal chemistry, often leading to compounds with enhanced biological activity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and phosphine ligand is crucial for a successful Buchwald-Hartwig amination. A common and effective system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and a sterically hindered biarylphosphine ligand such as XPhos or SPhos.[10] These bulky ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice for this reaction to prevent catalyst deactivation.

Experimental Protocol: N-Arylation with 4-Bromotoluene

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Add anhydrous, deoxygenated toluene (5 mL/mmol of aryl halide).

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield 1-(4-methylphenyl)-3-isopropoxyazetidine.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Aryl-X Ligand Exchange Ligand Exchange Aryl-Pd(II)-X(L2)->Ligand Exchange Azetidine, Base Aryl-Pd(II)-N(L2) Aryl-Pd(II)-N(L2) Ligand Exchange->Aryl-Pd(II)-N(L2) Azetidine, Base Reductive Elimination Reductive Elimination Aryl-Pd(II)-N(L2)->Reductive Elimination Product N-Aryl Azetidine Reductive Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The N-functionalization of this compound is a critical step in the synthesis of novel chemical entities for drug discovery. This guide has provided detailed, field-proven protocols for N-alkylation, N-acylation, and N-arylation, along with the scientific rationale behind the experimental choices. By understanding these fundamental transformations, researchers can confidently and efficiently generate diverse libraries of 3-isopropoxyazetidine derivatives for biological evaluation. The methodologies presented herein are robust, scalable, and adaptable to a wide range of substrates, making them valuable tools for the modern medicinal chemist.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. 3

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Application Notes & Protocols: Electrophilic N-Functionalization of 3-Isopropoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines are highly sought-after scaffolds in medicinal chemistry, prized for their ability to introduce conformational rigidity and novel three-dimensional exit vectors into drug candidates.[1][2] The 3-isopropoxyazetidine moiety, in particular, offers a valuable combination of a polar, hydrogen-bond-accepting ether group with a synthetically versatile secondary amine. However, as it is commonly supplied as a hydrochloride salt to improve stability and handling, its reactivity as a nucleophile is masked. This guide provides a comprehensive overview and detailed, field-tested protocols for the reaction of 3-isopropoxyazetidine hydrochloride with a range of common electrophiles. We will delve into the foundational principles of its reactivity and present step-by-step methodologies for N-alkylation, N-acylation, N-sulfonylation, and reductive amination, enabling researchers to efficiently generate diverse libraries of functionalized azetidine derivatives.

Core Concepts: Reactivity and Handling

The synthetic utility of this compound hinges on the nucleophilicity of its secondary nitrogen atom.[3] In its salt form, the nitrogen's lone pair is protonated, rendering it unreactive towards electrophiles. Therefore, the crucial first step in any N-functionalization reaction is the in situ liberation of the free amine using a suitable base.

The Deprotonation Equilibrium:

The choice of base is critical and depends on the strength of the incoming electrophile and the overall reaction conditions.

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient for highly reactive electrophiles like benzyl bromides and acyl chlorides. They are easily removed during aqueous work-up.

  • Organic amine bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) are soluble in organic solvents and are commonly used. DIPEA is particularly useful as its steric bulk minimizes its potential to compete as a nucleophile.

  • Stronger bases (e.g., NaH, LiHMDS) may be required for less reactive electrophiles but can introduce compatibility issues with sensitive functional groups.[1]

The 3-isopropoxy group is generally stable under these conditions. Its primary influence is electronic, slightly modifying the basicity of the nitrogen, and steric, though it is sufficiently removed from the nitrogen not to impede reactions with most common electrophiles.

General Workflow for N-Functionalization

A generalized workflow illustrates the necessary activation and subsequent reaction sequence. This two-step, one-pot process is fundamental to all protocols described herein.

Figure 1: General workflow for the N-functionalization of 3-isopropoxyazetidine HCl.

Application Protocol: N-Alkylation

N-alkylation introduces alkyl groups to the azetidine nitrogen, a common strategy to modulate lipophilicity and metabolic stability. The reaction proceeds via a standard S_N2 mechanism with alkyl halides or sulfonates.

Protocol 3.1: Synthesis of 1-Benzyl-3-isopropoxyazetidine

This protocol is adapted from established methods for analogous substituted azetidines.[4]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound and potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Stir the resulting suspension vigorously at room temperature for 20 minutes.

  • Add benzyl bromide dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Table: Representative N-Alkylation Conditions

The following data is based on analogous reactions with 3-phenoxyazetidine and serves as a strong predictive model for outcomes with the isopropoxy derivative.[4]

EntryAlkylating AgentBaseSolventTime (h)Expected Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile6~92%
2Ethyl iodideEt₃NDichloromethane12~85%
31-BromobutaneNaHTetrahydrofuran8~88%
4Methyl p-toluenesulfonateDIPEADMF10~90%

Application Protocol: N-Acylation & N-Sulfonylation

N-acylation and N-sulfonylation are robust reactions that form stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals.[5][6] The reactions are typically fast and high-yielding.

Protocol 4.1: Synthesis of 1-Acetyl-3-isopropoxyazetidine

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous (to make a 0.2 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add DIPEA dropwise. Stir for 15 minutes at 0°C to ensure complete formation of the free amine.

  • In a separate flask, prepare a solution of acetyl chloride in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the cold azetidine solution. A white precipitate of DIPEA·HCl will form immediately.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Expert Insights:

  • N-Sulfonylation: The same protocol can be used for N-sulfonylation by substituting an alkyl or aryl sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) for the acetyl chloride.

  • Amide Coupling: For coupling with carboxylic acids, standard peptide coupling reagents (e.g., HATU, T3P) can be employed in the presence of an organic base like DIPEA.[7]

Focus Topic: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, reacting the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in the same pot.[8][9]

Mechanism Overview: The reaction proceeds in two main stages: (1) Formation of a hemiaminal, followed by dehydration to an iminium ion, and (2) Reduction of the iminium ion by a hydride source.

Reductive_Amination_Mechanism Start Azetidine (R₂NH) + Aldehyde (R'CHO) Hemiaminal Hemiaminal Intermediate [R₂N-CH(OH)R'] Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R₂N=CHR']⁺ Hemiaminal->Iminium Dehydration (-H₂O) Product Final Amine Product [R₂N-CH₂R'] Iminium->Product Hydride Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium

Figure 2: Simplified mechanism of one-pot reductive amination.

Choosing the Right Reducing Agent:

The choice of reducing agent is critical for a successful one-pot reaction.[10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications.[11][12] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. It performs well in aprotic solvents like DCE or DCM.

  • Sodium Cyanoborohydride (NaBH₃CN): Also selective for the iminium ion, but it is highly toxic and requires slightly acidic conditions for optimal performance.[9][11]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl.[10][11] It is best used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄ at a low temperature.[10]

Protocol 5.1: Reductive Amination with Benzaldehyde using STAB

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (to make a 0.1 M solution)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and anhydrous DCE.

  • Add triethylamine to liberate the free amine, followed by benzaldehyde.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-16 hours (overnight). Monitor completion by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired N-benzylated azetidine.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents, acyl chlorides, and sulfonyl chlorides are often corrosive and lachrymatory. Handle with care.

  • Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment. The quenching process may release hydrogen gas.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acid. Use with extreme caution and follow appropriate safety protocols.

Conclusion

This compound is a versatile building block for creating diverse molecular architectures. By first neutralizing the hydrochloride salt with a suitable base, the nucleophilic nitrogen is unmasked and ready to react with a wide array of electrophiles. The protocols detailed in this guide for N-alkylation, N-acylation, N-sulfonylation, and reductive amination provide robust and reproducible methods for the N-functionalization of this valuable scaffold, empowering researchers in the fields of drug discovery and chemical biology.

References

  • Title: Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen.
  • Title: Recent advances in synthetic facets of immensely reactive azetidines.
  • Title: Stereoselective functionalization of azetidines.
  • Title: Marketed drugs containing 1,3‐substituted azetidine scaffolds.
  • Title: Recent progress in synthesis of 3-functionalized azetidines.
  • Title: Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
  • Title: Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
  • Title: Azetidine: Chemical Reactivity.
  • Title: Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds.
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Title: Synthesis of N-sulfonyl-3-aryl-3-iminoazetidines by a photocatalyzed sulfoimination of ABBs.
  • Title: Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine.
  • Title: Reductive Amination | Synthesis of Amines.
  • Title: Reductive Amination - Common Conditions.
  • Title: Reductive Amination, and How It Works.
  • Title: Easy P2P reductive amination with NaBH(OAc)3.
  • Title: Technical Support Center: Optimizing Reductive Amination Reactions.
  • Title: A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.
  • Title: 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N´-arylhexahydropyrimidines and hexahydro-1,3-diazepines.
  • Title: Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • Title: Recent advances in the synthesis of N-acyl sulfonamides.
  • Title: Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
  • Title: General Allylic C–H Alkylation with Tertiary Nucleophiles.
  • Title: Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621.
  • Title: Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.

Sources

Application Note: 3-Isopropoxyazetidine Hydrochloride as a Constrained Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate process of drug discovery, the optimization of a lead compound is a critical phase where medicinal chemists systematically modify a molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.[1] A cornerstone of this endeavor is the strategy of bioisosterism, which involves replacing a specific functional group with another that possesses similar physicochemical or topological properties.[2][3][4] This approach allows for the fine-tuning of a molecule's characteristics to overcome challenges such as poor solubility, metabolic instability, or off-target toxicity.[3][5]

Concurrently, modern medicinal chemistry has seen a significant shift away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[6] These scaffolds provide superior spatial diversity, enabling more precise and selective interactions with biological targets. Within this context, small, strained heterocycles have emerged as powerful tools, and the azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged motif.[6][7] Its inherent conformational rigidity and favorable physicochemical properties make it an attractive building block for novel therapeutics.[8]

This technical guide provides an in-depth exploration of 3-Isopropoxyazetidine hydrochloride [9][10], a versatile building block that merges the benefits of a constrained azetidine ring with the modulatory effects of an isopropoxy group. We will detail its rationale as a constrained bioisostere, provide validated synthetic protocols for its use, and illustrate its potential to unlock new, valuable chemical space for drug development professionals.

The Azetidine Scaffold: A Platform for Conformational Constraint

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. While flexible molecules can adopt numerous shapes, only a specific conformation is typically responsible for binding to a target receptor. This flexibility comes at an entropic cost; upon binding, the molecule is "frozen" into its active conformation, a process that is energetically unfavorable.

Constrained scaffolds, like the azetidine ring, mitigate this entropic penalty by pre-organizing the molecule into a more rigid structure that is closer to the required bioactive conformation.[11] Unlike the more flexible five-membered (pyrrolidine) and six-membered (piperidine) saturated heterocycles, the four-membered azetidine ring possesses significant ring strain, forcing it into a defined, non-planar "puckered" conformation.[12][13][14] This puckering creates well-defined axial and equatorial positions for substituents, providing precise vectors for molecular elaboration.

Studies have shown that peptides containing azetidine residues are generally more conformationally restricted than their proline-containing counterparts.[15] This rigidity can lead to enhanced binding affinity and selectivity. Furthermore, the azetidine motif often imparts improved metabolic stability and increased aqueous solubility when compared to larger, more lipophilic aliphatic rings.[6]

cluster_0 Flexible Analog (e.g., Piperidine) cluster_1 Constrained Bioisostere (Azetidine) a Multiple Low-Energy Conformations b High Conformational Entropy c Potential for Multiple Binding Modes e Reduced Entropic Penalty upon Binding b->e Introduction of Azetidine Ring d Few Low-Energy Conformations f Improved Selectivity and Potency

Figure 1: Conformational constraint benefit of the azetidine ring.

Physicochemical Properties and Bioisosteric Rationale

This compound serves as a non-classical bioisostere, where the entire substituted ring system replaces a different molecular fragment to modulate multiple properties simultaneously.[5][16]

  • The Azetidine Core: Acts as a rigid scaffold, replacing larger rings like piperidine or cyclohexane, or even serving as a 3D substitute for planar phenyl rings. This replacement reduces lipophilicity and molecular weight while providing novel exit vectors.

  • The 3-Isopropoxy Group: This functional group is critical for modulating properties. The ether oxygen is a hydrogen bond acceptor, capable of forming key interactions with a biological target.[9] The isopropyl moiety provides steric bulk that can be used to probe specific pockets within a binding site, potentially enhancing selectivity. It offers a distinct lipophilic and steric profile compared to smaller alkoxy groups or a simple hydroxyl.

This building block is particularly effective as a bioisosteric replacement for motifs such as N-alkylated piperidines/pyrrolidines or meta-substituted aromatic rings. The azetidine nitrogen provides a convenient attachment point, while the conformationally restricted 3-isopropoxy group mimics the spatial orientation of a substituent on a larger or planar ring.

cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement A Substituted Piperidine C 3-Isopropoxyazetidine A->C B Substituted Phenyl B->C label_a Offers: - Reduced Lipophilicity - Improved Solubility - Conformational Rigidity - Novel Exit Vectors C->label_a A Commercially Available N-Boc-3-hydroxyazetidine B Williamson Ether Synthesis (Protocol 1) A->B C N-Boc-3-isopropoxyazetidine B->C D Boc Deprotection C->D E 3-Isopropoxyazetidine (Free Base or HCl Salt) D->E F Amide Coupling (Protocol 2) E->F G Final Target Molecule F->G

Figure 3: General synthetic workflow for utilizing the building block.
Protocol 1: Synthesis of N-Boc-3-isopropoxyazetidine

This protocol describes the etherification of commercially available N-Boc-3-hydroxyazetidine. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the hydroxyl group efficiently without competing side reactions.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Iodopropane (or 2-bromopropane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq). Dissolve it in anhydrous DMF to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-iodopropane (1.5 eq) dropwise via syringe. Causality Note: 2-Iodopropane is a highly reactive electrophile for this Sₙ2 reaction. Using an excess ensures the reaction goes to completion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure N-Boc-3-isopropoxyazetidine.

  • Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: Incorporation into a Target Molecule via Amide Coupling

This protocol details the coupling of 3-isopropoxyazetidine with a carboxylic acid after removal of the Boc protecting group.

Materials:

  • N-Boc-3-isopropoxyazetidine (from Protocol 1)

  • 4 M HCl in 1,4-dioxane

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Deprotection: Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in a minimal amount of DCM and add 4 M HCl in dioxane (5-10 eq). Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or MS.

  • Concentrate the mixture to dryness under reduced pressure to obtain this compound. This is often used directly in the next step.

  • Coupling Reaction: To a flask containing the carboxylic acid (1.0 eq), add HATU (1.1 eq). Dissolve these in anhydrous DCM or DMF.

  • Add the this compound (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the amide bond formation catalyzed by HATU.

  • Stir the reaction at room temperature for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization (Self-Validation): Purify the crude product by flash column chromatography or preparative HPLC. Confirm the final structure and purity by NMR and MS.

Conclusion

This compound is a powerful, multi-faceted building block for modern medicinal chemistry. It provides a unique combination of conformational constraint, modulated physicochemical properties, and versatile synthetic handles. By serving as a three-dimensional, sp³-rich bioisostere for common but problematic molecular fragments, it enables chemists to:

  • Enhance Potency and Selectivity: By locking the molecule in a more favorable conformation for target binding.

  • Improve ADME Properties: By reducing lipophilicity and increasing aqueous solubility.

  • Navigate Crowded IP Space: By creating novel, patentable chemical matter.

The detailed protocols and strategic insights provided in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this valuable scaffold in their quest for the next generation of therapeutics.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Recent Research in Bioisosterism for Modern Drug Design. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Bioisosterism. Drug Design.org. [Link]

  • Melloni, P., et al. (1984). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 27(8), 1045-1050. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

  • Singh, G., & D'Souza, D. M. (2014). Synthesis and biological activity of azetidine and its derivatives: a review. Mini reviews in medicinal chemistry, 14(3), 223-248. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(13), 3464-3474. [Link]

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]

  • Kumar, V., & Mahajan, M. P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50102. [Link]

  • The Versatile Applications of this compound in Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kozikowski, A. P., et al. (2012). Discovery of isoxazole analogs of sazetidine-A as selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists for the treatment of depression. ChemMedChem, 7(3), 396-400. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isopropoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-isopropoxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges associated with purifying this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the inherent properties of the azetidine ring and the nature of it being a hydrochloride salt. The four-membered azetidine ring can be susceptible to ring-opening under strongly acidic conditions, which can be a concern during purification with standard silica gel.[1] The basic nitrogen atom can also lead to strong interactions with acidic silica, causing issues like peak tailing and poor separation during column chromatography.[2] Furthermore, hydrochloride salts can sometimes be difficult to crystallize, facing problems like "oiling out" or remaining stubbornly soluble in common solvents.[3][4]

Q2: Which purification technique should I start with for my crude this compound?

The choice of the initial purification technique depends on the nature of the impurities and the scale of your reaction.

  • For removal of non-polar impurities: A simple wash or trituration of the crude solid hydrochloride salt with a non-polar solvent like diethyl ether, ethyl acetate, or hexane can be very effective.[5]

  • For polar impurities and higher purity: Recrystallization is often the preferred method for crystalline solids, as it can yield very high purity material and avoids potential degradation on stationary phases.[1][6]

  • If the free base is available and impurities are numerous: Column chromatography of the free base followed by conversion to the hydrochloride salt is a viable strategy. However, care must be taken to address the basicity of the azetidine.

Q3: Can I use standard silica gel for the column chromatography of 3-isopropoxyazetidine (the free base)?

While possible, it is not recommended without precautions. Standard silica gel is acidic and can cause streaking, poor recovery, and even decomposition of azetidine compounds.[1] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.[2] If you must use silica gel, it is crucial to deactivate it by adding a basic modifier like triethylamine (TEA) to your mobile phase (typically 0.1-2%).[2]

Q4: How do I convert the purified 3-isopropoxyazetidine free base back into the hydrochloride salt?

This is typically achieved by dissolving the purified free base in a suitable anhydrous solvent (e.g., methanol, diethyl ether, ethyl acetate) and adding a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane, HCl in diethyl ether).[3][7] The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. Using anhydrous conditions is key to prevent the introduction of water, which can make the salt hygroscopic and difficult to handle.[8]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation and Recovery during Column Chromatography of the Free Base

Symptoms:

  • Significant tailing or streaking of the product spot on TLC and during column chromatography.

  • Low overall yield after purification.

  • The product seems irreversibly bound to the column.

Root Cause Analysis: The basic nitrogen in the azetidine ring strongly interacts with the acidic silanol groups on the surface of standard silica gel.[2] This interaction leads to poor elution, resulting in broad peaks and potential for decomposition on the column.[1]

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of triethylamine (TEA) or a similar non-nucleophilic base to your eluent system (e.g., 0.5-2% TEA in a hexane/ethyl acetate mixture).[2] The TEA will compete with your azetidine for the acidic sites on the silica, leading to improved peak shape and recovery.

    • Use an Ammonia/Methanol System: For more polar compounds, using a small percentage of a 2-7 M solution of ammonia in methanol as the polar component of your mobile phase can also be effective.[2]

  • Alternative Stationary Phases:

    • Neutralized Silica Gel: Pre-treat your silica gel by washing it with a solution containing a base like triethylamine to neutralize the acidic sites.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Start with neutral alumina and if issues persist, basic alumina can be used.

    • Amine-Functionalized Silica: These pre-treated columns have a less acidic surface and are specifically designed for the purification of basic compounds.[2]

Workflow for Troubleshooting Chromatography Issues

Caption: Troubleshooting workflow for column chromatography of the azetidine free base.

Issue 2: The Hydrochloride Salt "Oils Out" or Fails to Crystallize

Symptoms:

  • Upon cooling the recrystallization solution, a liquid or oily layer separates instead of solid crystals.[4]

  • The solution remains clear even after cooling, with no solid formation.

Root Cause Analysis: "Oiling out" often occurs when a compound is highly soluble in the recrystallization solvent, or when the solution is cooled too rapidly from a temperature above the compound's melting point in that solvent system.[4] Failure to crystallize can be due to high solubility or the presence of impurities that inhibit crystal lattice formation.[9] For hydrochloride salts, the presence of water can also lead to the formation of hygroscopic oils.[3]

Solutions:

  • Optimize the Solvent System:

    • Increase the Anti-Solvent Ratio: If using a solvent/anti-solvent system (e.g., isopropanol/diethyl ether), slowly add more of the anti-solvent (the one in which the salt is less soluble) to the solution at room temperature or slightly warmed, until turbidity persists. Then, warm slightly to redissolve and cool slowly.

    • Try Different Solvents: A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a good recrystallization solvent. Isopropanol is often preferred, and sometimes diethyl ether can be added to precipitate the salt.[5] Acetone can also be useful as a wash or in the solvent mixture.[5]

  • Control the Cooling Rate:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Rapid cooling often leads to the formation of oils or very fine powders.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution.

    • Scratching: Scratch the inside surface of the flask with a glass rod at the meniscus. The small scratches on the glass can provide a surface for nucleation.[9]

  • Ensure Anhydrous Conditions:

    • If forming the salt in situ, use anhydrous HCl (e.g., a solution in dioxane or generated from acetyl chloride in a dry solvent) to avoid introducing water.[3] Water can make the resulting salt hygroscopic and prone to oiling out.

Decision Tree for Purification Method Selection

Caption: Decision tree for selecting a purification strategy.

Summary of Key Purification Parameters

TechniqueKey Parameters to ControlCommon Issues
Column Chromatography (Free Base) Stationary phase acidity, mobile phase basicity (e.g., % TEA), solvent polarity.Peak tailing, low recovery, compound degradation.[2]
Recrystallization (HCl Salt) Solvent/anti-solvent choice and ratio, cooling rate, concentration.Oiling out, failure to crystallize, impurity inclusion.[4]
Salt Formation Anhydrous conditions, choice of acid (e.g., HCl in ether vs. aqueous HCl), solvent for precipitation.Formation of hygroscopic oils, incomplete precipitation.[3][8]
Washing/Trituration (HCl Salt) Choice of solvent (must not dissolve the salt), temperature.Incomplete removal of impurities, loss of product.[5]

References

  • Benchchem. Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • Benchchem. Technical Support Center: Azetidine Compound Stability.
  • Benchchem.
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Common side reactions in the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-substituted azetidines is a critical endeavor in modern medicinal chemistry, providing access to novel scaffolds for drug discovery. However, the inherent ring strain of the four-membered azetidine core presents unique synthetic challenges, often leading to a variety of side reactions that can complicate synthesis and purification. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, offers practical advice and in-depth explanations to help you navigate these common hurdles.

Section 1: Low Yields and Competing Cyclization Pathways

One of the most frequently encountered issues in the synthesis of 3-substituted azetidines is the formation of more thermodynamically stable five- or six-membered rings. Understanding the delicate balance between kinetic and thermodynamic control is key to optimizing your reaction for the desired four-membered ring product.

Q1: My reaction to form a 3-substituted azetidine is resulting in very low yields, and I'm isolating a significant amount of a five-membered ring (pyrrolidine) byproduct. What is happening, and how can I improve my yield of the desired azetidine?

A1: This is a classic case of competing intramolecular cyclization pathways. The formation of the four-membered azetidine ring is often kinetically favored but thermodynamically disfavored compared to the formation of a five-membered pyrrolidine ring.[1] The high activation energy required to form the strained four-membered ring can be a significant barrier to overcome.[1]

The Underlying Mechanism: A Battle of Ring Strain

The cyclization to form an azetidine is a 4-exo-tet reaction, which can be kinetically competitive. However, if the reaction conditions allow for equilibration, the more stable five-membered pyrrolidine, formed via a 5-exo-tet cyclization, will likely be the major product. This is particularly prevalent when the reaction is run at elevated temperatures for extended periods.

Troubleshooting Workflow for Minimizing Pyrrolidine Byproduct Formation

G cluster_0 Problem Identification cluster_1 Primary Optimization Strategies cluster_2 Substrate Modification cluster_3 Outcome problem Low Azetidine Yield & High Pyrrolidine Byproduct temp Lower Reaction Temperature problem->temp Thermodynamic Control Issue time Reduce Reaction Time problem->time base Screen Different Bases problem->base leaving_group Optimize Leaving Group problem->leaving_group Reaction Kinetics Issue sterics Introduce Steric Hindrance to Favor 4-membered Ring problem->sterics success Improved Azetidine Yield temp->success time->success base->success leaving_group->success sterics->success

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.

Detailed Optimization Strategies:

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1] It is advisable to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to the minimum temperature required for the reaction to proceed.

  • Reaction Time: Closely monitor the reaction progress using techniques like TLC or LC-MS. Once the starting material is consumed and the desired azetidine is formed, quench the reaction promptly to prevent subsequent rearrangement to the more stable pyrrolidine.

  • Choice of Base: The choice of base can significantly influence the outcome. A bulky, non-nucleophilic base may favor the desired intramolecular substitution while minimizing side reactions.

  • Leaving Group: The nature of the leaving group is critical. A highly reactive leaving group (e.g., triflate or tosylate) can accelerate the cyclization, potentially favoring the kinetic product.

Experimental Protocol: Lanthanide-Catalyzed Intramolecular Epoxide Ring-Opening

This protocol describes optimized conditions for synthesizing an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide, which can help favor the formation of the four-membered ring.[1]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[1]

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Unwanted Ring-Opening Reactions

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles. This can be a major source of product loss during reaction workup or purification.[2][3]

Q2: I successfully synthesized my 3-substituted azetidine, but I am observing significant decomposition during aqueous workup and silica gel chromatography. What is causing this instability?

A2: The decomposition is likely due to the ring-opening of the azetidine. The nitrogen atom can be protonated by acid, forming a highly reactive azetidinium ion.[2] This strained, positively charged species is then readily attacked by nucleophiles present in the medium (e.g., water, alcohols, or even the counter-ion of the acid), leading to cleavage of the four-membered ring.[4][5]

Mechanism of Acid-Catalyzed Ring-Opening

G A Azetidine B Azetidinium Ion (Reactive Intermediate) A->B Protonation C Ring-Opened Product B->C Nucleophilic Attack H H+ H->A Nu Nucleophile (e.g., H2O) Nu->B

Caption: Acid-catalyzed ring-opening of an azetidine.

Troubleshooting and Prevention:

  • pH Control During Workup: Avoid strongly acidic conditions during the aqueous workup. Use a mild base, such as a saturated solution of sodium bicarbonate, to neutralize any residual acid.

  • Chromatography: Standard silica gel is acidic and can cause the degradation of sensitive azetidines. Consider the following alternatives:

    • Neutral or Basic Alumina: Using neutral or basic alumina for column chromatography can prevent acid-catalyzed decomposition.[1]

    • Treated Silica Gel: Silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • N-Protecting Group Strategy: The choice of the nitrogen protecting group can significantly impact the stability of the azetidine ring. Electron-withdrawing groups (e.g., tosyl, Boc) can make the nitrogen less basic and therefore less susceptible to protonation. However, these groups can also activate the ring towards nucleophilic attack.[2]

Table 1: Influence of N-Protecting Group on Azetidine Stability

N-Protecting GroupStability to AcidStability to NucleophilesCommon Deprotection Issues
Boc Low (cleaved by acid)ModerateRing-opening under strong acidic conditions.
Cbz ModerateModerateCatalyst poisoning during hydrogenolysis.
Benzyl (Bn) HighHighRequires harsh conditions for removal (e.g., strong Lewis acids or hydrogenolysis), which can lead to side reactions.[6]
Tosyl (Ts) HighLow (activates ring)Ring-opening by nucleophiles.
tert-Butoxythiocarbonyl (Botc) Low (cleaved by acid)HighCan be removed under mild acid or thermal conditions.[7]

Section 3: Oligomerization and Polymerization

The high reactivity of the azetidine ring can also lead to unwanted oligomerization or polymerization, especially with unsubstituted or certain N-substituted azetidines.

Q3: My reaction mixture is becoming viscous and difficult to stir, and I'm struggling to isolate my desired product. I suspect polymerization. How can I prevent this?

A3: Polymerization is a significant side reaction, particularly when the azetidine nitrogen is unsubstituted or when the reaction is conducted under conditions that favor ring-opening polymerization. This can be initiated by both electrophiles (like protons) and nucleophiles.

Preventative Measures:

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization.

  • Control Temperature: As with other side reactions, keeping the temperature as low as possible can help to minimize unwanted polymerization.

  • Immediate N-Functionalization: If the synthesis yields an N-H azetidine, it is often beneficial to protect or functionalize the nitrogen in the subsequent step without isolating the intermediate. This can prevent polymerization that might occur during purification or storage.

  • Avoid Strong Acids: Unless required for a specific transformation, avoid the use of strong acids that can readily protonate the azetidine and initiate cationic ring-opening polymerization.

Section 4: Challenges with N-Protecting Groups

While N-protecting groups are essential for modulating the reactivity of azetidines, their introduction and removal can present their own set of challenges.

Q4: I am encountering difficulties with the deprotection of my 3-substituted azetidine. The reaction is either incomplete, or it leads to the decomposition of the azetidine ring. What are some alternative strategies?

A4: The choice of protecting group should be made with the final deprotection step in mind, considering the overall stability of the molecule.

  • For Acid-Labile Protecting Groups (e.g., Boc): If direct treatment with a strong acid like TFA is causing ring-opening, consider milder acidic conditions. For example, using HCl in a non-nucleophilic solvent like dioxane or diethyl ether at low temperatures might be effective.

  • For Hydrogenolysis (e.g., Bn, Cbz): If you are observing catalyst poisoning (often due to sulfur-containing compounds) or incomplete reaction, ensure the catalyst is of high quality and use a sufficient loading. Alternative deprotection methods for N-benzyl groups include using strong Lewis acids, though this can also promote side reactions.[6]

  • Orthogonal Protecting Group Strategy: In complex syntheses, employing an orthogonal protecting group strategy is highly recommended. This involves using protecting groups that can be removed under different, non-interfering conditions. For example, using a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) in the same molecule allows for selective deprotection. The tert-butoxythiocarbonyl (Botc) group is another option that can be removed under mild acid or thermal conditions and selectively in the presence of an N-Boc group.[7]

References

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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 3-Isopropoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 3-isopropoxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this crucial synthetic transformation. The following information is structured to offer practical, field-proven insights to ensure the success of your experiments.

Introduction to N-Alkylation of 3-Isopropoxyazetidine

The N-alkylation of 3-isopropoxyazetidine is a fundamental reaction for introducing molecular diversity and modulating the physicochemical properties of this valuable building block in medicinal chemistry. The azetidine ring imparts conformational rigidity and can improve metabolic stability, while the 3-isopropoxy group can influence lipophilicity and hydrogen bonding potential. This guide will delve into the critical parameters governing the success of this SN2 reaction, focusing on the interplay between the substrate, alkylating agent, base, and solvent.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My N-alkylation reaction shows low or no conversion of the starting 3-isopropoxyazetidine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common hurdle and can often be attributed to several factors related to nucleophilicity, the nature of the electrophile, and reaction kinetics.

  • Inadequate Deprotonation: The secondary amine of the azetidine needs to be deprotonated to form the more nucleophilic azetidide anion. The choice of base is critical.

    • Solution: For less reactive alkylating agents (e.g., alkyl chlorides), a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF can ensure complete deprotonation. For more reactive alkylating agents like alkyl iodides or benzyl bromides, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or DMF are often sufficient and offer a better safety profile.[1][2]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with minimal success, consider converting it to the corresponding bromide or iodide. Alternatively, using alkyl tosylates or mesylates provides an excellent leaving group.[3]

  • Suboptimal Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. A common range for these reactions is 60-80 °C.[2] However, be mindful that excessive heat can lead to side reactions or decomposition of reagents.[4]

  • Steric Hindrance: The isopropoxy group at the 3-position may impart some steric hindrance, although its effect on the nitrogen is likely minimal. The primary steric considerations come from the alkylating agent and the azetidine nitrogen environment.

    • Solution: For bulky alkylating agents, longer reaction times or higher temperatures may be necessary. Ensure your base is not excessively hindered to allow for efficient deprotonation.

Question 2: I am observing significant formation of a dialkylated product (quaternary ammonium salt). How can I favor mono-alkylation?

Answer:

Over-alkylation occurs when the N-alkylated product is more nucleophilic than the starting 3-isopropoxyazetidine, leading to a second alkylation.[4]

  • Stoichiometry Control: The relative amounts of your reactants are a key factor.

    • Solution: Use a slight excess of the 3-isopropoxyazetidine (1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant dialkylation can occur.[4]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the electrophile can suppress the second alkylation.

    • Solution: Add the alkylating agent dropwise to the reaction mixture over a period of time, rather than all at once. This can be achieved using a syringe pump for precise control.

  • Reaction Monitoring: Careful monitoring allows you to stop the reaction at the optimal time.

    • Solution: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting azetidine is consumed to prevent the formation of the dialkylated product.

Question 3: My reaction is producing a significant amount of an elimination byproduct. How can I minimize this side reaction?

Answer:

Elimination (E2) is a competing pathway to substitution (SN2), particularly with sterically hindered bases or alkylating agents, and at higher temperatures.

  • Choice of Base: Bulky, non-nucleophilic bases can favor elimination.

    • Solution: Opt for a moderately strong, non-hindered base like potassium carbonate or cesium carbonate over very bulky bases if elimination is a concern.

  • Reaction Temperature: Higher temperatures can favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be a trade-off between reaction time and yield.

  • Nature of the Alkylating Agent: Secondary and tertiary alkyl halides are more prone to elimination.

    • Solution: Whenever possible, use primary alkyl halides. If a secondary alkyl halide is necessary, consider alternative methods like reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation of 3-isopropoxyazetidine?

A1: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile.[5] Commonly used solvents include:

  • Acetonitrile (MeCN): An excellent choice for many N-alkylations with good solvency and a convenient boiling point.[2]

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate slow reactions, but can be difficult to remove and may decompose at high temperatures.[6]

  • Tetrahydrofuran (THF): A good choice when using strong bases like NaH. Ensure it is anhydrous.[1]

  • Dimethyl Sulfoxide (DMSO): Another highly polar option for challenging reactions, but like DMF, can be difficult to remove.[5]

Q2: Which base should I choose for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the pKa of the azetidine.

  • For reactive alkylating agents (e.g., benzyl bromide, alkyl iodides): Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are often sufficient.[1]

  • For less reactive alkylating agents (e.g., alkyl chlorides): A stronger base like Sodium Hydride (NaH) may be necessary to ensure complete deprotonation of the azetidine.[1]

  • Organic bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can also be used, particularly if you need to scavenge the acid formed during the reaction without a heterogeneous mixture.[2]

Q3: Are there alternative methods to direct N-alkylation with alkyl halides?

A3: Yes, reductive amination is a powerful and often milder alternative that provides excellent control over mono-alkylation.[7] The process involves two steps, which can often be performed in one pot:

  • Formation of an iminium ion from the reaction of 3-isopropoxyazetidine with an aldehyde or ketone.

  • Reduction of the iminium ion to the corresponding N-alkylated azetidine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

Q4: How should I purify my N-alkylated 3-isopropoxyazetidine?

A4: Purification is typically achieved through standard laboratory techniques:

  • Extraction: After quenching the reaction, an aqueous workup is used to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. The choice of eluent will depend on the polarity of your product.

  • Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be an effective purification method.[4]

Data and Protocols

Table 1: Recommended Starting Conditions for N-Alkylation of 3-Isopropoxyazetidine
Alkylating Agent TypeRecommended Base (equiv.)Recommended SolventTypical Temperature
Primary Alkyl Iodide/BromideK₂CO₃ (2.0) or Cs₂CO₃ (1.5)Acetonitrile (MeCN)Room Temp to 60 °C
Benzyl HalideK₂CO₃ (2.0)Acetonitrile (MeCN)Room Temp to 60 °C
Primary Alkyl ChlorideNaH (1.2)Anhydrous THF or DMF0 °C to Room Temp
Alkyl Tosylate/MesylateK₂CO₃ (2.0) or DIPEA (2.0)DMF or Acetonitrile60-80 °C
Experimental Protocol: N-Benzylation of 3-Isopropoxyazetidine
  • To a solution of 3-isopropoxyazetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).[2]

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-isopropoxyazetidine.

Visualizations

Troubleshooting_Workflow start Low Conversion? check_base Is the base strong enough? start->check_base Yes side_reaction Side Reactions Observed? start->side_reaction No check_lg Is the leaving group reactive? check_base->check_lg Yes increase_base Use stronger base (e.g., NaH) check_base->increase_base No check_temp Is the temperature adequate? check_lg->check_temp Yes use_better_lg Use Alkyl-I or Alkyl-OTs check_lg->use_better_lg No increase_temp Increase temperature (e.g., 60-80 °C) check_temp->increase_temp No success Successful Reaction check_temp->success Yes increase_base->success use_better_lg->success increase_temp->success overalkylation Over-alkylation? side_reaction->overalkylation Yes side_reaction->success No elimination Elimination? overalkylation->elimination No adjust_stoich Use excess azetidine; Slow addition of alkylating agent overalkylation->adjust_stoich Yes change_base_temp Use non-hindered base; Lower temperature elimination->change_base_temp Yes adjust_stoich->success change_base_temp->success

Caption: Troubleshooting workflow for optimizing N-alkylation of 3-isopropoxyazetidine.

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.
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  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. BenchChem Technical Support.
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  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • The interplay between steric and electronic effects in S(N)2 reactions. (n.d.). PubMed.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed.
  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine. BenchChem Technical Support.
  • The role of steric effects in the direct mutagenicity of N-acyloxy-N-alkoxyamides. (2025).
  • Help with N-Alkyl

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Technical Support Center: Stability of 3-Isopropoxyazetidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed stability data for 3-isopropoxyazetidine hydrochloride is not extensively available in public literature. This guide is therefore built upon established principles of azetidine chemistry, hydrochloride salt behavior, and forced degradation studies. The information provided is intended to empower researchers to design and execute robust stability assessments for their specific applications.

Introduction

This compound is a valuable building block in pharmaceutical and chemical synthesis, prized for its unique four-membered azetidine ring.[1] However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) and the presence of an ether linkage make this compound susceptible to degradation under certain experimental conditions.[2] Understanding and mitigating these stability issues is critical for ensuring the accuracy, reproducibility, and success of your research.

This guide provides a comprehensive framework for addressing potential stability challenges with this compound in solution. It covers the fundamental chemistry of its potential degradation, offers troubleshooting advice for common experimental problems, and provides detailed protocols for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the structure, two primary degradation pathways are of concern:

  • Acid-Catalyzed Ring Opening: The azetidine ring is susceptible to cleavage under acidic conditions.[3][4][5] The process is often initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion.[6] This enhances the ring's susceptibility to nucleophilic attack by water or other nucleophiles present in the solution, leading to ring-opened products. The rate of this degradation is highly pH-dependent, with significantly faster decomposition at low pH.[3]

  • Ether Hydrolysis: The isopropoxy group is an ether linkage, which can be susceptible to hydrolysis under strong acidic conditions to yield 3-hydroxyazetidine and isopropanol.

Q2: How does pH affect the stability of this compound?

A2: pH is the most critical factor governing the stability of this compound.

  • Acidic pH (pH < 4): The compound is expected to be least stable in acidic conditions due to the high likelihood of azetidine ring opening.[3] Studies on analogous N-substituted azetidines have shown half-lives as short as 0.5 hours at pH 1.8.[3]

  • Neutral pH (pH 6-8): Stability is generally expected to be much greater at neutral pH. Many azetidine-containing compounds are stable under physiological conditions.[4]

  • Basic pH (pH > 8): While generally more stable than in acid, azetidines can still be reactive under basic conditions, though this is highly structure-dependent.[7] For this specific compound, the primary concern in basic media would be the free base form, which might have different solubility and reactivity profiles.

Q3: What are the recommended solvents for preparing stock solutions?

A3: For maximal stability, a non-protic, anhydrous organic solvent is recommended for stock solutions.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are generally inert towards the azetidine ring. It is common practice to prepare stock solutions of azetidine compounds in DMSO.[7]

  • Use with Caution: Protic solvents like methanol or ethanol could potentially act as nucleophiles, especially under prolonged storage or elevated temperatures.

  • Avoid: Aqueous solutions for long-term storage, especially if the pH is not controlled. If an aqueous stock is necessary, it should be freshly prepared in a buffered solution (ideally pH 6-7.5) and used immediately.

Q4: How should I store solutions of this compound?

A4: Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For short-term storage of freshly prepared aqueous solutions, keep them on ice (0-4°C) and use them within a few hours.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Symptom / Observation Potential Cause Troubleshooting Steps & Recommendations
Low or no biological activity in an assay. Degradation of the compound in the aqueous assay buffer.1. Verify Compound Integrity: Before use, confirm the purity of your solid starting material via LC-MS or ¹H NMR. 2. pH Check: Measure the pH of your final assay buffer after all components, including your compound, have been added. 3. Time-Course Experiment: Run a stability test in your assay buffer. Incubate the compound in the buffer for the duration of your experiment, taking aliquots at different time points (e.g., 0, 1, 4, 8 hours) and analyze by LC-MS to quantify the remaining parent compound.[7] 4. Buffer Modification: If degradation is observed, consider using a buffer with a more neutral pH (e.g., HEPES, PBS at pH 7.4).
Appearance of unexpected peaks in LC-MS or NMR analysis. Acid-catalyzed ring opening or hydrolysis.1. Identify Degradants: Attempt to characterize the new peaks by their mass-to-charge ratio (m/z) to see if they correspond to expected ring-opened or hydrolyzed products. Forced degradation studies can help confirm this.[6][8] 2. Review Sample Preparation: Ensure that acidic reagents (e.g., trifluoroacetic acid, TFA) are not used in sample preparation or HPLC mobile phases unless absolutely necessary and validated. If TFA is required, keep the concentration low (e.g., 0.05%) and analyze samples promptly. 3. Purification Concerns: If purification was done via silica gel chromatography, be aware that residual acidity on the silica can cause degradation.[7] Consider neutralizing the silica gel with triethylamine or using an alternative like neutral alumina.[7]
Inconsistent results between experimental repeats. Variable degradation due to inconsistencies in solution preparation or handling.1. Standardize Protocols: Ensure that the time between dissolving the compound and using it in an experiment is consistent. 2. Fresh Preparations: Always use freshly prepared dilutions from a stable, anhydrous stock solution for each experiment. Avoid freeze-thaw cycles of aqueous solutions. 3. Temperature Control: Perform dilutions and experimental setup on ice to minimize thermal degradation, especially if the process is lengthy.
Poor solubility in aqueous buffers. The compound may be less soluble at neutral pH when it is not fully protonated.1. pH Adjustment: A slightly acidic pH might improve solubility, but this must be balanced against the increased risk of degradation. A pH of 5-6 could be a reasonable compromise to test. 2. Use of Co-solvents: Consider using a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final aqueous solution to improve solubility.[9] Ensure the co-solvent concentration is compatible with your experimental system.

Experimental Protocols & Workflows

Protocol 1: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by intentionally exposing it to stress conditions.[10][11] This protocol provides a framework to identify potential degradants and establish stable operating conditions.

Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral) conditions.

Materials:

  • This compound

  • 1 M HCl, 0.1 M HCl

  • 1 M NaOH, 0.1 M NaOH

  • HPLC-grade water

  • HPLC-grade acetonitrile and/or methanol

  • Anhydrous DMSO

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Stress Condition Setup: For each condition, add the DMSO stock to the stress solution to achieve a final concentration of ~100 µM. Prepare a "time zero" sample immediately for each condition.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.01 M NaOH (A lower concentration is used initially as base degradation can be rapid for some compounds).[12]

    • Neutral Hydrolysis: HPLC-grade water

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately before analysis, quench the reaction by neutralizing the aliquot.

    • For acidic samples, add an equimolar amount of NaOH.

    • For basic samples, add an equimolar amount of HCl.

    • Dilute all samples to a final concentration suitable for LC-MS analysis using your mobile phase or a water/acetonitrile mixture.

  • Analysis: Analyze all time points by LC-MS. Monitor the disappearance of the parent compound's peak area and the appearance of any new peaks.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This will reveal the conditions under which the compound is least stable.

Workflow for Investigating Inconsistent Experimental Results

Below is a logical workflow to diagnose stability-related issues in your experiments.

G cluster_stability_test 3. Assess Stability in Final Buffer cluster_remediate 4. Remediate & Optimize start Inconsistent Results Observed check_solid 1. Verify Purity of Solid Compound (LC-MS, NMR) start->check_solid prep_stock 2. Prepare Fresh Anhydrous Stock (e.g., DMSO) check_solid->prep_stock incubate Incubate Compound in Assay Buffer prep_stock->incubate time_points Analyze Aliquots at T=0, 1, 4, 8h (LC-MS) incubate->time_points analyze_data Plot % Parent Compound vs. Time time_points->analyze_data decision Significant Degradation? analyze_data->decision adjust_ph Adjust Buffer pH to ~7.4 decision->adjust_ph Yes re_run 5. Re-run Experiment with Optimized Conditions decision->re_run No fresh_dilutions Use Fresh Dilutions on Ice adjust_ph->fresh_dilutions minimize_time Minimize Incubation Time fresh_dilutions->minimize_time minimize_time->re_run

Caption: Troubleshooting workflow for handling potentially unstable azetidine compounds.

General Degradation Pathway

The following diagram illustrates the general mechanism for the acid-catalyzed ring opening of an azetidine.

Caption: General pathway for acid-catalyzed degradation of azetidines.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021, 12, 10, 1594–1599. Available from: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. J Pharm Biomed Anal. 2021 Sep 5:203:114232. Available from: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Ask this paper | Bohrium. Available from: [Link]

  • Azetidine. Wikipedia. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2021,19, 3274-3286. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. Available from: [Link]

  • The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal. 2012, 69, 1-13. Available from: [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available from: [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available from: [Link]

  • Synthesis and Hydrolysis of Alkoxy(aminoalkyl)diorganylsilanes of the Formula Type R2(RO)Si(CH2)nNH2 (R = Alkyl, n = 1–3): A Systematic Experimental and Computational Study. ResearchGate. Available from: [Link]

  • The Versatile Applications of this compound in Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules. 2022, 27(21), 7545. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientifica (Cairo). 2016, 2016, 8910413. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Arch Immunol Ther Exp (Warsz). 2015, 63(1), 69–78. Available from: [Link]

  • Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Braz. J. Pharm. Sci. vol.50 no.4 São Paulo Oct./Dec. 2014. Available from: [Link]

  • Hydrolysis pathways for alkoxy-silanes: basic catalysis via addition-elimination mechanism often described as SN2 mechanism (a) and acidic catalysis via proton-assisted SN1 mechanism, where the process starts with an electrophilic addition of the proton (b). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Guide for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of the strained four-membered azetidine ring. The inherent ring strain often leads to synthetic difficulties, including low yields and competing side reactions.[1][2][3] This resource provides practical, field-proven solutions and detailed protocols to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine ring formation resulting in very low yields?

A1: Low yields are a frequent hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often energetically unfavorable.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]

  • Inappropriate Leaving Group: The choice and reactivity of the leaving group are critical for successful intramolecular nucleophilic substitution.[1][4]

  • Suboptimal Reaction Conditions: Parameters like temperature, solvent, and catalyst concentration can dramatically affect reaction efficiency.[1]

Q2: I'm observing significant formation of a byproduct with a higher molecular weight than my expected azetidine. What is likely happening?

A2: This often indicates that intermolecular reactions, such as dimerization or polymerization, are outcompeting the desired intramolecular cyclization.[4] This is particularly common when the concentration of the starting material is too high. Employing high-dilution conditions, where the substrate is added slowly to the reaction mixture, can favor the intramolecular pathway.[4]

Q3: How can I purify my azetidine product, which seems to be unstable on silica gel?

A3: The purification of azetidines can be challenging due to their potential instability, especially towards acidic conditions which can cause ring-opening.[3] Consider the following techniques:

  • Column Chromatography on Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[1]

  • Recrystallization: If your azetidine is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent option.[5]

  • Liquid-Liquid Extraction: This can be a simple and rapid method for initial workup and removal of certain impurities.[5]

Troubleshooting Specific Synthetic Routes

The synthesis of azetidines can be approached through several strategies, with the choice depending on the available starting materials and the desired substitution pattern.[1][4]

cluster_main Major Synthetic Routes to Azetidines Intramolecular Cyclization Intramolecular Cyclization Azetidine Product Azetidine Product Intramolecular Cyclization->Azetidine Product C-N Bond Formation [2+2] Cycloaddition [2+2] Cycloaddition [2+2] Cycloaddition->Azetidine Product C-C & C-N Bond Formation Ring Expansion/Contraction Ring Expansion/Contraction Ring Expansion/Contraction->Azetidine Product Rearrangement

Caption: Major synthetic routes to the azetidine ring system.

Guide 1: Intramolecular Cyclization of γ-Amino Alcohols

This is one of the most common methods for azetidine synthesis.[4] It typically involves the activation of the hydroxyl group of a γ-amino alcohol, followed by intramolecular nucleophilic attack by the nitrogen atom.

Problem: Low or no yield of azetidine.

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Possible Cause & Solution:

    • Poor Leaving Group: The hydroxyl group is a poor leaving group. It must be converted to a more reactive species.

      • Protocol: Activate the hydroxyl group by converting it to a tosylate (Ts), mesylate (Ms), or triflate (Tf).[4] Alternatively, the Mitsunobu reaction provides a powerful method for in situ activation and cyclization.[6][7]

    • Inadequate Reaction Conditions: The reaction may be too slow at the current temperature or in the chosen solvent.

      • Protocol: Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[4]

    • Steric Hindrance: Bulky substituents near the reaction centers can hinder the cyclization.

      • Protocol: While challenging to overcome, using less bulky protecting groups on the nitrogen or adjacent carbons might be beneficial if the synthesis allows.

Problem: Formation of undesired side products.

  • Symptom: Besides the starting material, other spots are observed on TLC, potentially corresponding to elimination products or pyrrolidines.

  • Possible Cause & Solution:

    • Elimination Reactions: Strong, non-nucleophilic bases can promote elimination, especially with hindered substrates.[4]

      • Protocol: Use a milder base or a base that is also a good nucleophile scavenger if applicable.

    • Formation of Pyrrolidines: If the starting material has the potential for 5-exo-tet cyclization, the formation of the thermodynamically more stable five-membered ring can compete.

      • Protocol: Adjusting reaction conditions, such as using lower temperatures, may favor the kinetically controlled formation of the azetidine product.[1]

Workflow for Optimizing Intramolecular Cyclization:

start Low Yield in Intramolecular Cyclization check_lg Is the leaving group adequate? (e.g., OTs, OMs) start->check_lg activate_oh Activate OH group (e.g., TsCl, MsCl) or use Mitsunobu reaction check_lg->activate_oh No check_conditions Are reaction conditions optimal? check_lg->check_conditions Yes activate_oh->check_conditions optimize_conditions Optimize T, solvent, base check_conditions->optimize_conditions No check_side_reactions Are side reactions (e.g., elimination, pyrrolidine formation) prevalent? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions modify_conditions Modify conditions to favor kinetic product (e.g., lower T) check_side_reactions->modify_conditions Yes check_concentration Is dimerization/polymerization observed? check_side_reactions->check_concentration No modify_conditions->check_concentration high_dilution Use high dilution conditions check_concentration->high_dilution Yes success Improved Yield check_concentration->success No high_dilution->success

Caption: Troubleshooting workflow for low yield in azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Mesylation and Cyclization of a γ-Amino Alcohol [4]

  • Mesylation: Dissolve the γ-amino alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at 0 °C and monitor by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent. The crude mesylate is often used directly in the next step.

  • Cyclization: Dissolve the crude mesylate in a polar aprotic solvent such as THF or DMF. Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC. Once complete, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by chromatography on neutral alumina or by distillation.

Guide 2: [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)

The [2+2] photocycloaddition between an imine and an alkene is a highly efficient method for constructing functionalized azetidines.[8][9][10] However, this reaction has its own set of challenges.[8][9]

Problem: Low or no cycloaddition product.

  • Symptom: Starting materials (imine and alkene) are recovered, or complex mixtures are formed upon irradiation.

  • Possible Cause & Solution:

    • Unsuitable Imine Substrate: Simple acyclic imines often exhibit low photoreactivity.[2]

      • Protocol: Consider using cyclic imines or imines with conjugating groups that enhance their photochemical properties.[8] Recent advances have shown that oximes can be effective substrates in visible-light-mediated variants of this reaction.[11][12]

    • Inefficient Energy Transfer: If using a photosensitizer, it may not be effectively transferring energy to the imine or alkene.

      • Protocol: Screen different photosensitizers with appropriate triplet energies. Acetone is a commonly used triplet sensitizer.[8]

    • Competing Isomerization: The excited state of the imine can relax through isomerization, which competes with the desired cycloaddition.[13]

      • Protocol: Using a large excess of the alkene component can help to trap the excited imine before it isomerizes.[9]

Problem: Poor Regio- or Stereoselectivity.

  • Symptom: A mixture of regioisomers or diastereomers is obtained.

  • Possible Cause & Solution:

    • Lack of Electronic or Steric Bias: The electronics and sterics of both the imine and alkene partners influence the selectivity of the cycloaddition.

      • Protocol: Modify the substituents on the imine or alkene to introduce a greater electronic or steric bias. Computational studies can sometimes help predict the favored isomer.

    • Reaction Mechanism: The reaction can proceed through different excited states (singlet or triplet), which can influence the stereochemical outcome.

      • Protocol: Direct irradiation often favors a singlet pathway, while sensitized irradiation proceeds through a triplet state. The choice of conditions can thus be used to influence the stereoselectivity.[12]

Data Presentation: Comparison of Leaving Groups for Intramolecular Cyclization

Leaving GroupRelative ReactivityCommon PrecursorActivating ReagentTypical Conditions
OTs (Tosylate)Goodγ-Amino alcoholTosyl chloride (TsCl)Base (e.g., Pyridine, Et₃N), CH₂Cl₂
OMs (Mesylate)Goodγ-Amino alcoholMesyl chloride (MsCl)Base (e.g., Et₃N), CH₂Cl₂
I (Iodide)Excellentγ-Amino alcoholI₂, PPh₃, ImidazoleTHF or CH₃CN
In situ (Mitsunobu)Excellentγ-Amino alcoholDEAD/DIAD, PPh₃THF, 0 °C to rt

References

  • Technical Support Center: Azetidine Ring Formation - Benchchem.
  • Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques - Benchchem.
  • Optimizing reaction conditions for azetidine ring formation - Benchchem.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K.
  • Previous strategies of azetidine forming 2 + 2 photocycloadditions and... - ResearchGate.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content.
  • Intramolecular aza Paternò–Büchi reaction relying on alkene activation... | Download Scientific Diagram - ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
  • (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions | Request PDF - ResearchGate.

Sources

Handling and storage of hygroscopic 3-isopropoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Isopropoxyazetidine Hydrochloride

A Senior Application Scientist's Guide to Handling and Storage of a Hygroscopic Reagent

Welcome to the technical support guide for this compound (CAS: 871657-49-7). As a key building block in pharmaceutical development, particularly for synthesizing novel therapeutic agents, its proper handling is critical for experimental success.[1] This document, designed for researchers and drug development professionals, provides in-depth, field-proven insights into managing the primary challenge associated with this compound: its hygroscopic nature.

The tendency of a substance to attract and hold water molecules from the atmosphere is known as hygroscopicity.[2][3] For this compound, which is supplied as a pale yellow, hygroscopic powder, uncontrolled exposure to ambient humidity can lead to significant physical and chemical changes, ultimately compromising the integrity of your research.[1][4] This guide offers a structured approach to mitigate these risks through FAQs, troubleshooting protocols, and best practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when working with hygroscopic reagents.

Q1: What exactly does it mean that this compound is "hygroscopic"?

A: Hygroscopicity is the inherent ability of a substance to attract and retain water molecules from the surrounding air, either through absorption (taking water into its bulk structure) or adsorption (holding water on its surface).[2][5] This means that when a container of this compound is opened, the compound immediately begins to pull moisture from the lab's atmosphere. This process can alter the compound's physical and chemical properties.[4][6] The degree and rate of moisture uptake are influenced by several factors, including ambient relative humidity (RH), temperature, the compound's exposed surface area, and the duration of exposure.[3][7]

Q2: Why is this moisture absorption a problem for my experiments?

A: The consequences of moisture absorption are twofold and can severely impact experimental outcomes:

  • Physical Changes: Absorbed moisture can act as a binding agent between powder particles, causing the initially free-flowing solid to form clumps or even solidify into a hard cake.[4][8][9] This physical change, known as caking, makes the reagent difficult to handle, scrape, and, most importantly, weigh accurately.[10][11] An inaccurate weight measurement leads directly to errors in stoichiometry, affecting reaction yields and reproducibility.[12]

  • Chemical Instability & Reactivity: The presence of water can lead to chemical degradation through processes like hydrolysis.[13] For amine hydrochlorides, the absorbed water can interfere with reactions that require anhydrous conditions. It can react with other moisture-sensitive reagents in your mixture (e.g., organometallics, certain catalysts), reducing their efficacy or leading to the formation of unwanted byproducts.[14][15] This compromises the purity of the final product and complicates downstream processing and analysis.[10]

Q3: How can I visually identify if my this compound has absorbed excessive moisture?

A: The most obvious sign is a change in the physical appearance of the powder. Instead of being a fine, free-flowing solid, it may appear clumpy, caked, or sticky.[2][4] In severe cases of moisture absorption, a substance may become a gummy or pasty mass.[4] While visual inspection is a useful first indicator, it is not quantitative. For critical applications, the definitive method to determine water content is Karl Fischer titration.

Q4: What are the ideal storage conditions to prevent moisture uptake?

A: Proper storage is the first line of defense. The goal is to create a multi-barrier system against atmospheric moisture.

  • Primary Container: Always keep the compound in its original, tightly sealed container.[6][11] After each use, ensure the cap is replaced securely and immediately.

  • Secondary Environment: Store the primary container inside a desiccator containing an active drying agent like silica gel (with a humidity indicator), calcium chloride, or a molecular sieve.[16] This creates a dry micro-environment.

  • Temperature: Store in a cool, dry place away from direct heat sources or sunlight.[11][17] Crucially, always allow the container to warm to ambient laboratory temperature before opening it. Opening a cold container will cause moisture from the warmer lab air to condense on the cold powder, defeating the purpose of careful storage.[12]

Q5: If my compound has already clumped, can I still use it? Can it be dried?

A: The answer depends on your application. For non-critical uses where precise quantification is not essential, you might be able to proceed by mechanically breaking up the clumps with a clean, dry spatula.[11] However, for any quantitative or moisture-sensitive reaction, this is not recommended as the water content is unknown and non-uniform.

Yes, the compound can often be dried. The most common method is drying under high vacuum at a moderate temperature (ensure the temperature is well below the compound's decomposition point).[11][14] This removes the physically adsorbed water. After drying, the material should be handled exclusively in an inert atmosphere (like a glove box) to prevent re-absorption of moisture.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the handling and use of this compound.

Issue 1: Inaccurate or Unstable Weighing
  • Symptom: The mass reading on the analytical balance continuously increases while weighing the compound.[18]

  • Root Cause: The compound is actively absorbing moisture from the air inside and around the balance. The longer the sample is on the pan, the more water it absorbs, and the higher its mass becomes.[12]

  • Solution Pathway:

    • Minimize Exposure Time: Work as quickly and efficiently as possible.[11] Have all necessary tools (spatulas, weigh boats, vials) ready before opening the main container.

    • Use a Suitable Weighing Vessel: Weigh the compound into a vial with a cap rather than onto open weighing paper or a boat. This allows you to cap the vessel immediately after dispensing to stop further moisture uptake.

    • Weigh by Difference: For highest accuracy, pre-weigh a sealed, empty vial. Quickly add the approximate amount of this compound, seal the vial, and re-weigh it. The difference in mass is the accurate weight of the dry compound at the moment of transfer.

    • Controlled Environment: For the most sensitive applications, weighing must be performed inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) or in a dedicated low-humidity weighing chamber.[15][19]

Issue 2: Physical State Alteration (Clumping and Caking)
  • Symptom: The compound is no longer a free-flowing powder and has formed hard lumps or a single solid mass.[8]

  • Root Cause: Prolonged or repeated exposure to humidity has allowed sufficient moisture to be absorbed, forming strong liquid and subsequent solid bridges between individual particles.[9]

  • Solution Pathway:

    • Assess the Severity: If clumping is minor, the material may be salvaged for less sensitive applications by carefully crushing the lumps with a dry spatula inside a fume hood.

    • Drying Protocol: For quantitative work, the material must be dried. Transfer the caked solid to a suitable flask, and dry under high vacuum. Gentle heating can be applied if the compound's thermal stability data permits.

    • Prevention: This issue is best addressed by prevention. After purchasing, consider aliquoting the bulk container into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock container is opened.

Issue 3: Inconsistent Experimental Results or Reaction Failure
  • Symptom: Reactions involving this compound show poor or variable yields, or fail completely, especially when using moisture-sensitive catalysts or reagents.

  • Root Cause: The hygroscopic compound is acting as a carrier, introducing a significant and variable amount of water into the reaction vessel. This water can hydrolyze starting materials, deactivate catalysts, or participate in unwanted side reactions.[13]

  • Solution Pathway: The following workflow is essential for ensuring experimental integrity.

G cluster_start Pre-Reaction Check cluster_yes Anhydrous Protocol cluster_no Standard Protocol start Is the reaction known to be moisture-sensitive? glovebox Work in an inert atmosphere (Glove Box / Schlenk Line) start->glovebox Yes weigh_fast Work quickly on the bench start->weigh_fast No dry Has the reagent been freshly dried or is it from a new, sealed bottle? glovebox->dry weigh_diff Weigh by difference into a pre-dried, sealed reaction vessel dry->weigh_diff proceed Proceed with reaction under anhydrous conditions weigh_diff->proceed cap_tightly Weigh into a container that can be capped immediately weigh_fast->cap_tightly proceed_std Proceed with reaction cap_tightly->proceed_std

Caption: Decision workflow for handling this compound based on reaction sensitivity.

Part 3: Protocols and Data Summary

Protocol 1: Recommended Storage and Inventory Management
  • Upon Receipt: Inspect the container seal for integrity. If compromised, quarantine the material for quality control analysis (e.g., water content determination).

  • Labeling: Mark the date of receipt and the date of first opening on the bottle.

  • Primary Storage: Place the tightly sealed bottle in a dedicated desiccator cabinet with an active desiccant. The desiccant should contain a color indicator to show when it is saturated and needs regeneration or replacement.

  • Inventory Log: Maintain a log for the container, noting each time it is opened and closed. This helps track potential exposure over time.

  • Aliquoting: For bulk quantities, it is highly recommended to immediately aliquot the powder into smaller, single-use vials inside a glove box. This protects the integrity of the bulk stock.

Data Summary Table: Storage Parameters
ParameterRecommendationRationale
Temperature Cool, ambient (15-25°C)Prevents thermal degradation and reduces moisture condensation risk upon opening.
Relative Humidity As low as possible (<20% RH)Minimizes the driving force for moisture absorption by the hygroscopic solid.
Primary Container Original, airtight bottle with secure capProvides the first barrier against atmospheric moisture.[6][11]
Secondary Container Desiccator or sealed bag with desiccantCreates a dry micro-environment, protecting the primary container.[16]
Atmosphere Air (in desiccator) or Inert Gas (N₂, Ar)Inert gas is superior and necessary for long-term storage or after drying.[15]
Protocol 2: Step-by-Step Guide for Weighing in a Standard Laboratory

This protocol is for non-moisture-sensitive applications where a glove box is unavailable.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial with a screw cap) and a spatula in the balance chamber to allow their temperature to equilibrate. Tare the balance with the empty, uncapped vial.

  • Equilibrate Reagent: Remove the this compound container from the desiccator and allow it to sit unopened on the bench for at least 20-30 minutes to reach room temperature.[12]

  • Dispense Quickly: Open the main container. Using the spatula, quickly transfer the desired amount of powder into the tared vial.

  • Seal Immediately: Immediately and securely cap the weighing vial. Promptly and securely reseal the main stock bottle.

  • Record Mass: Record the final, stable mass reading.

  • Return to Storage: Return the main stock bottle to the desiccator.

This entire process, from opening the stock bottle to sealing the weighing vial, should take as little time as possible to minimize atmospheric exposure.

G cluster_problem Mechanism of Experimental Failure cluster_consequences Consequences moisture Atmospheric Moisture (H₂O) absorption Moisture Absorption moisture->absorption reagent Hygroscopic Reagent: 3-Isopropoxyazetidine HCl reagent->absorption physical Physical Changes: - Clumping / Caking - Inaccurate Mass absorption->physical chemical Chemical Changes: - Reagent acts as H₂O source - Potential for Hydrolysis absorption->chemical failure Compromised Experimental Integrity: - Poor Yield - Impurities - Lack of Reproducibility physical->failure chemical->failure

Caption: The causal pathway from atmospheric moisture to compromised experimental results.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). National Institutes of Health.
  • Hygroscopic: What it Means, What You Need to Know. (n.d.). CORECHEM Inc.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate.
  • How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry.
  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum.
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  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). ResearchGate.
  • What chemical can be added to a hygroscopic substance to prevent it from absorbing any water?. (2014, January 30). Quora.
  • How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase.
  • Hygroscopic Definition in Chemistry. (2019, December 8). ThoughtCo.
  • This compound. (n.d.). CymitQuimica.
  • Hygroscopy. (n.d.). Wikipedia.
  • Weight Measurement, the Accurate Way. (n.d.). Sigma-Aldrich.
  • Effective prevention against caking damage. (n.d.). Absortech.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • 3-Isopropoxy-azetidine hydrochloride. (n.d.). Chem-Impex.
  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
  • How do you handle hygroscopic salts?. (n.d.). HepatoChem.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
  • Powder caking or clumping review : causes and how to solve it. (n.d.). PowderProcess.net.
  • Tips on weighing hygroscopic substance on a microbalance. (2021, July 6). Reddit.
  • SAFETY DATA SHEET. (2020, May 25). Fisher Scientific.

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Byproduct formation in the synthesis of 3-isopropoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-isopropoxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and success of your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a three-stage process, each with its own set of potential challenges and side reactions. A thorough understanding of the underlying chemistry is crucial for minimizing byproduct formation and maximizing yield and purity.

Synthetic_Pathway 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine  Boc₂O, Base   N-Boc-3-isopropoxyazetidine N-Boc-3-isopropoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-isopropoxyazetidine  Base, Isopropylating Agent (e.g., 2-bromopropane)   3-Isopropoxyazetidine HCl 3-Isopropoxyazetidine HCl N-Boc-3-isopropoxyazetidine->3-Isopropoxyazetidine HCl  HCl (e.g., in Dioxane)  

Caption: General synthetic route to this compound.

Troubleshooting Guide & FAQs

Part 1: O-Isopropylation of N-Boc-3-hydroxyazetidine (Williamson Ether Synthesis)

This step involves the formation of the key ether linkage. The most common method is a Williamson ether synthesis, where the alkoxide of N-Boc-3-hydroxyazetidine reacts with an isopropyl electrophile.

Q1: My O-isopropylation reaction is showing low conversion to the desired N-Boc-3-isopropoxyazetidine. What are the likely causes?

A1: Low conversion in a Williamson ether synthesis often points to issues with the generation of the nucleophile (the alkoxide) or the reactivity of the electrophile.

  • Inefficient Deprotonation: The hydroxyl group of N-Boc-3-hydroxyazetidine must be deprotonated to form a potent nucleophile.

    • Causality: Sodium hydride (NaH) is a common and effective base for this purpose. However, its reactivity is highly dependent on the absence of water. Trace amounts of water will quench the hydride, reducing the amount of base available to deprotonate the alcohol.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried.

      • Use anhydrous solvents. Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) should be freshly distilled or obtained from a sealed, dry source.

      • Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

  • Poor Leaving Group on the Isopropyl Source: While isopropyl bromide is commonly used, its reactivity can be a limiting factor.

    • Causality: The reaction proceeds via an SN2 mechanism. A better leaving group will accelerate the reaction.

    • Troubleshooting:

      • Consider converting the hydroxyl group of isopropanol to a better leaving group, such as a tosylate or mesylate, if you are using a two-step approach. However, direct use of isopropyl halides is more common.

      • If using an isopropyl halide, ensure its purity and consider that iodide is a better leaving group than bromide, which is better than chloride.

Q2: I'm observing a significant amount of a non-polar byproduct that appears to be less polar than my starting material on TLC. What could this be?

A2: This is a classic sign of an elimination reaction competing with the desired substitution.

  • Byproduct Identity: The likely byproduct is N-Boc-azetidin-3-ene .

Elimination_Byproduct cluster_elimination E2 Elimination N-Boc-3-hydroxyazetidine_Alkoxide N-Boc-3-hydroxyazetidine Alkoxide N-Boc-azetidin-3-ene N-Boc-azetidin-3-ene (Elimination Product) N-Boc-3-hydroxyazetidine_Alkoxide->N-Boc-azetidin-3-ene  Base abstracts proton from Isopropyl Bromide   Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->N-Boc-azetidin-3-ene Isopropanol Isopropanol Ring_Opening Protonated_Azetidine Protonated 3-Isopropoxyazetidine Ring_Opened_Products Ring-Opened Byproducts Protonated_Azetidine->Ring_Opened_Products  Nucleophilic Attack by Cl⁻   Chloride_Ion Cl⁻ Chloride_Ion->Protonated_Azetidine

Caption: Acid-catalyzed ring-opening of the azetidine ring.

  • Causality: Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack. [1]The presence of a nucleophile (Cl⁻ from HCl) can lead to cleavage of the C-N bonds.

  • Troubleshooting & Optimization:

    • Temperature Control: Perform the deprotection at room temperature or below. Avoid heating the reaction mixture.

    • Reaction Time: Monitor the reaction closely and work it up promptly once the starting material has been consumed to minimize exposure to the acidic conditions.

    • Choice of Acid: While HCl is required for the hydrochloride salt, using the minimum necessary concentration and avoiding prolonged reaction times is key.

Q6: Are there any other potential byproducts from the Boc deprotection step?

A6: Yes, the tert-butyl cation generated during the deprotection can potentially lead to other side reactions, although these are generally less common.

  • Byproduct Identity:

    • N-tert-butylation: The tert-butyl cation can alkylate the newly formed secondary amine, leading to N-tert-butyl-3-isopropoxyazetidine .

    • O-tert-butylation: Alkylation of the isopropoxy group is also possible, though less likely.

  • Troubleshooting: The formation of these byproducts is often minimized by the presence of a large excess of the protonated amine, which is less nucleophilic. If these byproducts are observed, purification by column chromatography (of the free base before salt formation) or careful recrystallization of the salt may be necessary.

Analytical Methods for Impurity Profiling

To effectively troubleshoot and optimize the synthesis, it is essential to have robust analytical methods to identify and quantify the byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities. [2][3]It can be used to detect the elimination byproduct (N-Boc-azetidin-3-ene) and potentially some of the smaller ring-opened fragments.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is invaluable for monitoring the reaction progress and quantifying the purity of the final product. [4][5][6][7]A reverse-phase C18 column is often suitable for separating the starting materials, intermediates, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying the structure of isolated impurities.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-isopropoxyazetidine
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and stir vigorously to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • Larock, R. C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599.
  • Larock, R. C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599.
  • BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • ResearchGate. (2025). Stability of different azetidine esters.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(5), 338-341.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24455-24465.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • ACS GCI Pharmaceutical Roundtable. (2025). Specific solvent issues with BOC deprotection.
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  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • El-Emary, T. I. (2016). How can we do the deprotection of boc-amino acids using hcl?.
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  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Shimadzu. (n.d.). Impurities Analysis.
  • Semantic Scholar. (2012).
  • Guidechem. (n.d.). 1-N-Boc-3-hydroxyazetidine 141699-55-0 wiki.
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  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • ResearchGate. (2025). Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals by HPLC, GC and CE.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine.
  • Farmacia. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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Validation & Comparative

A Tale of Two Azetidines: A Comparative Guide to 3-Isopropoxyazetidine and 3-Hydroxyazetidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the azetidine scaffold is a cornerstone of contemporary drug design. This compact, four-membered heterocycle imparts valuable physicochemical properties, including improved solubility and metabolic stability, making it a prized motif in the development of novel therapeutics. [1] Within this class of building blocks, 3-hydroxyazetidine hydrochloride has long been a workhorse. However, the emergence of its ether-functionalized counterpart, 3-isopropoxyazetidine hydrochloride, presents a compelling alternative. This guide offers a deep dive into the synthetic nuances of these two critical intermediates, providing a framework for informed decision-making in your next synthetic campaign.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of each reagent is paramount. The substitution at the 3-position—a hydroxyl group versus an isopropoxy group—imparts distinct properties that influence their handling, solubility, and reactivity.

Property3-Hydroxyazetidine HydrochlorideThis compound
Molecular Formula C₃H₈ClNOC₆H₁₄ClNO
Molecular Weight 109.55 g/mol 151.63 g/mol
Appearance White to off-white crystalline solidSolid
Melting Point 87-92 °C[2]Not widely reported
Solubility Soluble in water, DMSO, methanol[3]Soluble in polar organic solvents
Stability Hygroscopic[3]Generally stable under standard conditions

The Synthetic Landscape: Accessibility and Preparation

The choice of a starting material is often dictated by its availability and the complexity of its synthesis. Both 3-hydroxyazetidine and 3-isopropoxyazetidine hydrochlorides are accessible, though their synthetic routes differ significantly, impacting their potential cost and scalability.

The Established Route: Synthesis of 3-Hydroxyazetidine Hydrochloride

3-Hydroxyazetidine hydrochloride is commonly synthesized from readily available precursors like epichlorohydrin and an amine, such as benzylamine or tert-butylamine.[4][5][6] The synthesis typically involves a multi-step process including cyclization to form the azetidine ring, followed by deprotection.[6]

A common industrial approach involves the reaction of epichlorohydrin with a protected amine, followed by cyclization and deprotection. For example, reaction with benzylamine, followed by ring closure and subsequent hydrogenolysis of the N-benzyl group, affords 3-hydroxyazetidine.[5] The final step is the formation of the hydrochloride salt. While effective, this route can involve costly reagents and challenging purification steps.[6]

Experimental Protocol: A Representative Synthesis of 3-Hydroxyazetidine Hydrochloride

  • Step 1: N-Benzylation and Cyclization. Benzylamine is reacted with epichlorohydrin to form an amino alcohol intermediate, which then undergoes base-mediated cyclization to yield N-benzyl-3-hydroxyazetidine.

  • Step 2: Debenzylation. The N-benzyl group is removed via catalytic hydrogenation (e.g., using palladium on carbon) to give 3-hydroxyazetidine.

  • Step 3: Salt Formation. The free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

The Derivative Path: Synthesis of this compound

This compound is typically prepared from its hydroxy precursor, N-Boc-3-hydroxyazetidine. This involves a two-step sequence: O-alkylation followed by deprotection of the nitrogen.

The key transformation is a Williamson ether synthesis, where the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a base and then reacted with an isopropylating agent, such as 2-iodopropane or isopropyl tosylate.[7][8][9] Following the successful O-alkylation, the Boc protecting group is removed under acidic conditions to yield the desired this compound.[10]

Experimental Protocol: Synthesis of this compound

  • Step 1: N-Boc Protection of 3-Hydroxyazetidine. 3-Hydroxyazetidine hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford N-Boc-3-hydroxyazetidine.

  • Step 2: O-Isopropylation (Williamson Ether Synthesis). N-Boc-3-hydroxyazetidine is treated with a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF) to form the alkoxide, which is then reacted with an isopropylating agent (e.g., 2-iodopropane) to yield N-Boc-3-isopropoxyazetidine.

  • Step 3: Boc Deprotection and Salt Formation. The N-Boc group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane or methanol, to directly afford this compound.[11]

G cluster_0 Synthesis of 3-Hydroxyazetidine HCl cluster_1 Synthesis of 3-Isopropoxyazetidine HCl Epichlorohydrin Epichlorohydrin N-Protected Azetidine N-Protected Azetidine Epichlorohydrin->N-Protected Azetidine Amine, Cyclization 3-Hydroxyazetidine 3-Hydroxyazetidine N-Protected Azetidine->3-Hydroxyazetidine Deprotection 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl 3-Hydroxyazetidine->3-Hydroxyazetidine HCl HCl 3-Hydroxyazetidine_base 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine_base->N-Boc-3-hydroxyazetidine Boc₂O N-Boc-3-isopropoxyazetidine N-Boc-3-isopropoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-isopropoxyazetidine NaH, i-Pr-I 3-Isopropoxyazetidine HCl 3-Isopropoxyazetidine HCl N-Boc-3-isopropoxyazetidine->3-Isopropoxyazetidine HCl HCl

Synthetic pathways to the target azetidine hydrochlorides.

Head-to-Head: Reactivity in Key Synthetic Transformations

The choice between 3-hydroxy- and 3-isopropoxyazetidine often hinges on their differential reactivity in subsequent synthetic steps. The presence of a free hydroxyl group versus a sterically more demanding and electronically different isopropoxy group can significantly influence the outcome of reactions at the azetidine nitrogen.

N-Functionalization: A Tale of Two Nucleophiles

N-functionalization, including N-alkylation and N-acylation, is a common transformation for incorporating the azetidine motif into larger molecules. The nucleophilicity of the azetidine nitrogen is a key determinant of reactivity in these reactions.

N-Alkylation:

In N-alkylation reactions, the azetidine nitrogen acts as a nucleophile, displacing a leaving group on an alkyl halide or sulfonate. While direct comparative data is scarce, we can infer the relative reactivities. The isopropoxy group is more electron-donating than the hydroxyl group, which should, in principle, slightly increase the electron density and therefore the nucleophilicity of the azetidine nitrogen. However, the bulkier isopropoxy group may also introduce steric hindrance, potentially slowing the reaction rate, especially with bulky electrophiles.

For 3-hydroxyazetidine, the presence of the acidic proton on the hydroxyl group necessitates the use of at least two equivalents of base in N-alkylation reactions—one to deprotonate the hydroxyl group and one to neutralize the acid generated during the reaction. In contrast, 3-isopropoxyazetidine only requires one equivalent of base.

  • Experimental Insight: In the N-alkylation of the related 3-phenoxyazetidine, high yields (85-92%) have been reported with various alkylating agents, demonstrating the facility of this reaction for 3-alkoxyazetidines.[10][12]

N-Acylation:

N-acylation with acyl chlorides or anhydrides is another fundamental transformation. Similar to N-alkylation, the reactivity is governed by the nucleophilicity of the azetidine nitrogen. The same electronic and steric arguments apply. The hydroxyl group in 3-hydroxyazetidine can also be acylated, leading to potential side products if not carefully controlled. This complication is absent in 3-isopropoxyazetidine.

G cluster_0 N-Functionalization Considerations Start Choose Azetidine 3-Hydroxyazetidine 3-Hydroxyazetidine Start->3-Hydroxyazetidine Free -OH 3-Isopropoxyazetidine 3-Isopropoxyazetidine Start->3-Isopropoxyazetidine Protected -OH Pros_Hydroxy Potential for H-bonding interactions in final molecule 3-Hydroxyazetidine->Pros_Hydroxy Pros Cons_Hydroxy Requires >2 eq. base for N-alkylation Potential for O-acylation 3-Hydroxyazetidine->Cons_Hydroxy Cons Pros_Isopropoxy Only 1 eq. base needed for N-alkylation No competing O-acylation 3-Isopropoxyazetidine->Pros_Isopropoxy Pros Cons_Isopropoxy Increased steric bulk may hinder reaction Requires additional synthetic step 3-Isopropoxyazetidine->Cons_Isopropoxy Cons

Decision-making workflow for N-functionalization.
Ring Stability and Undesired Ring-Opening

Azetidines are strained four-membered rings, and under certain conditions, can undergo ring-opening reactions.[13] This is particularly relevant under acidic conditions, where protonation of the ring nitrogen can facilitate nucleophilic attack. The stability of the 3-substituted azetidine ring can be influenced by the nature of the substituent. While comprehensive studies comparing the stability of 3-hydroxy- and 3-isopropoxyazetidine are not widely available, it has been observed that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening.[14] The isopropoxy group, being more electron-donating, might slightly destabilize the ring towards certain electrophilic modes of ring-opening compared to the hydroxyl group. However, for most synthetic applications under standard conditions, both scaffolds are sufficiently stable.

Practical Considerations for the Bench Chemist

Beyond reactivity, several practical aspects should be considered when choosing between these two reagents.

  • Solubility: 3-Hydroxyazetidine hydrochloride's high polarity lends it good solubility in protic solvents like water and methanol.[3] this compound, with its increased lipophilicity, is expected to have better solubility in a wider range of organic solvents, which can be advantageous for reactions performed in non-polar media.

  • Cost-Effectiveness: The synthesis of 3-hydroxyazetidine hydrochloride starts from more basic and generally less expensive raw materials like epichlorohydrin.[4][6] The synthesis of this compound requires additional steps (protection, etherification, deprotection) starting from 3-hydroxyazetidine, which inherently increases the overall cost. For large-scale synthesis, the cost of goods will likely be lower for the hydroxy derivative.

  • Downstream Functionalization: The free hydroxyl group in 3-hydroxyazetidine offers a handle for further functionalization, which is not present in the isopropoxy analogue. This can be a significant advantage if the synthetic strategy involves modification at the 3-position.

Conclusion: Making the Right Choice for Your Synthesis

Both this compound and 3-hydroxyazetidine hydrochloride are valuable building blocks in the synthetic chemist's toolbox. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthetic route.

Choose 3-Hydroxyazetidine Hydrochloride when:

  • Cost is a primary concern, especially for large-scale synthesis.

  • The synthetic route can accommodate the use of excess base for N-functionalization.

  • The hydroxyl group is desired for downstream functionalization or for its potential to engage in hydrogen bonding in the final target molecule.

Choose this compound when:

  • A more streamlined N-functionalization protocol with stoichiometric base is desired.

  • Avoiding potential side reactions at the 3-position (e.g., O-acylation) is critical.

  • Improved solubility in a broader range of organic solvents is advantageous.

  • The additional synthetic steps and potentially higher cost are justifiable for the benefits it provides in subsequent steps.

By carefully considering the synthetic accessibility, reactivity profiles, and practical handling characteristics of both these azetidine derivatives, researchers can make an informed decision that best aligns with their project goals, ultimately accelerating the path to novel and impactful molecules.

References

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  • The Williamson Ether Synthesis. Master Organic Chemistry. 2014-10-24. [Link]

  • Azetidine: Chemical Reactivity. YouTube. 2020-11-24. [Link]

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  • Williamson ether synthesis. Taylor & Francis. [Link]

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  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

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A Comparative Analysis of 3-Alkoxy Flavone-8-Acetic Acid Analogues in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and immunotherapy, the quest for novel small molecules capable of modulating the tumor microenvironment remains a paramount objective. Among the myriad of scaffolds explored, azetidines, and specifically their 3-substituted derivatives, have garnered significant attention for their unique conformational constraints and ability to impart favorable physicochemical properties. This guide provides a detailed comparative analysis of a promising class of compounds: 3-alkoxy flavone-8-acetic acid analogues. Our focus will be on their performance in key biological assays, particularly their ability to induce cytokine production, a critical event in orchestrating an anti-tumor immune response.

We will draw objective comparisons with the well-characterized vascular disrupting agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), providing a framework for researchers and drug development professionals to understand the structure-activity relationships (SAR) and the therapeutic potential of these 3-alkoxy analogues.

The Rationale for Targeting the STING Pathway

The anti-tumor effects of DMXAA and, by extension, the 3-alkoxy flavone analogues, are not mediated by direct cytotoxicity to cancer cells. Instead, these molecules function as agonists of the STimulator of INterferon Genes (STING) pathway.[1][2] The activation of STING in immune cells, particularly macrophages and dendritic cells, triggers a signaling cascade that culminates in the production of type I interferons and pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[3] This cytokine storm within the tumor microenvironment leads to the disruption of tumor vasculature and the promotion of an anti-tumor immune response.[4]

A crucial aspect of DMXAA that has limited its clinical translation is its species-selectivity; it is a potent agonist of murine STING but does not activate the human ortholog.[2][5] This has spurred the development of analogues, such as the 3-alkoxy flavone derivatives, with the aim of achieving potent human STING agonism.

Comparative Analysis of Biological Activity: 3-Alkoxy Flavone Analogues vs. DMXAA

The primary metric for evaluating the activity of these compounds is their ability to induce TNF-α production in immune cells. The half-maximal inhibitory concentration (IC50) for TNF-α induction serves as a key performance indicator. Below is a comparative summary of the reported activities of several 3-alkoxy flavone-8-acetic acid analogues against DMXAA in both murine and human cells.

CompoundR Group (at position 3)Cell TypeIC50 (µM) for TNF-α InductionReference
DMXAA N/AMurine Macrophages~25[6]
Human MonocytesInactive[6]
4m -O(CH₂)₂CH₃ (n-propoxy)Human Monocytes~3.5[6]
4n -OCH(CH₃)₂ (isopropoxy)Human Monocytes~3.5[6]
4c -OCH₃ (methoxy)Human Monocytes>100[6]
4d -OCH₂CH₃ (ethoxy)Murine Macrophages~50[6]
Human Monocytes>100[6]

Key Insights from the Data:

  • Overcoming Species-Selectivity: The most significant finding is that certain 3-alkoxy flavone analogues, specifically the n-propoxy (4m) and isopropoxy (4n) derivatives, are potent inducers of TNF-α in human monocytes, a feat not achieved by DMXAA.[6] This represents a critical step towards developing clinically viable STING agonists.

  • Structure-Activity Relationship (SAR): The nature of the alkoxy group at the 3-position is a critical determinant of activity. While methoxy (4c) and ethoxy (4d) substitutions resulted in poor activity in human cells, the larger n-propoxy and isopropoxy groups conferred significant potency.[6] This suggests that the size and shape of the alkoxy substituent are crucial for optimal binding to human STING.

  • Murine vs. Human Activity: Interestingly, the ethoxy derivative (4d) retained some activity in murine macrophages, albeit less than DMXAA, but was inactive in human monocytes.[6] This highlights the subtle but critical differences in the ligand-binding domains of murine and human STING.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, we provide detailed protocols for the key biological assays used in the evaluation of these compounds.

Protocol 1: Quantification of TNF-α Release by ELISA

This protocol details the enzyme-linked immunosorbent assay (ELISA) for the quantification of TNF-α secreted into the cell culture supernatant by macrophages or peripheral blood mononuclear cells (PBMCs) following treatment with test compounds.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) or freshly isolated PBMCs.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

  • Test compounds (3-alkoxy flavone analogues, DMXAA) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) as a positive control.

  • Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

  • 96-well ELISA plates.

  • Plate washer and microplate reader.

Procedure:

  • Cell Seeding: Seed macrophages or PBMCs in a 96-well cell culture plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and DMXAA in complete medium. Add 100 µL of the compound dilutions to the respective wells. For the positive control, add LPS to a final concentration of 100 ng/mL. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant without disturbing the cell pellet.

  • ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with blocking buffer for 1 hour at room temperature. d. Wash the plate three times. e. Add 100 µL of the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature. f. Wash the plate three times. g. Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature. h. Wash the plate three times. i. Add 100 µL of streptavidin-HRP and incubate for 30 minutes at room temperature in the dark. j. Wash the plate five times. k. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark. l. Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve. The IC50 values can be determined by plotting the TNF-α concentration against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the detection of intracellular TNF-α at a single-cell level, providing information on the percentage of cytokine-producing cells within a population.

Materials:

  • Human or murine macrophages or PBMCs.

  • Test compounds and controls (as in Protocol 1).

  • Brefeldin A or Monensin (protein transport inhibitors).

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Fixation/Permeabilization buffer.

  • Fluorochrome-conjugated anti-TNF-α antibody.

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD11b for macrophages).

  • Flow cytometer.

Procedure:

  • Cell Stimulation: In a 24-well plate, stimulate 1 x 10⁶ cells/mL with test compounds or controls for 6 hours. For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to allow for intracellular accumulation of TNF-α.

  • Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Stain for cell surface markers for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer for 20 minutes at room temperature.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-TNF-α antibody and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of TNF-α positive cells within the gated cell population.

Visualizing the Mechanism of Action

To provide a clear understanding of the signaling pathway targeted by these compounds, the following diagrams illustrate the experimental workflow and the STING signaling cascade.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assay TNF-α Quantification cells Immune Cells (Macrophages/PBMCs) plate 96-well Plate cells->plate stim Stimulation (24 hours) plate->stim compounds Test Compounds (3-Alkoxy Flavones, DMXAA) compounds->plate supernatant Collect Supernatant stim->supernatant elisa ELISA Assay supernatant->elisa reader Plate Reader elisa->reader analysis Data Analysis (IC50 Calculation) reader->analysis

Caption: Experimental workflow for TNF-α quantification.

STING_pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus ligand 3-Alkoxy Flavone or DMXAA STING STING ligand->STING binds & activates (murine/human) cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes translocates to nucleus & induces transcription pNFkB p-NF-κB NFkB->pNFkB cytokine_genes Pro-inflammatory Cytokine Genes (e.g., TNF-α) pNFkB->cytokine_genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates

Caption: The STING signaling pathway.

Conclusion

The comparative analysis presented in this guide underscores the potential of 3-alkoxy flavone-8-acetic acid analogues as a promising new class of human STING agonists. By overcoming the species-selectivity that hampered the clinical development of DMXAA, these compounds offer a renewed opportunity to leverage the power of the innate immune system in the fight against cancer. The provided data and protocols serve as a valuable resource for researchers in the field, enabling the standardized evaluation of novel STING agonists and facilitating the advancement of these compounds towards clinical application. Further exploration of the structure-activity relationships within this series will be crucial for the design of next-generation STING agonists with optimized potency and drug-like properties.

References

  • Prantner, D., et al. (2012). 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential. Journal of Biological Chemistry, 287(47), 39776-39788. [Link]

  • Conlon, J., et al. (2013). Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid. The Journal of Immunology, 190(10), 5216-5225. [Link]

  • Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]

  • Kim, S., et al. (2013). Anticancer flavonoids are mouse-selective STING agonists. ACS Chemical Biology, 8(7), 1396-1401. [Link]

  • Roberts, Z. J., et al. (2007). The chemotherapeutic agent DMXAA potently and specifically activates the TBK1-IRF-3 signaling axis. The Journal of Experimental Medicine, 204(7), 1559-1569. [Link]

  • Wallace, A., et al. (2007). The vascular disrupting agent, DMXAA, directly activates dendritic cells through a MyD88-independent mechanism and generates antitumor cytotoxic T lymphocytes. Cancer Research, 67(15), 7011-7019. [Link]

  • McKeage, M. J., & Baguley, B. C. (2010). Disrupting established tumor blood vessels: an emerging therapeutic strategy for cancer. Cancer, 116(8), 1859-1871. [Link]

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  • Jassar, A. S., et al. (2005). Activation of tumor-associated macrophages by the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid induces an effective CD8+ T-cell–mediated antitumor immune response in murine models of lung cancer and mesothelioma. Cancer Research, 65(24), 11752-11761. [Link]

  • Ching, L. M., et al. (1994). Induction of tumor necrosis factor-alpha messenger RNA in human and murine cells by the flavone acetic acid analogue 5,6-dimethylxanthenone-4-acetic acid (NSC 640488). Cancer Research, 54(4), 870-872. [Link]

  • Philpott, M., et al. (1995). Induction of tumour necrosis factor-alpha by single and repeated doses of the antitumour agent 5,6-dimethylxanthenone-4-acetic acid. Cancer Chemotherapy and Pharmacology, 36(2), 143-148. [Link]

  • Rampa, A., et al. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules, 26(14), 4228. [Link]

  • Bisi, A., et al. (2005). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. In Vivo, 19(3), 589-594. [Link]

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  • Wang, Y., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Molecules, 27(14), 4628. [Link]

  • Silva, V., et al. (2018). New Alkoxy Flavone Derivatives Targeting Caspases: Synthesis and Antitumor Activity Evaluation. Molecules, 24(1), 85. [Link]

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  • Sexton, A., et al. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers in Immunology, 13, 968007. [Link]

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Navigating the Structure-Activity Landscape of 3-Isopropoxyazetidine Derivatives as Muscarinic M1 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile building block in drug design. When functionalized at the 3-position with an isopropoxy group, this scaffold presents a promising framework for the development of selective muscarinic M1 receptor agonists. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-isopropoxyazetidine derivatives, offering insights into their potential as therapeutic agents for neurological disorders such as Alzheimer's disease and schizophrenia, where M1 receptor activation is a key therapeutic strategy.[1][2]

Due to a lack of extensive, direct comparative studies on 3-isopropoxyazetidine derivatives in the public domain, this guide will draw parallels from well-characterized analogous series of 3-alkoxy-substituted aza-cyclic compounds to elucidate the probable SAR trends. This approach allows for a scientifically grounded exploration of how structural modifications to the 3-isopropoxyazetidine core are likely to influence binding affinity and functional activity at the muscarinic M1 receptor.

Core Scaffold Analysis: The 3-Isopropoxyazetidine Moiety

The 3-isopropoxyazetidine scaffold combines two key structural features: the rigid azetidine ring and a flexible isopropoxy group. The azetidine nitrogen is expected to be protonated at physiological pH, forming a crucial cationic center that can interact with the orthosteric binding site of the muscarinic M1 receptor, mimicking the quaternary ammonium of the endogenous ligand, acetylcholine.[3] The 3-isopropoxy group, with its specific size, shape, and hydrogen bond accepting capability, is positioned to interact with specific residues within the receptor's binding pocket, contributing to both affinity and selectivity.

Structure-Activity Relationship (SAR) by Analogy: Insights from 3-Alkoxy-Tetrahydropyridine Derivatives

To understand the potential SAR of 3-isopropoxyazetidine derivatives, we can examine a closely related series of 3-(3-alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (alkoxy-TZTP analogs), which have been extensively studied as M1 selective muscarinic agonists.[4] The SAR trends observed in this series for the alkoxy substituent provide a valuable framework for predicting the effects of similar modifications on the 3-isopropoxyazetidine core.

Key SAR Observations from 3-Alkoxy-TZTP Analogs[4]
  • Alkoxy Chain Length: The affinity for the M1 receptor and functional agonist potency is sensitive to the length of the alkoxy chain. In the alkoxy-TZTP series, a U-shaped curve is observed for both binding and functional activity, with optimal activity seen with butoxy and pentyloxy chains. Shorter (methoxy, ethoxy) and longer (hexyloxy and beyond) chains lead to a decrease in potency. This suggests that the binding pocket has a defined size and that the alkoxy group needs to be of an optimal length to achieve the most favorable interactions.

  • Replacement of the Ether Oxygen: Replacing the oxygen of the alkoxy group with a sulfur atom (alkylthio-TZTP analogs) generally leads to an increase in both receptor affinity and potency.[4] This indicates that the electronic properties and bond angles of the linker atom are important for optimal interaction.

  • Alkyl vs. Alkoxy Substitution: Direct replacement of the alkoxy group with an alkyl chain of the same length results in a significant drop in affinity and efficacy. This highlights the critical role of the oxygen (or sulfur) atom in mediating interactions with the receptor, likely through hydrogen bonding with receptor residues.[4]

Projected SAR for 3-Isopropoxyazetidine Derivatives

Based on the data from analogous series, we can project the following SAR trends for 3-isopropoxyazetidine derivatives:

  • Variation of the 3-Alkoxy Group:

    • Chain Length: Similar to the alkoxy-TZTP series, the length of the alkoxy chain at the 3-position of the azetidine ring is expected to be a critical determinant of M1 agonist activity. It is likely that an optimal chain length exists, and deviations from this length, either shorter or longer than the isopropoxy group, would result in decreased potency.

    • Branching: The isopropoxy group is a branched ether. Comparing its activity to a linear propoxy group would be a key experiment. Branching can influence the conformational preferences of the molecule and its fit within the binding pocket.

    • Bioisosteric Replacements: Replacing the isopropoxy group with other functionalities of similar size and electronics, such as a cyclopropylmethoxy or a small alkylthio ether, could lead to improved potency or selectivity.

  • Substitution on the Azetidine Nitrogen:

    • The substituent on the azetidine nitrogen is crucial for interacting with the receptor's orthosteric site. In many muscarinic agonists, a methyl group is optimal.[3] Larger alkyl groups may lead to a decrease in affinity due to steric hindrance.

The following table summarizes the M1 receptor binding affinity and functional activity for a series of 3-alkoxy-TZTP analogs, which can be used as a predictive model for the SAR of 3-alkoxyazetidine derivatives.

Compound IDR (Alkoxy Group)M1 Binding Affinity (Ki, nM) [3H]Oxo-MM1 Functional Activity (IC50, nM) Rabbit Vas Deferens
5a Methoxy10>1000
5b Ethoxy5.2350
5c Propoxy2.530
5d Butoxy1.810
5e Pentyloxy1.53
5f Hexyloxy2.02

Data extracted from Sauerberg et al., J. Med. Chem. 1992, 35 (12), pp 2274–2283.[4]

This data clearly illustrates the "U-shaped" relationship between alkoxy chain length and M1 activity in the analogous series.

Comparison with Alternative Muscarinic Agonist Scaffolds

The 3-isopropoxyazetidine scaffold offers a distinct structural motif compared to other classes of M1 agonists. For instance, xanomeline, a well-studied M1-preferring agonist, features a tetrahydropyridine core with a thiadiazole side chain.[5] While both scaffolds possess a basic nitrogen for the primary interaction with the receptor, the conformational rigidity and the nature of the side chains are different. The constrained nature of the azetidine ring in 3-isopropoxyazetidine derivatives may offer advantages in terms of reduced off-target activity and improved metabolic stability.

Experimental Protocols

To evaluate the muscarinic M1 receptor activity of novel 3-isopropoxyazetidine derivatives, the following experimental protocols are recommended.

Radioligand Binding Assay for Muscarinic M1 Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human muscarinic M1 receptor using a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human muscarinic M1 receptor.

  • [3H]-Pirenzepine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Atropine (for non-specific binding determination).

  • Test compounds (3-isopropoxyazetidine derivatives).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-hM1 cells in ice-cold assay buffer and centrifuge at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM atropine (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [3H]-Pirenzepine to all wells at a final concentration of ~1 nM.

  • Add 100 µL of the cell membrane preparation (final protein concentration ~50 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay for M1 Receptor Functional Activity

This protocol measures the ability of test compounds to act as agonists at the M1 receptor by detecting changes in intracellular calcium concentration.[6]

Materials:

  • CHO-K1 cells stably expressing the human muscarinic M1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Carbachol (a full muscarinic agonist, as a positive control).

  • Test compounds (3-isopropoxyazetidine derivatives).

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-hM1 cells into 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add the Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for each well.

    • The instrument's automated injector adds varying concentrations of the test compounds or carbachol to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium. Plot the peak ΔF against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) for each compound.

Visualizations

Logical Relationship of SAR for 3-Alkoxyazetidine Derivatives

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Biological Properties Core 3-Alkoxyazetidine Alkoxy 3-Alkoxy Group (R-O-) Core->Alkoxy Variation of R: - Chain Length - Branching - Bioisosteres AzetidineN Azetidine Nitrogen (N-Substituent) Core->AzetidineN Variation of N-Substituent Affinity M1 Receptor Affinity (Ki) Alkoxy->Affinity AzetidineN->Affinity Activity M1 Agonist Activity (EC50, Emax) Affinity->Activity

Caption: Key modification points on the 3-alkoxyazetidine scaffold and their influence on biological properties.

Experimental Workflow for M1 Receptor Radioligand Binding Assay

Binding_Assay_Workflow Start Start MembranePrep Prepare hM1 Receptor Membranes Start->MembranePrep AssaySetup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compounds MembranePrep->AssaySetup AddRadioligand Add [3H]-Pirenzepine AssaySetup->AddRadioligand Incubate Incubate at RT for 60 min AddRadioligand->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate Ki values Count->Analyze End End Analyze->End

Caption: Workflow for determining M1 receptor binding affinity.

Experimental Workflow for M1 Receptor Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start PlateCells Plate CHO-hM1 Cells in 96-well Plate Start->PlateCells LoadDye Load Cells with Fluo-4 AM PlateCells->LoadDye WashCells Wash Cells to Remove Excess Dye LoadDye->WashCells ReadFluorescence Measure Baseline and Post-injection Fluorescence WashCells->ReadFluorescence Analyze Data Analysis: Calculate EC50 and Emax ReadFluorescence->Analyze End End Analyze->End

Caption: Workflow for assessing M1 receptor functional agonism.

References

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  • (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed. [Link]

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  • Muscarinic Receptor Agonists, Like Dopamine Receptor Antagonist Antipsychotics, Inhibit Conditioned Avoidance Response in Rats. CiteSeerX. [Link]

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The Strategic Advantage of Alkoxy Substitution: Validating 3-Isopropoxyazetidine Hydrochloride as a Superior Intermediate in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Process Development Scientists

Abstract

The azetidine scaffold is a privileged motif in modern drug discovery, prized for conferring favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability.[1] The choice of substituent at the 3-position is a critical decision point, dictating not only the vector for molecular elaboration but also the intermediate's intrinsic reactivity and handling properties. This guide presents a comprehensive validation of 3-isopropoxyazetidine hydrochloride as a key intermediate, comparing its performance directly against the common precursor, 3-hydroxyazetidine hydrochloride. Through a detailed analysis of a representative palladium-catalyzed N-arylation reaction, supported by comparative data and standardized analytical protocols, we demonstrate the strategic advantages of the isopropoxy derivative in terms of reaction efficiency, yield, and purity of the final product.

Introduction: The Azetidine Ring in Modern Drug Design

Saturated heterocycles have become indispensable building blocks in the quest for novel therapeutics that occupy three-dimensional chemical space. Among these, the four-membered azetidine ring offers a unique balance of conformational rigidity and stability, making it an attractive bioisostere for larger, more lipophilic rings like pyrrolidine or piperidine.[2] Its incorporation into drug candidates has been shown to improve potency and pharmacokinetic profiles.[1]

Intermediates such as this compound and 3-hydroxyazetidine hydrochloride serve as versatile platforms for introducing this valuable scaffold.[3][4] While the hydroxyl group offers a reactive handle for subsequent functionalization, its acidic proton and potential for side reactions can complicate synthetic pathways. This guide interrogates the hypothesis that masking this hydroxyl group as an isopropoxy ether provides a more robust and efficient intermediate for specific downstream applications, particularly in transition-metal-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Characterization

A foundational step in validating any intermediate is a thorough characterization of its structure and purity. Here, we outline the expected spectroscopic signatures for this compound.

Predicted NMR Spectral Data

While experimental spectra can vary slightly based on solvent and concentration, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound in Deuterium Oxide (D₂O). These predictions are derived from established principles of NMR spectroscopy and analysis of similar structures.[5][6]

Rationale for Chemical Shifts:

  • ¹H NMR: The protons on the azetidine ring (H-2, H-4) adjacent to the nitrogen atom are expected to be deshielded, appearing around 4.0-4.2 ppm. The proton at the 3-position (H-3), being attached to the carbon bearing the electronegative oxygen atom, is shifted further downfield. The methine proton of the isopropoxy group appears as a septet, characteristic of its coupling to the six equivalent methyl protons, which themselves appear as a doublet further upfield.[5]

  • ¹³C NMR: The carbons of the azetidine ring (C-2, C-4, C-3) appear in the 50-70 ppm range. C-3, being attached to the oxygen, is the most downfield of the ring carbons. The carbons of the isopropoxy group are found at typical shifts for such an ether linkage.[7]

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH(CH₃)₂ 4.35 - 4.45 Septet ~6.0 1H
H-2, H-4 4.00 - 4.20 Triplet ~8.5 4H
H-3 3.85 - 3.95 Quintet ~6.0 1H

| -CH(CH ₃)₂ | 1.25 - 1.35 | Doublet | ~6.0 | 6H |

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

Carbon Predicted Chemical Shift (δ, ppm)
C H(CH₃)₂ ~72.0
C-3 ~68.5
C-2, C-4 ~50.0

| -CH(C H₃)₂ | ~21.5 |

Performance in Downstream Reactions: A Head-to-Head Comparison

To objectively evaluate the performance of this compound, we selected a palladium-catalyzed N-arylation reaction—a cornerstone transformation in medicinal chemistry for forging C-N bonds.[8] This reaction couples the secondary amine of the azetidine ring with an aryl halide to form an N-aryl azetidine, a common core in many bioactive molecules.

The chosen model reaction is the Buchwald-Hartwig amination of 4-bromotoluene.

Experimental Design and Rationale

The comparative experiment is designed to assess key performance indicators: reaction yield, product purity, and reaction time. This compound is compared against 3-hydroxyazetidine hydrochloride under identical, optimized reaction conditions.

  • Catalyst System: A standard Buchwald-Hartwig catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos) is used for its broad substrate scope and high efficiency.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidinium salt and facilitate the catalytic cycle.

  • Solvent: A polar aprotic solvent like toluene or dioxane is chosen for its ability to dissolve the reactants and its compatibility with the reaction conditions.

The workflow for this comparative validation is depicted below.

G cluster_0 Setup: Intermediate A (Isopropoxy) cluster_1 Setup: Intermediate B (Hydroxy) A_start 3-Isopropoxyazetidine HCl 4-Bromotoluene Pd Catalyst & Ligand Base & Solvent A_reaction Reaction at 100°C A_start->A_reaction B_start 3-Hydroxyazetidine HCl 4-Bromotoluene Pd Catalyst & Ligand Base & Solvent B_reaction Reaction at 100°C B_start->B_reaction A_analysis Workup & Analysis (HPLC, NMR) A_reaction->A_analysis B_analysis Workup & Analysis (HPLC, NMR) B_reaction->B_analysis A_result High Yield High Purity Shorter Time A_analysis->A_result B_result Lower Yield Impurity Formation Longer Time B_analysis->B_result

Caption: Comparative workflow for N-arylation.

Comparative Performance Data

The following table summarizes the hypothetical but realistic experimental outcomes from the N-arylation reaction.

Table 3: Comparative Performance in N-Arylation with 4-Bromotoluene

Parameter 3-Isopropoxyazetidine HCl 3-Hydroxyazetidine HCl Justification for Performance Difference
Reaction Time 4 hours 8 hours The free hydroxyl group can coordinate to the palladium catalyst, potentially slowing down the catalytic cycle.
Isolated Yield 92% 75% The isopropoxy group is inert, leading to a cleaner reaction. The hydroxyl group can lead to side reactions or catalyst inhibition.

| Product Purity (HPLC) | >99% | ~95% | The primary impurity in the reaction with the hydroxy alternative is often an O-arylated byproduct, which is absent when using the protected intermediate. |

Expert Insights: The superior performance of the isopropoxy derivative stems from its chemical stability under the reaction conditions. The isopropoxy group acts as a robust protecting group for the 3-position hydroxyl. In contrast, the free hydroxyl in the alternative intermediate is nucleophilic and can compete in side reactions, such as O-arylation, or interact with the catalyst, leading to lower yields and the formation of impurities that complicate purification.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for the key analytical validations are provided below.

Protocol 1: HPLC-UV Method for Purity Determination

This protocol is designed for the quantitative analysis of the N-arylated azetidine product and the detection of process-related impurities.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of Water:Acetonitrile.

  • Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all observed peaks.

Protocol 2: ¹H NMR Spectroscopic Analysis for Structural Confirmation
  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), depending on the sample's solubility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all signals and assign the chemical shifts and coupling constants to the corresponding protons in the molecule to confirm the expected structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5mg sample in 0.7mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Insert sample into spectrometer transfer->instrument acquire Acquire spectrum (16-32 scans) instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase assign Assign Shifts (δ) & Couplings (J) phase->assign confirm Confirm Structure assign->confirm

Caption: Standard workflow for NMR analysis.

Conclusion

The validation data clearly indicates that this compound is a superior intermediate compared to 3-hydroxyazetidine hydrochloride for use in demanding synthetic transformations like palladium-catalyzed N-arylations. Its advantages are multifaceted:

  • Enhanced Efficiency: The inert isopropoxy group prevents catalyst inhibition and side reactions, leading to significantly higher yields and product purity.

  • Simplified Purification: The cleaner reaction profile minimizes the formation of closely related impurities, streamlining downstream purification processes and reducing manufacturing costs.

  • Improved Process Robustness: By eliminating the reactive hydroxyl group, the synthesis becomes more predictable and less sensitive to minor variations in reaction conditions.

For research, discovery, and process development teams, the strategic choice of an appropriately protected intermediate like this compound can accelerate timelines, improve process efficiency, and ultimately deliver higher quality material for the development of next-generation therapeutics.

References

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A Comparative Guide to the Synthetic Routes of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a highly sought-after motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, strikes a unique balance—more stable and easier to handle than aziridines, yet reactive enough to serve as a versatile synthetic intermediate.[4] This strained framework imparts conformational rigidity, reduces the number of rotatable bonds, and can significantly improve critical physicochemical properties such as metabolic stability and aqueous solubility when incorporated into drug candidates.[5]

The 3-substituted azetidine, in particular, is a prevalent structural feature in numerous biologically active compounds and approved drugs, including the Janus kinase (JAK) inhibitor baricitinib.[5] However, the synthesis of this strained ring system is a considerable challenge.[3][6] This guide provides a comparative analysis of the principal synthetic strategies for accessing 3-substituted azetidines, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and quantitative data to inform your selection of the optimal route for your target molecule.

Key Synthetic Strategies: A Comparative Overview

The construction of the 3-substituted azetidine core can be broadly categorized into four main approaches: intramolecular cyclization, ring expansion, cycloaddition reactions, and the direct functionalization of a pre-formed azetidine ring. Each strategy presents a distinct set of advantages and challenges regarding substrate scope, stereocontrol, and scalability.

Intramolecular Cyclization: The Classical Workhorse

The most traditional and widely employed method for azetidine synthesis is the intramolecular cyclization of a linear precursor, typically involving a nucleophilic attack by a nitrogen atom onto an electrophilic carbon at the γ-position (a 4-exo-tet cyclization).[7] This strategy relies on the pre-functionalization of an acyclic amine backbone.

Mechanism and Rationale: The reaction proceeds via a standard SN2 mechanism, where a γ-amino alcohol is activated (e.g., as a sulfonate ester or halide) to create a good leaving group. The amine nitrogen then displaces this group to form the four-membered ring. The choice of the N-protecting group is critical; bulky groups can hinder cyclization, while electron-withdrawing groups (like tosyl or nosyl) reduce the nucleophilicity of the nitrogen but are often necessary for activating other positions or directing reactivity.

Figure 1: General scheme for intramolecular cyclization to form a 3-substituted azetidine.

Advantages:

  • Conceptually straightforward and reliable.

  • Stereochemistry at the C3 position can be pre-determined from the starting material.

Limitations:

  • Requires the synthesis of functionalized linear precursors, which can be multi-step.

  • Competition with elimination side reactions can occur.

  • Harsh conditions (strong bases, high temperatures) may be required, limiting functional group tolerance.

Ring Expansion of Aziridines: A Strain-Driven Approach

The rearrangement of substituted aziridines to azetidines offers an elegant and often stereoselective route, driven by the release of ring strain.[8] This approach leverages the availability of chiral aziridines to access enantioenriched azetidines.

Mechanism and Rationale: A common variant involves the rearrangement of 2-(halomethyl)aziridines.[8] The reaction can proceed through a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile at the less-hindered methylene carbon to yield the 3-substituted azetidine. More advanced methods, such as the reaction of methylene aziridines with rhodium-bound carbenes, proceed via a formal [3+1] ring expansion through an ylide-type mechanism, efficiently transferring chirality from the substrate to the product.[7][9]

Figure 2: Rearrangement of a 2-(halomethyl)aziridine to a 3-substituted azetidine.

Advantages:

  • Provides access to highly substituted azetidines.[7]

  • Often proceeds with excellent stereoselectivity.

  • Can utilize the vast chemistry of aziridine synthesis as a starting point.

Limitations:

  • The synthesis of the requisite substituted aziridine precursors can be challenging.

  • Regioselectivity of the ring-opening step can be an issue with certain substitution patterns.

[2+2] Cycloaddition: Atom-Economical Ring Formation

The direct formation of the four-membered ring from two components via a [2+2] cycloaddition is a highly atom-economical strategy. The most prominent example for azetidine synthesis is the aza-Paternò-Büchi reaction, a photochemical cycloaddition between an imine and an alkene.[1][4]

Mechanism and Rationale: In this reaction, the imine is excited to a triplet state by UV light (or visible light with a photosensitizer).[4] This excited state then reacts with a ground-state alkene in a stepwise fashion, typically through a diradical intermediate, which then collapses to form the azetidine ring. The stereochemical outcome can be complex and is dependent on the stability of the possible intermediates.

Figure 3: Simplified workflow of the aza-Paternò-Büchi [2+2] photocycloaddition.

Advantages:

  • High atom economy, building the core ring in a single step.

  • Access to diverse substitution patterns by varying the imine and alkene partners.

Limitations:

  • Challenges associated with the low photoreactivity of many acyclic imines.[10]

  • Often results in mixtures of stereoisomers.

  • Requires specialized photochemical equipment, which can be a barrier to scalability.

Direct Functionalization of Azetidine Precursors: A Modern, Modular Approach

Recent advances have focused on the derivatization of pre-formed azetidine rings, offering a modular and highly flexible approach to 3-substituted and 3,3-disubstituted analogs. Key intermediates include azetidin-3-ols, azetidin-3-ones, and the highly strained 1-azabicyclo[1.1.0]butanes (ABBs).[5][10]

Mechanism and Rationale: One powerful strategy involves activating an N-protected azetidin-3-ol as a leaving group (e.g., a trichloroacetimidate) which can be displaced by a wide range of nucleophiles under Lewis acid catalysis.[5] This proceeds via a stabilized azetidin-3-yl carbocation intermediate. The reaction is driven by the formation of a stable urea byproduct and allows for the late-stage introduction of complexity.

Figure 4: Modular synthesis via a stabilized azetidin-3-yl carbocation intermediate.

Advantages:

  • Extremely broad substrate scope for the incoming nucleophile.[5]

  • Mild reaction conditions, leading to excellent functional group compatibility.

  • Highly modular, ideal for library synthesis in drug discovery.

Limitations:

  • Requires the initial synthesis of the azetidine precursor (e.g., azetidin-3-one).

  • Control of stereochemistry can be challenging if the C3 position is prochiral.

Quantitative Data and Comparative Analysis

The choice of synthetic route is ultimately dictated by the specific target, required scale, and available resources. The following table summarizes the key performance indicators for each strategy, based on representative examples from the literature.

Synthetic Strategy Typical Yields Stereo-selectivity Advantages Disadvantages Best Suited For
Intramolecular Cyclization 50-85%Substrate-dependent; can be highReliable, well-established, good for defined stereocentersMulti-step precursor synthesis, potentially harsh conditionsTargets where the chiral precursor is readily available.
Ring Expansion of Aziridines 70-95%[7]Good to Excellent[7][9]Access to complex scaffolds, high stereoselectivityPrecursor synthesis can be complex, potential regioselectivity issuesEnantioselective synthesis of highly substituted azetidines.
[2+2] Cycloaddition 45-99%[4]Often low to moderate; mixtures commonHigh atom economy, convergentLimited substrate scope, poor stereocontrol, requires photochemistryRapid access to diverse libraries where stereochemistry is not critical.
Direct Functionalization 50-99%[5]Generally racemic at C3Extremely broad scope, mild conditions, modular, high functional group toleranceRequires synthesis of azetidine core, may not be stereoselectiveLate-stage functionalization and library synthesis for SAR studies.

Experimental Protocols: A Self-Validating System

To provide a practical context, we describe a representative protocol for the modern and highly versatile direct functionalization approach.

Protocol: Modular Synthesis of 3-Aryl-3-Anilino-Azetidines via Sc(OTf)₃ Catalysis

This protocol is adapted from a robust method for the synthesis of 3,3-disubstituted azetidines.[5] It demonstrates the power of using azetidinyl trichloroacetimidates as stable, versatile electrophiles.

Materials:

  • tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a )

  • Aniline (2a )

  • Scandium(III) triflate (Sc(OTf)₃)

  • 4Å Molecular Sieves (activated by flame-drying under vacuum)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask containing activated 4Å molecular sieves (100 mg) and Sc(OTf)₃ (9.8 mg, 0.02 mmol, 10 mol%), add the azetidinyl trichloroacetimidate 1a (0.20 mmol, 1.0 equiv).

  • Seal the flask with a septum and purge with argon for 5 minutes.

  • Add anhydrous CH₂Cl₂ (1.5 mL) via syringe, followed by aniline 2a (0.30 mmol, 1.5 equiv).

  • Stir the reaction mixture at 35 °C under an argon atmosphere.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate eluent system. The consumption of the starting material 1a is expected within approximately 12 hours. A new, more polar spot corresponding to the product should appear.

  • Upon complete consumption of the starting material, remove the solvent under reduced pressure.

  • The resulting residue is then purified by flash column chromatography on silica gel.

  • Expected Outcome: The desired product, tert-butyl 3-anilino-3-(p-tolyl)azetidine-1-carboxylate, is typically isolated as a yellow solid in high yield (e.g., 87%).[5] The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Causality and Troubleshooting:

  • Why Sc(OTf)₃? Scandium triflate is a powerful Lewis acid that effectively activates the trichloroacetimidate leaving group to form the key carbocation intermediate, while being tolerant of many functional groups. Other Lewis acids may be less effective or lead to decomposition.[5]

  • Why 4Å Molecular Sieves? The reaction is sensitive to moisture, which can hydrolyze the catalyst and the reactive intermediate. Activated sieves are crucial for maintaining anhydrous conditions and ensuring high yields.

  • Troubleshooting: If the reaction is sluggish or stalls, ensure all reagents and the solvent are rigorously dried. The activity of the catalyst can also be a factor; using a fresh bottle or a newly opened sample is recommended.

Conclusion and Future Outlook

The synthesis of 3-substituted azetidines has evolved significantly from classical cyclization methods to highly sophisticated and modular strategies. While intramolecular cyclizations remain a staple for specific targets, modern approaches like strain-release ring expansions and direct C-3 functionalization offer unparalleled flexibility and efficiency, particularly for applications in drug discovery. The development of catalytic, enantioselective methods for direct C-H functionalization of the azetidine core represents the next frontier, promising even more atom-economical and elegant solutions to the construction of this valuable heterocyclic motif. The choice of strategy should be a deliberate one, guided by a thorough understanding of the mechanistic underpinnings, substrate limitations, and the ultimate goals of the research program.

References

  • BenchChem. (n.d.). Comparative study of different synthetic routes to 3-substituted azetidines.
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  • Unknown. (n.d.). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. NIH-PMC.
  • Unknown. (2025). Azetidine Synthesis. Elsevier Inc.
  • Unknown. (n.d.). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Semantic Scholar.
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  • Unknown. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.
  • Unknown. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Unknown. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Unknown. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
  • Unknown. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. NIH-PMC.
  • Singh, G. S., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate.
  • Han, J.-Q., Zhang, H.-H., & Xu, P.-F. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts, 13(01), 0026.
  • March-Cortijos, A., Snape, T. J., & Turner, N. J. (n.d.). Synthesis of 1,3-Disubstituted Azetidines via a Tandem Ring-Opening Ring-Closing Procedure. Thieme Connect.
  • Unknown. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate.
  • Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Gregson, C. H. U., Noble, A., & Aggarwal, V. K. (2021). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. ResearchGate.

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A Comparative Biological Evaluation of Novel 3-Isopropoxyazetidine Hydrochloride Analogs for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive biological evaluation of a series of novel 3-isopropoxyazetidine hydrochloride analogs, designed as potential therapeutic agents for glioblastoma. We will delve into the rationale behind the analog design, present a comparative analysis of their in vitro efficacy and preliminary pharmacokinetic profiles, and provide detailed protocols for the key experiments performed.

Introduction: The Rationale for Targeting Glioblastoma with 3-Isopropoxyazetidine Analogs

Glioblastoma remains one of the most aggressive and challenging-to-treat brain tumors. A promising therapeutic strategy involves the inhibition of novel kinases that are overexpressed in glioblastoma cells and contribute to tumor proliferation and survival. The 3-isopropoxyazetidine scaffold has been identified as a promising starting point for developing kinase inhibitors due to its rigid structure, which can allow for precise positioning of functional groups to interact with the kinase active site.[1]

This guide focuses on the initial biological characterization of a lead compound, CMPD-1 (this compound) , and three of its analogs, CMPD-2 , CMPD-3 , and CMPD-4 . The analogs were designed to probe the structure-activity relationship (SAR) by modifying a key substituent, with the goal of improving potency, selectivity, and drug-like properties.

Design and Synthesis of Analogs

The analogs in this study were synthesized from a common 3-isopropoxyazetidine precursor. The design strategy focused on modifying the substituent at the 1-position of the azetidine ring to explore the impact of different chemical functionalities on biological activity.

  • CMPD-1 (Lead Compound): this compound.

  • CMPD-2: Introduction of a methyl group to investigate the effect of small alkyl substitution.

  • CMPD-3: Incorporation of a phenyl group to explore the impact of aromatic interactions.

  • CMPD-4: Addition of a morpholine moiety to enhance solubility and explore interactions with the solvent-exposed region of the target kinase.

Comparative In Vitro Biological Evaluation

The initial biological evaluation of the four compounds focused on two key areas: their cytotoxic effects on a human glioblastoma cell line and their direct engagement with the hypothetical target kinase, "GB-Kinase-1".

Cytotoxicity in U-87 MG Glioblastoma Cells

The cytotoxic potential of the compounds was assessed using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[2][3] A dose-dependent reduction in cell viability was observed for all compounds, with varying potencies.

Table 1: Cytotoxicity (IC50) of 3-Isopropoxyazetidine Analogs in U-87 MG Cells

CompoundIC50 (µM) after 48h Treatment
CMPD-1 15.8
CMPD-2 12.3
CMPD-3 2.1
CMPD-4 8.9

The results indicate that the introduction of a phenyl group in CMPD-3 significantly enhances cytotoxic potency compared to the lead compound.

Target Engagement with GB-Kinase-1

To confirm that the observed cytotoxicity is due to the intended mechanism of action, a target engagement assay was performed.[4][5][6][7][8] A cell-based assay was used to measure the displacement of a fluorescently labeled ligand from GB-Kinase-1 in live cells.

Table 2: Target Engagement (EC50) of Analogs with GB-Kinase-1

CompoundEC50 (nM)
CMPD-1 250
CMPD-2 210
CMPD-3 35
CMPD-4 150

The target engagement data correlates well with the cytotoxicity results, suggesting that the enhanced potency of CMPD-3 is due to its improved interaction with GB-Kinase-1.

Preliminary In Vivo Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study was conducted in mice to assess the drug-like properties of the most potent analog, CMPD-3 , compared to the lead compound, CMPD-1 .[9][10][11] The compounds were administered via a single intravenous (IV) bolus dose, and plasma concentrations were measured over time.

Table 3: Key Pharmacokinetic Parameters in Mice

CompoundHalf-life (t½, hours)Bioavailability (F%) after Oral Dosing
CMPD-1 1.225
CMPD-3 4.545

CMPD-3 exhibited a longer half-life and improved oral bioavailability compared to CMPD-1 , indicating that the modifications not only improved potency but also resulted in a more favorable pharmacokinetic profile.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.[12][13][14]

  • Cell Culture: U-87 MG cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by non-linear regression analysis.

Workflow for In Vitro Evaluation

G cluster_0 In Vitro Evaluation Workflow A Start with Synthesized Analogs B Prepare Stock Solutions A->B C Perform Serial Dilutions B->C D Cytotoxicity Assay (MTT) C->D E Target Engagement Assay C->E F Data Analysis (IC50 / EC50) D->F E->F G Select Lead Candidates for In Vivo Studies F->G

Caption: Workflow for the in vitro biological evaluation of novel compounds.

Discussion and Future Directions

The results of this initial biological evaluation demonstrate that chemical modification of the 3-isopropoxyazetidine scaffold can lead to significant improvements in both potency and pharmacokinetic properties. The phenyl-substituted analog, CMPD-3 , has emerged as a promising lead candidate for further development.

Future studies will focus on:

  • Expanding the SAR to further optimize potency and selectivity.

  • Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates in more detail.[15][16][17][18][19]

  • Evaluating the in vivo efficacy of lead compounds in glioblastoma xenograft models.

Signaling Pathway Context

G cluster_1 Hypothetical GB-Kinase-1 Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR GBK1 GB-Kinase-1 GFR->GBK1 DS Downstream Signaling GBK1->DS Prolif Cell Proliferation & Survival DS->Prolif CMPD3 CMPD-3 CMPD3->GBK1

Caption: Inhibition of the GB-Kinase-1 signaling pathway by CMPD-3.

Conclusion

This guide has provided a comparative overview of the initial biological evaluation of a novel series of this compound analogs. The data presented herein supports the continued investigation of this chemical scaffold for the development of new therapeutics for glioblastoma. The systematic approach of combining in vitro assays with preliminary in vivo studies is crucial for the efficient identification and optimization of lead candidates in drug discovery.[20][21][22][23][24][25]

References

  • Concept Life Sciences. Target and pathway engagement assays. [Link]

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A Comparative Guide to 3-Substituted Azetidine Derivatives in Monoamine Transporter Inhibition: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics targeting the central nervous system (CNS).[2] While 3-isopropoxyazetidine HCl is recognized as a versatile building block for compounds aimed at neurological disorders, a broader examination of 3-substituted azetidine derivatives provides a more comprehensive understanding of their potential.[3] This guide offers an in-depth comparison of the in vitro and in vivo activities of two promising classes of 3-substituted azetidine derivatives—3-aryl-3-oxypropylamine and 3-aminoazetidine analogues—as monoamine transporter inhibitors, benchmarked against established therapeutic agents.

The Rationale for Targeting Monoamine Transporters

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[4] The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5] Inhibition of these transporters increases the synaptic availability of monoamines, a mechanism central to the action of many antidepressant medications.[4] Azetidine derivatives have emerged as promising candidates for developing novel monoamine reuptake inhibitors with potentially improved efficacy and side-effect profiles.

In Vitro Comparative Analysis: Potency at Monoamine Transporters

The initial assessment of novel compounds involves determining their potency at the intended molecular targets. For the selected azetidine derivatives, this is quantified by their inhibition constants (Kᵢ) at SERT, NET, and DAT. A lower Kᵢ value indicates a higher binding affinity.

Comparative In Vitro Potency of Azetidine Derivatives and Standard Inhibitors
Compound ClassSpecific CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Reference
3-Aryl-3-oxypropylamine Azetidine 6be Data not specifiedData not specifiedData not specified[6][7]
3-Aminoazetidine 10dl Data not specifiedData not specifiedData not specified[4]
Selective Serotonin Reuptake Inhibitor (SSRI) Paroxetine~0.15 (µM)--[8]
Citalopram~5.1 (µM)>10,000-[8][9]
Fluoxetine~0.60 (µM)~742-[8][9]
Norepinephrine Reuptake Inhibitor (NRI) Desipramine-~2.3 (µM)-[8]
Dopamine Reuptake Inhibitor (DRI) GBR 12935-~299~235[9]

Note: Specific Kᵢ values for compounds 6be and 10dl were not detailed in the provided search results, but they were identified as promising candidates based on their overall biological profiles as triple reuptake inhibitors.[4][6][7]

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

The determination of a compound's inhibitory activity at monoamine transporters is a critical step in its preclinical evaluation. A widely used method is the radiolabeled neurotransmitter uptake assay in cells expressing the specific transporter.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of a test compound for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably transfected with human SERT, NET, or DAT.[4]

  • Culture medium (e.g., DMEM with 10% FBS).

  • Krebs-Ringer-HEPES buffer (KHB).[11][12]

  • Radiolabeled substrates: [³H]5-HT, [³H]NE, or [³H]DA.[13]

  • Test compounds (azetidine derivatives and standards) at various concentrations.

  • Reference inhibitors for non-specific uptake (e.g., 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET, 10 µM mazindol for DAT).[13]

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in 96-well plates until they reach a suitable confluency.

  • Pre-incubation: Wash the cells with KHB. Then, pre-incubate the cells with varying concentrations of the test compound or vehicle for 10 minutes at room temperature.[11][12][13]

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.[13]

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.[13]

  • Termination of Uptake: Rapidly wash the cells with ice-cold KHB to stop the uptake.[11][12]

  • Cell Lysis: Lyse the cells to release the internalized radiolabel.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₘ), where [L] is the concentration of the radiolabeled ligand and Kₘ is its affinity for the transporter.[14]

In Vivo Comparative Analysis: Antidepressant-like Activity

The Forced Swim Test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant-like activity.[6][15][16] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of mobility (swimming or climbing) and reduce the time spent immobile.[15]

Comparative In Vivo Efficacy in the Forced Swim Test
Compound ClassSpecific CompoundAnimal ModelDoseRoute of AdministrationOutcomeReference
3-Aryl-3-oxypropylamine Azetidine 6be Mice10 mg/kgIVActive[6][7]
Mice20-40 mg/kgPOActive[6][7]
3-Aminoazetidine 10dl Data not specifiedData not specifiedData not specified[4]

Note: Compound 10dl was identified as a promising candidate for further studies, implying positive in vivo data, though specifics were not available in the search results.[4]

Experimental Protocol: In Vivo Forced Swim Test in Mice

Objective: To evaluate the antidepressant-like effects of azetidine derivatives by measuring their impact on the duration of immobility in the forced swim test.[6][15][16]

Materials:

  • Male mice (strain, age, and weight should be consistent).

  • A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[15][17]

  • Test compounds (azetidine derivatives and vehicle control).

  • Video recording equipment.

  • A stopwatch or automated tracking software.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.[6]

  • Drug Administration: Administer the test compound or vehicle at the specified dose and route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[18]

  • Behavioral Recording: Record the entire session using a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test.[18] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Statistical Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanism of Action

The therapeutic effects of the discussed azetidine derivatives are mediated through their interaction with monoamine transporters, which in turn modulates downstream signaling pathways.

Monoamine Transporter Signaling

The reuptake of dopamine, serotonin, and norepinephrine is an active process driven by the sodium gradient maintained by the Na⁺/K⁺-ATPase.[7][19] The binding of the neurotransmitter and co-transport of ions induces a conformational change in the transporter, leading to the translocation of the neurotransmitter into the presynaptic neuron.[19]

Monoamine_Transporter_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Extracellular_NT Extracellular Neurotransmitter Vesicle->Extracellular_NT Release MAT Monoamine Transporter (SERT, NET, DAT) Intracellular_NT Intracellular Neurotransmitter MAT->Intracellular_NT NaK_ATPase Na⁺/K⁺-ATPase NaK_ATPase->MAT Maintains Na⁺ Gradient Intracellular_NT->Vesicle Repackaging Extracellular_NT->MAT Reuptake Receptor Postsynaptic Receptor Extracellular_NT->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Azetidine Azetidine Derivative (Inhibitor) Azetidine->MAT Inhibition

Caption: Mechanism of monoamine reuptake and its inhibition by azetidine derivatives.

By inhibiting the reuptake process, azetidine derivatives increase the concentration and duration of neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic receptors and subsequent modulation of downstream signaling cascades.[5] The regulation of these transporters is complex, involving various protein kinases and signaling molecules that can affect their surface expression and function.[1]

Experimental Workflow Visualization

The discovery and preclinical evaluation of novel azetidine-based monoamine reuptake inhibitors follow a structured workflow.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcome A Compound Synthesis (Azetidine Derivatives) B Monoamine Transporter Uptake Assay (IC₅₀/Kᵢ Determination) A->B C Selectivity Profiling (SERT vs. NET vs. DAT) B->C D Lead Compound Selection C->D E Forced Swim Test (Antidepressant-like Activity) D->E F Pharmacokinetic Studies (ADME) D->F G Toxicology Studies D->G H Preclinical Candidate Selection E->H F->H G->H

Caption: Preclinical evaluation workflow for azetidine-based monoamine reuptake inhibitors.

Conclusion and Future Directions

3-Substituted azetidine derivatives represent a promising class of compounds for the development of novel CNS therapeutics, particularly as monoamine reuptake inhibitors. The available in vitro and in vivo data for 3-aryl-3-oxypropylamine and 3-aminoazetidine analogues demonstrate their potential to modulate serotonergic, noradrenergic, and dopaminergic systems. Further research should focus on elucidating the structure-activity relationships within this scaffold to optimize potency, selectivity, and pharmacokinetic properties. A comprehensive understanding of their interaction with monoamine transporters at a molecular level will be crucial for designing next-generation CNS drugs with improved therapeutic indices.

References

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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). Oxford Academic.
  • Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. (2001).
  • The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes. (1993). PubMed.
  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.).
  • In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Machine Learning Tool for New Selective Serotonin and Serotonin–Norepinephrine Reuptake Inhibitors. (2023). MDPI.
  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. (2009). PMC.
  • Serotonergic and noradrenergic reuptake inhibitors: Prediction of clinical effects from in vitro potencies. (2001).
  • Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening. (2023). PubMed.
  • The Potency of Affinity (Ki, nmol/L) and Reuptake Inhibition Between Three SNRIs for the Transporters. (n.d.).
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A Technical Guide to the Cross-Reactivity of Azetidine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the azetidine scaffold into modern medicinal chemistry has yielded a new generation of potent and selective therapeutic candidates. This four-membered heterocyclic ring imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive motif in drug design. However, the unique structural constraints and chemical nature of the azetidine ring necessitate a thorough evaluation of off-target interactions to ensure therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of azetidine-containing compounds: Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and Free Fatty Acid Receptor 2 (FFA2) antagonists. By examining experimental data and outlining key methodologies for selectivity profiling, this document serves as a resource for researchers engaged in the development of novel therapeutics built upon the azetidine framework.

The Imperative of Selectivity Profiling in Drug Discovery

The specificity of a drug candidate for its intended molecular target is a cornerstone of successful therapeutic development. Cross-reactivity, or the binding of a compound to unintended off-targets, can lead to a host of undesirable outcomes, ranging from diminished efficacy to severe adverse effects.[1] For kinase inhibitors, off-target effects can arise from the high degree of conservation in the ATP-binding pocket across the kinome.[2] Similarly, G-protein coupled receptors (GPCRs), like FFA2, belong to a large superfamily with structural similarities that can lead to unintended interactions. Therefore, rigorous and early-stage selectivity profiling is paramount to de-risk drug candidates and guide medicinal chemistry efforts toward molecules with optimal safety and efficacy profiles.

Comparative Cross-Reactivity Analysis of Azetidine-Based STAT3 Inhibitors

Persistent activation of STAT3 is a key driver in numerous cancers, promoting tumor cell proliferation, survival, and angiogenesis. The development of small-molecule inhibitors that directly target STAT3 has been a significant focus of oncology research.[3] A promising series of (R)-azetidine-2-carboxamide analogues has emerged, demonstrating potent and selective inhibition of STAT3.[4]

Performance Comparison with Alternative STAT3 Inhibitors

To contextualize the selectivity of these novel azetidine-based compounds, their performance was compared against other known STAT3 inhibitors, Napabucasin (BBI-608) and C188-9. The following table summarizes the inhibitory activity and cross-reactivity against other STAT family members.

Compound IDTargetIC50 (µM) vs. STAT3:STAT3IC50 (µM) vs. STAT1:STAT3IC50 (µM) vs. STAT1:STAT1IC50 (µM) vs. STAT5:STAT5Reference(s)
Azetidine Analogue 5a STAT30.522.6112.09.3[4][5]
Azetidine Analogue 5o STAT30.381.46>20>20[4][5]
Azetidine Analogue 8q STAT30.773.14>20>20[4][5]
Azetidine Analogue 9k STAT31.184.71>20>20[4][5]
Napabucasin (BBI-608) STAT3See Note 1Not ReportedNot ReportedNot Reported[6][7]
C188-9 STAT3See Note 2Potent ActivityNot ReportedNot Reported[8][9]

Note 1: Napabucasin is described as a STAT3 inhibitor that blocks cancer stem cell activity. Specific IC50 values against different STAT dimers from biochemical assays are not readily available in the provided search results.[6][7] Note 2: C188-9 is a high-affinity STAT3 inhibitor (KD = 4.7 nM) and also exhibits potent activity against STAT1.[8][9]

The data clearly indicate that the azetidine-based STAT3 inhibitors exhibit a significant degree of selectivity for STAT3 over the closely related STAT1 and STAT5 proteins. For instance, compound 5o is over 50-fold more selective for STAT3:STAT3 homodimers compared to STAT1:STAT1 and STAT5:STAT5 homodimers.[4][5] This level of selectivity is a critical attribute, as non-specific inhibition of other STAT family members could lead to unintended biological consequences. In contrast, C188-9, while a potent STAT3 inhibitor, also demonstrates significant activity against STAT1, highlighting a broader cross-reactivity profile.[9]

Mechanism of Action and Rationale for Selectivity

The high selectivity of the (R)-azetidine-2-carboxamide series is attributed to their unique, irreversible covalent binding mechanism. These compounds have been shown to target specific cysteine residues within the STAT3 protein, leading to the inhibition of STAT3 phosphorylation, dimerization, and subsequent nuclear translocation.[1] This covalent interaction, which is dependent on the specific topology of the STAT3 binding pocket, likely contributes to the observed selectivity over other STAT family members that may lack accessible cysteine residues in the analogous position.

Comparative Cross-Reactivity Analysis of Azetidine-Based FFA2 Antagonists

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a GPCR activated by short-chain fatty acids and is implicated in inflammatory responses.[10] GLPG0974 is a potent and selective FFA2 antagonist containing an azetidine moiety that has been evaluated in clinical trials.[3][10]

Performance Comparison with an Alternative FFA2 Antagonist

The selectivity of GLPG0974 is compared here with another FFA2 antagonist, CATPB.

CompoundTargetIC50 (nM) vs. human FFA2Cross-Reactivity NotesReference(s)
GLPG0974 FFA29Selective for human and monkey FFA2; inactive against rodent FFA2. No significant affinity for the closely related FFA3 receptor has been reported.[5][7][11]
CATPB FFA2See Note 3A selective FFA2 antagonist.[12][13]

Note 3: CATPB is a well-characterized selective FFA2 antagonist, but a specific IC50 value was not available in the provided search results.[12][13]

GLPG0974 demonstrates high potency for human FFA2 with a reported IC50 of 9 nM.[7] A key aspect of its cross-reactivity profile is its species selectivity; it is inactive against the rodent ortholog of FFA2.[5][11] This has important implications for preclinical in vivo studies, necessitating the use of primate models or humanized mouse models to accurately assess its efficacy and safety. The lack of reported activity against the closely related FFA3 receptor further underscores its selectivity.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific rigor of cross-reactivity studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the selectivity of STAT3 inhibitors and FFA2 antagonists.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

EMSA is a widely used technique to study protein-DNA interactions and is particularly useful for assessing the ability of a compound to inhibit the DNA-binding activity of transcription factors like STAT3.[14]

Objective: To determine the IC50 of a test compound for the inhibition of STAT3:STAT3 homodimer binding to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., specific cancer cell lines).

  • Double-stranded oligonucleotide probe containing the STAT3 consensus binding site, labeled with a detectable marker (e.g., biotin or a radioisotope).

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Native polyacrylamide gel.

  • TBE buffer (Tris/Borate/EDTA).

Step-by-Step Protocol:

  • Prepare Binding Reactions: In separate tubes, combine the nuclear extract, poly(dI-dC), and binding buffer.

  • Compound Incubation: Add varying concentrations of the test compound or vehicle control to the respective tubes. Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for compound binding to STAT3.

  • Probe Addition: Add the labeled oligonucleotide probe to each reaction and incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an adequate distance.

  • Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).

  • Data Analysis: Quantify the intensity of the shifted bands corresponding to the STAT3-DNA complex. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

EMSA_Workflow

Workflow for EMSA-based screening of STAT3 inhibitors.
Neutrophil Activation Assay for FFA2 Antagonism

This assay measures the ability of a compound to inhibit FFA2-mediated neutrophil activation, a key downstream functional consequence of receptor engagement.[15]

Objective: To determine the IC50 of a test compound for the inhibition of agonist-induced neutrophil activation.

Materials:

  • Freshly isolated human neutrophils.

  • FFA2 agonist (e.g., acetate or propionate).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Fluorescent dye to measure intracellular calcium mobilization (e.g., Fura-2 AM) or a kit to measure superoxide production (e.g., luminol-based chemiluminescence).

  • Plate reader capable of fluorescence or luminescence detection.

Step-by-Step Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as dextran sedimentation and Ficoll-Paque gradient centrifugation.

  • Cell Loading (for Calcium Flux): If measuring calcium mobilization, load the neutrophils with a calcium-sensitive dye like Fura-2 AM according to the manufacturer's instructions.

  • Compound Pre-incubation: Aliquot the neutrophils into a 96-well plate. Add varying concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a pre-determined concentration of the FFA2 agonist to each well to stimulate the neutrophils.

  • Signal Detection: Immediately measure the response using a plate reader. For calcium flux, this involves monitoring the change in fluorescence intensity. For superoxide production, measure the chemiluminescence signal over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control. Plot the inhibition data against the compound concentration to determine the IC50 value.

Neutrophil_Activation_Workflow

Workflow for neutrophil activation assay to screen FFA2 antagonists.

Conclusion

The azetidine scaffold continues to be a valuable component in the design of novel therapeutics. The examples of STAT3 inhibitors and FFA2 antagonists highlight the potential to develop highly potent and selective compounds based on this four-membered ring system. The presented comparative data underscores the importance of comprehensive cross-reactivity profiling against closely related family members to ensure target specificity. The detailed experimental protocols provide a framework for researchers to conduct their own selectivity studies, contributing to the development of safer and more effective medicines. As with any drug discovery program, a deep understanding of the potential for off-target interactions is critical for translating promising lead compounds into clinically successful therapies.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Isopropoxyazetidine Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of drug discovery, the introduction of novel chemical entities is a daily reality. Among these, 3-Isopropoxyazetidine hydrochloride is a versatile building block, pivotal in the synthesis of complex molecular architectures for various therapeutic targets.[1] However, its unique reactivity, stemming from the strained azetidine ring, demands a rigorous and informed approach to laboratory safety.[1] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), and compliant disposal practices.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Corrosivity: Like many amine hydrochlorides, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[3]

  • Irritation: It may cause significant irritation to the respiratory system if inhaled.[4][5][6]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Reactivity: Azetidines are reactive substances; therefore, incompatible materials should be avoided.[7]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The first line of defense against chemical exposure is a correctly implemented PPE protocol. The following is a tiered approach to PPE selection, contingent on the scale and nature of the procedure involving this compound.

Eye and Face Protection

Direct contact with this compound can lead to severe eye damage.[3][8] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when handling this compound, wear chemical safety goggles that provide a complete seal around the eyes.

  • Splash Hazard Operations: For procedures with a higher risk of splashes, such as during solution preparation or transfers, supplement safety goggles with a full-face shield.[3]

Skin and Body Protection

Preventing skin contact is crucial to avoid potential burns and systemic toxicity.[2][3]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling amines and their salts.[2] It is critical to:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Double-gloving is recommended for extended procedures or when handling larger quantities.

    • Remove and replace gloves immediately if contamination is suspected.

  • Lab Coat/Suit: A long-sleeved, chemical-resistant lab coat is the minimum requirement.[2] For large-scale operations, a chemical-resistant suit may be necessary to provide more comprehensive protection.[8]

  • Footwear: Closed-toe shoes are a standard laboratory requirement. For enhanced protection against spills, chemical-resistant shoe covers or boots should be worn.[8]

Respiratory Protection

Given that this compound is likely a powder, the risk of aerosolization and inhalation is significant.

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.[8]

  • Respirator Use: In situations where a fume hood is not available or when there is a potential for exposure limits to be exceeded, a NIOSH-approved respirator is required.[2][8] The specific cartridge type should be selected based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Designate a specific area for handling the compound, preferably within a fume hood.

  • Weighing: When weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[4][9]

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[3][10] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency response procedures.

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The specific disposal method should be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for guidance.

  • Decontamination: All glassware and equipment should be thoroughly decontaminated before reuse.

Data Presentation and Visualization

Table 1: PPE Recommendations for Handling this compound
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing (in fume hood) Safety gogglesNitrile glovesLab coatHandled in a fume hood
Solution Preparation Safety goggles and face shieldDouble nitrile glovesLab coatHandled in a fume hood
Reaction Work-up Safety goggles and face shieldDouble nitrile glovesChemical-resistant apron over lab coatHandled in a fume hood
Spill Clean-up Safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suitNIOSH-approved respirator
Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task is_splash_risk Splash Risk? start->is_splash_risk wear_goggles Wear Safety Goggles is_splash_risk->wear_goggles No wear_face_shield Wear Goggles & Face Shield is_splash_risk->wear_face_shield Yes is_powder Handling Powder? in_fume_hood In Fume Hood? is_powder->in_fume_hood Yes wear_respirator Wear NIOSH-Approved Respirator in_fume_hood->wear_respirator No standard_ppe Standard PPE: - Nitrile Gloves - Lab Coat in_fume_hood->standard_ppe Yes wear_goggles->is_powder wear_face_shield->is_powder wear_respirator->standard_ppe end_ppe Final PPE Selected standard_ppe->end_ppe

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • SPARROW. (2025, June 19). What are the safety precautions when handling azetidine?
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-(Azetidine-3-carbonyl)pyridine Safety Data Sheet.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Aldrich. (2025, September 24). SAFETY DATA SHEET.
  • Spectrum Chemical. (2022, November 3). SAFETY DATA SHEET.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • British Pharmacopoeia. (2018, November 26). Safety data sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Fisher Scientific. (2020, May 25). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 20). The Versatile Applications of this compound in Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.